molecular formula C33H38Cl2N2O12 B1676889 N 556 CAS No. 110816-78-9

N 556

货号: B1676889
CAS 编号: 110816-78-9
分子量: 725.6 g/mol
InChI 键: VZZTWOVKCVPTSM-FJSYBICCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

structure given in first source;  prodrug for disodium cromoglycate

属性

IUPAC Name

ethyl 5-[2-[(2S)-2,6-diaminohexanoyl]oxy-3-(2-ethoxycarbonyl-4-oxochromen-5-yl)oxypropoxy]-4-oxochromene-2-carboxylate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H36N2O12.2ClH/c1-3-41-32(39)27-15-21(36)29-23(10-7-12-25(29)46-27)43-17-19(45-31(38)20(35)9-5-6-14-34)18-44-24-11-8-13-26-30(24)22(37)16-28(47-26)33(40)42-4-2;;/h7-8,10-13,15-16,19-20H,3-6,9,14,17-18,34-35H2,1-2H3;2*1H/t20-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZZTWOVKCVPTSM-FJSYBICCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=O)C2=C(O1)C=CC=C2OCC(COC3=CC=CC4=C3C(=O)C=C(O4)C(=O)OCC)OC(=O)C(CCCCN)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC(=O)C2=C(O1)C=CC=C2OCC(COC3=CC=CC4=C3C(=O)C=C(O4)C(=O)OCC)OC(=O)[C@H](CCCCN)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H38Cl2N2O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70149394
Record name N 556
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70149394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

725.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110816-78-9
Record name N 556
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110816789
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N 556
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70149394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CROMOGLICATE LISETIL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W7074H45IM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Structure of (4-Nitrophenyl)urea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Structure and Chemical Properties

(4-Nitrophenyl)urea (B1584136), with the chemical formula C₇H₇N₃O₃, consists of a central urea (B33335) group (-NH-CO-NH-) linked to a phenyl ring which is substituted with a nitro group (-NO₂) at the para position.[1] The presence of the electron-withdrawing nitro group significantly influences the electronic properties and reactivity of the molecule.

Key Structural Features:

  • Urea Moiety: The planar urea group is a key feature, capable of acting as both a hydrogen bond donor and acceptor. This is fundamental to its potential interactions with biological macromolecules.

  • 4-Nitrophenyl Group: The aromatic ring substituted with a nitro group at the para position is a common pharmacophore. The nitro group is strongly electron-withdrawing, which can impact the acidity of the urea protons and the overall charge distribution of the molecule.

Chemical Identifiers:

  • IUPAC Name: (4-nitrophenyl)urea[1]

  • CAS Number: 556-10-5[1]

  • Molecular Formula: C₇H₇N₃O₃[1]

  • Molecular Weight: 181.15 g/mol [1]

  • SMILES: C1=CC(=CC=C1NC(=O)N)--INVALID-LINK--[O-][1]

Below is a diagram illustrating the two-dimensional structure of (4-nitrophenyl)urea.

Caption: 2D chemical structure of (4-nitrophenyl)urea.

Spectroscopic and Physical Data

While a complete set of experimentally verified quantitative data for (4-nitrophenyl)urea is not available in a single peer-reviewed source, the following tables summarize expected spectroscopic characteristics based on the analysis of related compounds and general principles of spectroscopy.

Table 1: Predicted NMR Spectroscopic Data
NucleusPredicted Chemical Shift (δ) ppmMultiplicityNotes
¹H~8.2DoubletProtons on the phenyl ring ortho to the nitro group.
¹H~7.6DoubletProtons on the phenyl ring meta to the nitro group.
¹HVariableBroad SingletProtons of the -NH- group.
¹HVariableBroad SingletProtons of the -NH₂ group.
¹³C~155SingletCarbonyl carbon (C=O).
¹³C~145SingletAromatic carbon attached to the nitro group.
¹³C~140SingletAromatic carbon attached to the urea nitrogen.
¹³C~125SingletAromatic carbons ortho to the nitro group.
¹³C~118SingletAromatic carbons meta to the nitro group.

Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions.

Table 2: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3200N-H StretchingUrea (-NH, -NH₂)
1700 - 1650C=O StretchingUrea (Amide I)
1600 - 1570N-H BendingUrea (Amide II)
1550 - 1500Asymmetric N-O StretchingNitro (-NO₂)
1350 - 1300Symmetric N-O StretchingNitro (-NO₂)
Table 3: Mass Spectrometry Data
ParameterValueNotes
Molecular Ion (M⁺)m/z 181.05Calculated for C₇H₇N₃O₃.
Key FragmentationLoss of -NH₂ (m/z 165)Common fragmentation for primary amides.
Loss of -NO₂ (m/z 135)Characteristic fragmentation of nitroaromatics.
Table 4: Physical Properties
PropertyValueReference
Melting Point238 °C[2]
AppearancePrisms from absolute ethanol, needles from dilute ethanol.[2]
SolubilityPractically insoluble in cold water. Soluble in boiling water, methanol, ethanol, and dimethylformamide. Sparingly soluble in ether and benzene.[2]

Experimental Protocols

General Synthesis of (4-Nitrophenyl)urea

This protocol describes a general method for the synthesis of a monosubstituted urea from an amine.

Materials:

  • 4-Nitroaniline (B120555)

  • A suitable carbamoylating agent (e.g., potassium isocyanate or a protected isocyanate)

  • An appropriate solvent (e.g., a mixture of water and a polar organic solvent)

  • Acid for workup (e.g., dilute hydrochloric acid)

Procedure:

  • Dissolve 4-nitroaniline in a suitable solvent system.

  • Add the carbamoylating agent to the solution. The reaction may require heating.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and acidify to precipitate the product.

  • Collect the crude product by filtration.

  • Purify the product by recrystallization from a suitable solvent, such as ethanol.

The following diagram illustrates a general workflow for the synthesis and characterization of a urea derivative like (4-nitrophenyl)urea.

workflow General Workflow for Synthesis and Characterization start Start: Reagents (e.g., 4-Nitroaniline, Isocyanate precursor) synthesis Synthesis: Reaction in a suitable solvent start->synthesis workup Reaction Workup: Precipitation and Filtration synthesis->workup purification Purification: Recrystallization workup->purification characterization Characterization purification->characterization end End: Pure (4-Nitrophenyl)urea purification->end nmr NMR Spectroscopy (¹H and ¹³C) characterization->nmr ir IR Spectroscopy characterization->ir ms Mass Spectrometry characterization->ms

Caption: A generalized experimental workflow.

Potential Biological Significance

While specific signaling pathways for (4-nitrophenyl)urea have not been elucidated, the broader class of nitrophenyl urea derivatives has attracted attention in medicinal chemistry. The urea moiety is a well-known pharmacophore that can form multiple hydrogen bonds with biological targets. The nitrophenyl group can also participate in various interactions, including pi-stacking.

Derivatives of nitrophenyl urea have been investigated for a range of biological activities, including:

  • Anticancer Activity: Some diaryl ureas are known inhibitors of protein kinases involved in cancer cell proliferation.

  • Antimicrobial Activity: Urea and thiourea (B124793) derivatives have been explored for their potential as antibacterial and antifungal agents.[3][4]

  • Anion Recognition: The hydrogen-bonding capabilities of the urea group make these compounds candidates for the development of synthetic anion receptors.

The biological activity of nitro-containing compounds can be complex, as the nitro group can be metabolically reduced in vivo to form reactive intermediates. This metabolic activation is a key aspect of the mechanism of action for some nitroaromatic drugs.

Conclusion

References

An In-Depth Technical Guide to the Preclinical Compound NV556: A Novel Cyclophilin Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NV556, a novel, non-immunosuppressive cyclophilin inhibitor, has emerged as a promising therapeutic candidate for non-alcoholic steatohepatitis (NASH) and associated hepatocellular carcinoma (HCC).[1][2] As a derivative of the natural product sanglifehrin A, NV556 exhibits potent anti-fibrotic and anti-tumorigenic properties in preclinical models.[1][2] This technical guide provides a comprehensive overview of NV556, focusing on its synthesis pathway, mechanism of action, and preclinical data. Detailed experimental protocols and visual representations of key biological and experimental workflows are included to support further research and development efforts in this area.

Introduction to NV556

NV556 is a potent, orally bioavailable cyclophilin inhibitor belonging to the sangamide class of compounds.[3] It is a semi-synthetic derivative of sanglifehrin A, a natural product isolated from Streptomyces sp.[2][4] Unlike its parent compound, NV556 has been engineered to be non-immunosuppressive, making it a more suitable candidate for the long-term treatment of chronic diseases like NASH.[2] Preclinical studies have demonstrated the efficacy of NV556 in reducing liver fibrosis and inhibiting the development of hepatocellular carcinoma in animal models of NASH.[1][2]

Chemical Identity:

While the precise chemical structure of NV556 (also known as NVP018 and BC556) is proprietary, it is known to be a macrocyclic compound based on the sanglifehrin A scaffold.[2] Sanglifehrin A is characterized by a 22-membered macrocycle containing a unique tripeptide unit (Val-m-Tyr-piperazic acid) and a spirobicyclic lactam moiety.[4][5] The non-immunosuppressive nature of NV556 is achieved through modifications of the sanglifehrin A structure that prevent its binding to calcineurin, the key mediator of cyclosporin (B1163) A's immunosuppressive effects.[6][7]

Synthesis Pathway of NV556 Analogs

A detailed, step-by-step synthesis protocol for NV556 is not publicly available. However, the synthesis of sanglifehrin A and its analogs has been described in the literature, providing a foundational understanding of the synthetic strategies involved. The total synthesis of sanglifehrin A is a complex undertaking that involves the convergent assembly of two major fragments: the 22-membered macrocyclic core and the spirocyclic lactam.[5][8]

Key Synthetic Strategies for Sanglifehrin Analogs:

  • Convergent Synthesis: The general approach involves the separate synthesis of the macrocyclic and spirolactam fragments, which are then coupled together in the final stages of the synthesis.[5][8]

  • Macrocyclization: Ring-closing metathesis and intramolecular Stille coupling are two key reactions that have been successfully employed to form the 22-membered macrocycle of sanglifehrin A and its analogs.[5][8][9]

  • Stereocontrolled Reactions: The synthesis requires precise control of stereochemistry at multiple chiral centers. Stereocontrolled aldol (B89426) reactions and other asymmetric transformations are crucial for establishing the correct stereoisomers.[8]

  • Fragment Coupling: The final connection of the macrocycle and the spirolactam is typically achieved through a Stille coupling reaction.[5]

Below is a generalized workflow for the synthesis of sanglifehrin-based compounds.

G cluster_spirolactam Spirolactam Fragment Synthesis cluster_macrocycle Macrocycle Fragment Synthesis cluster_final Final Assembly spiro_start Key Pyranone Intermediate spiro_steps Convergent Assembly & Stereocontrolled Spirocyclization spiro_start->spiro_steps spirolactam Spirolactam Fragment spiro_steps->spirolactam coupling Stille Coupling spirolactam->coupling macro_start Linear Precursor macro_steps Ring-Closing Metathesis or Intramolecular Stille Coupling macro_start->macro_steps macrocycle 22-Membered Macrocycle macro_steps->macrocycle macrocycle->coupling final_product Sanglifehrin Analog (e.g., NV556) coupling->final_product

Generalized synthetic workflow for sanglifehrin analogs.

Mechanism of Action and Signaling Pathways

NV556 exerts its therapeutic effects through the inhibition of cyclophilins, a family of peptidyl-prolyl cis-trans isomerases (PPIases) that play a crucial role in protein folding, trafficking, and cell signaling.[6][10] Cyclophilins, particularly cyclophilin A (CypA) and cyclophilin B (CypB), are implicated in the pathogenesis of NASH and liver fibrosis.[11]

Key Signaling Pathways Modulated by NV556:

  • TGF-β Signaling: The transforming growth factor-beta (TGF-β) pathway is a central driver of liver fibrosis. Cyclophilins are known to regulate TGF-β signaling. By inhibiting cyclophilins, NV556 can attenuate the downstream effects of TGF-β, including the activation of hepatic stellate cells (HSCs) and the deposition of extracellular matrix proteins like collagen.[6][7]

  • Inflammation: Cyclophilins can act as pro-inflammatory mediators. Extracellular CypA can induce inflammatory responses by binding to the CD147 receptor.[6] Inhibition of cyclophilins by NV556 may therefore reduce the chronic inflammation associated with NASH.

  • Hepatocellular Carcinoma Development: Elevated levels of cyclophilins have been observed in HCC tissues, where they are thought to promote cell proliferation and metastasis.[1] NV556 has been shown to reduce tumor burden in preclinical models of NASH-driven HCC, likely by inhibiting these pro-tumorigenic functions of cyclophilins.[1]

The diagram below illustrates the proposed mechanism of action of NV556 in the context of NASH and liver fibrosis.

G cluster_stimuli Pathogenic Stimuli in NASH cluster_cell Hepatic Stellate Cell (HSC) lipotoxicity Lipotoxicity tgfb TGF-β Signaling lipotoxicity->tgfb inflammation Inflammation inflammation->tgfb oxidative_stress Oxidative Stress oxidative_stress->tgfb hsc_activation HSC Activation collagen_production Collagen Production hsc_activation->collagen_production fibrosis Liver Fibrosis collagen_production->fibrosis cyclophilins Cyclophilins (CypA, CypB) tgfb->cyclophilins cyclophilins->hsc_activation Promotes nv556 NV556 nv556->cyclophilins Inhibits

Proposed mechanism of action of NV556 in liver fibrosis.

Preclinical Data

NV556 has undergone evaluation in several preclinical models of NASH and liver fibrosis, demonstrating significant anti-fibrotic and anti-cancer efficacy.[1][12][13]

Table 1: Summary of In Vivo Efficacy of NV556 in a Mouse Model of NASH-driven HCC [1]

ParameterVehicle ControlNV556 (50 mg/kg)p-value
NASH (14 weeks)
Collagen DepositionBaselineSignificantly Decreasedp = 0.0281
HCC (30 weeks)
Number of Tumorous NodulesBaselineSignificantly Reducedp = 0.0091
Diameter of Tumorous NodulesBaselineSignificantly Reducedp = 0.0264
Liver WeightBaselineSignificantly Reducedp = 0.0026

Table 2: In Vitro Efficacy of NV556 in a 3D Human Liver Model with LX2 Cells [12]

Gene ExpressionControlNV556
LOXBaselineDose-dependent decrease
COL1A1BaselineDose-dependent decrease
COL3A1BaselineNo significant change
COL4A1BaselineDecrease at higher concentrations

Experimental Protocols

This section provides a summary of the key experimental protocols used in the preclinical evaluation of NV556.

5.1. Animal Model of NASH and HCC [1][2]

A widely used model to induce NASH and subsequent HCC in mice involves a combination of streptozotocin (B1681764) (STZ) injection and a high-fat diet (HFD).

  • Induction: Male C57BL/6J mice are injected intraperitoneally with a single dose of STZ (200 µg) two days after birth. At three weeks of age, the mice are placed on a high-fat diet (60% kcal from fat).

  • Treatment: NV556 (50 mg/kg) or vehicle is administered daily via oral gavage. For NASH studies, treatment typically starts at 8 weeks of age and continues for 6 weeks. For HCC studies, treatment starts at 20 weeks of age and continues for 10 weeks.

  • Endpoints: For NASH, endpoints include histological analysis of liver sections for inflammation, steatosis, and fibrosis (Sirius Red staining). For HCC, endpoints include the number and size of liver tumor nodules.

G start 2-day-old C57BL/6J mice stz STZ Injection (200 µg, IP) start->stz hfd High-Fat Diet (3 weeks of age) stz->hfd treatment Daily Oral Gavage (NV556 or Vehicle) hfd->treatment nash_endpoint NASH Endpoint (14 weeks) - Histology - Sirius Red treatment->nash_endpoint 6 weeks hcc_endpoint HCC Endpoint (30 weeks) - Tumor number - Tumor size treatment->hcc_endpoint 10 weeks

Experimental workflow for the in vivo evaluation of NV556.

5.2. In Vitro 3D Human Liver Model [12]

This model utilizes decellularized human liver scaffolds repopulated with the human hepatic stellate cell line LX2 to assess the direct anti-fibrotic effects of NV556.

  • Cell Culture: LX2 cells are seeded onto 3D human liver extracellular matrix scaffolds.

  • Treatment: The cells are treated with TGF-β1 to induce a fibrotic phenotype, followed by treatment with various concentrations of NV556.

  • Analysis: The expression of key fibrotic genes, such as COL1A1, LOX, COL3A1, and COL4A1, is quantified using real-time quantitative PCR. Procollagen secretion into the culture medium can also be measured.

5.3. Cyclophilin Inhibition Assays [14]

The inhibitory activity of NV556 against cyclophilins is typically determined using enzymatic assays that measure the PPIase activity of the target enzyme.

  • Chymotrypsin-Coupled Assay: This is a common method where the cis-trans isomerization of a chromogenic peptide substrate by a cyclophilin is coupled to its cleavage by chymotrypsin. The rate of color development is proportional to the PPIase activity.

  • Fluorescence Polarization Assay: This assay measures the binding affinity of an inhibitor to a cyclophilin using a fluorescently labeled ligand.

  • Homogeneous Time-Resolved Fluorescence (HTRF) Assay: This is a high-throughput screening method that measures the interaction between a cyclophilin and its binding partner.

Conclusion

NV556 is a promising preclinical candidate for the treatment of NASH and NASH-driven HCC. Its non-immunosuppressive nature and potent anti-fibrotic and anti-cancer activities make it an attractive therapeutic agent. The synthesis of NV556, while complex, is achievable through established synthetic strategies for sanglifehrin analogs. Further research is warranted to fully elucidate its mechanism of action and to advance its clinical development. This technical guide provides a solid foundation of the current knowledge on NV556 to aid researchers and drug development professionals in this endeavor.

References

An In-depth Technical Guide to NV556: A Novel Cyclophilin Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NV556 is a potent, non-immunosuppressive, sanglifehrin-based cyclophilin inhibitor that was under preclinical development by NeuroVive Pharmaceutical AB for the treatment of non-alcoholic steatohepatitis (NASH). Preclinical studies have demonstrated its efficacy in reducing liver fibrosis and the development of hepatocellular carcinoma (HCC) in established animal models of NASH. This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical data associated with NV556.

Discovery and History

NV556, also previously referred to as NVP018, is a novel cyclophilin inhibitor belonging to the sanglifehrin class of compounds.[1] It was developed by NeuroVive Pharmaceutical AB as part of their mitochondrial medicine program.[1][2] The initial preclinical results demonstrating its anti-fibrotic effects in a NASH model were announced in the autumn of 2016.[1] Further positive preclinical data were presented at the International Liver Congress™ in April 2017, showing anti-fibrotic effects in a second well-validated experimental NASH model and a reduction in liver tumor burden.[1][2]

Mechanism of Action

NV556 exerts its therapeutic effects through the inhibition of cyclophilins, a family of peptidyl-prolyl cis-trans isomerases.[3][4] Cyclophilins are implicated in various stages of the fibrotic process, including inflammation, hepatocyte apoptosis, and the activation of hepatic stellate cells (HSCs), which are the primary collagen-producing cells in the liver.[3] By inhibiting cyclophilin activity, NV556 can interfere with these pathological processes. Specifically, cyclophilin inhibition has been shown to suppress the TGF-β signaling pathway, a key driver of fibrosis, by affecting the phosphorylation of SMAD2 and SMAD3.[3]

Signaling Pathway

The proposed mechanism of action for NV556 involves the inhibition of cyclophilins, which in turn modulates the TGF-β signaling pathway, a critical regulator of fibrosis.

TGF_beta_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb1 TGF-β1 TGFbR TGF-β Receptor TGFb1->TGFbR SMAD23 SMAD2/3 TGFbR->SMAD23 Phosphorylation pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 SMAD_complex SMAD Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Transcription Gene Transcription SMAD_complex->Transcription Cyp Cyclophilins Cyp->SMAD23 Facilitates Phosphorylation NV556 NV556 NV556->Cyp Inhibits Fibrosis Fibrosis (Collagen Production) Transcription->Fibrosis

Caption: Proposed signaling pathway of NV556 in inhibiting TGF-β-mediated fibrosis. (Within 100 characters)

Preclinical Data

NV556 has been evaluated in several preclinical models of NASH and liver fibrosis, demonstrating significant anti-fibrotic and anti-tumorigenic effects.

In Vivo Studies

Table 1: Summary of In Vivo Efficacy of NV556 in NASH Models

ModelTreatment GroupKey FindingsReference
MCD Model NV556- Decreased liver fibrosis- No significant effect on ballooning or steatosis[3]
STAM™ Model NV556 (100 mg/kg)- Decreased liver fibrosis- Reduced liver to body weight ratio compared to vehicle- No significant effect on plasma triglycerides, glucose, or insulin[3]
STAM™ Model (HCC) NV556- Significantly reduced the number and diameter of tumorous nodules- Significantly decreased liver weight[5][6]
In Vitro Studies

Table 2: Summary of In Vitro Efficacy of NV556

ModelTreatment GroupKey FindingsReference
3D Human Liver ECM with LX2 Cells NV556- Significantly decreased COL1A1 expression- Reduced collagen type IV mRNA levels- Decreased procollagen (B1174764) I secretion[3]

Experimental Protocols

Animal Models of NASH

The MCD model is a well-established dietary model to induce NASH.[3]

MCD_Model_Workflow start Start: Mice on MCD Diet treatment Treatment Initiation: Vehicle or NV556 start->treatment duration 8 Weeks of Treatment treatment->duration endpoint Endpoint Analysis: - Liver Histology (Fibrosis) - Biochemical Analysis duration->endpoint

Caption: Workflow for the MCD diet-induced NASH model. (Within 100 characters)

  • Methodology: Mice are fed a diet deficient in methionine and choline (B1196258) for a specified period, typically several weeks, to induce the pathological features of NASH, including steatosis, inflammation, and fibrosis.[3] Animals are then treated with NV556 or a vehicle control, and the extent of liver injury and fibrosis is assessed at the end of the study.[3]

The STAM™ model is a widely used model that progresses from NASH to HCC.[2][3]

STAM_Model_Workflow start Start: 2-day-old male mice stz Streptozotocin (B1681764) (STZ) Injection (200 µg) start->stz hfd High-Fat Diet (HFD) from 4 weeks of age stz->hfd treatment Treatment Initiation: Vehicle, NV556, or Telmisartan (positive control) hfd->treatment endpoint_nash NASH Endpoint (e.g., 9 weeks): - Liver Histology - Biochemical Analysis treatment->endpoint_nash endpoint_hcc HCC Endpoint (e.g., 18 weeks): - Tumor Assessment - Liver Weight treatment->endpoint_hcc

Caption: Workflow for the STAM™ model of NASH and HCC. (Within 100 characters)

  • Methodology: This model is induced by a single low-dose injection of streptozotocin (STZ) in newborn male mice, followed by feeding a high-fat diet from 4 weeks of age.[3][6] This protocol leads to the development of NASH and subsequent progression to HCC. NV556 treatment is typically initiated after the establishment of NASH.[3]

In Vitro 3D Human Liver Model
  • Methodology: Human hepatic stellate cells (LX2 cell line) are seeded onto 3D human liver extracellular matrix (ECM) scaffolds.[3] The cells are then treated with TGF-β1 to induce a fibrotic response. The anti-fibrotic potential of NV556 is evaluated by measuring the expression of fibrotic markers such as collagen type I (COL1A1) and the secretion of procollagen I.[3]

Conclusion

NV556 is a promising preclinical candidate for the treatment of NASH and associated liver fibrosis and HCC. Its mechanism of action as a cyclophilin inhibitor targets a key pathway in the pathogenesis of these diseases. The preclinical data demonstrate a significant reduction in fibrosis and tumor development in relevant animal models. Further investigation and clinical development would be required to establish its therapeutic potential in humans.

References

An In-depth Technical Guide on the Core Mechanism of Action of (4-nitrophenyl)urea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-nitrophenyl)urea (B1584136), a small molecule featuring a nitroaromatic ring and a urea (B33335) functional group, has garnered interest within the scientific community for its potential biological activities. While comprehensive mechanistic studies on the parent compound are limited, research on structurally related nitroaromatic and urea-containing molecules provides a strong foundation for understanding its likely modes of action. This technical guide synthesizes the available evidence to propose a multi-faceted mechanism of action for (4-nitrophenyl)urea, encompassing the induction of oxidative stress, potential kinase inhibition, and the initiation of apoptotic pathways. This document provides a detailed overview of these mechanisms, supported by quantitative data from related compounds, detailed experimental protocols for key validation assays, and visual representations of the implicated signaling pathways and experimental workflows.

Core Mechanisms of Action

The biological effects of (4-nitrophenyl)urea are likely attributable to the distinct chemical properties of its two key moieties: the nitroaromatic ring and the urea group. The proposed mechanisms of action are therefore twofold, often acting in concert to elicit a cellular response.

Induction of Oxidative Stress via the Nitroaromatic Moiety

A primary and well-documented mechanism of action for nitroaromatic compounds is the generation of reactive oxygen species (ROS) and subsequent induction of oxidative stress. This process is initiated by the enzymatic reduction of the nitro group (-NO2) to a nitroso radical anion by intracellular reductases. In the presence of molecular oxygen, this radical is re-oxidized to the parent nitro compound, producing a superoxide (B77818) radical. This futile redox cycle leads to a significant accumulation of ROS, overwhelming the cell's antioxidant capacity and resulting in damage to lipids, proteins, and DNA. This oxidative damage can trigger downstream signaling cascades leading to apoptosis.

Modulation of Cellular Signaling by the Urea Moiety

The urea functional group is a common scaffold in many biologically active compounds, including several approved kinase inhibitors (e.g., Sorafenib). The N-H groups of the urea moiety can act as hydrogen bond donors, facilitating interactions with the hinge region of kinase domains or other protein targets. While direct kinase inhibition by (4-nitrophenyl)urea has not been extensively studied, its structural similarity to known kinase inhibitors suggests it may exert its effects by modulating the activity of various protein kinases involved in cell proliferation, survival, and apoptosis. Furthermore, urea derivatives have been implicated in the modulation of the p53 tumor suppressor pathway and in disrupting mitochondrial function.

Quantitative Data

While specific quantitative data for (4-nitrophenyl)urea is not extensively available in the public domain, the following tables summarize the activity of structurally related urea derivatives and nitroaromatic compounds to provide a comparative context for its potential potency.

Table 1: Antiproliferative Activity of Representative Urea Derivatives

Compound/DerivativeCell LineIC50 (µM)Reference Compound
Biphenyl Urea Analogue 1MDA-MB-2311.5 - 5.8Doxorubicin
Pyridine-Urea 8eMCF-70.22Doxorubicin (1.93 µM)
N-aryl-N'-(2-chloroethyl)urea 12VariousSignificant CytotoxicityNot specified
Quinazolinyl-arylurea 19T243.97Sorafenib

Table 2: Urease Inhibition by Urea-Related Compounds

Inhibitor ClassRepresentative CompoundIC50 (µM)
Hydroxamic AcidsAcetohydroxamic acidMicromolar range
PhosphoramidesN-(n-butyl)thiophosphoric triamide (NBPT)0.1
ThioureasThiourea21.9

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for (4-nitrophenyl)urea-Induced Apoptosis

G cluster_extracellular Extracellular cluster_cellular Cellular NP_urea (4-nitrophenyl)urea NP_urea_internal (4-nitrophenyl)urea NP_urea->NP_urea_internal Cellular Uptake Nitroreductases Nitroreductases NP_urea_internal->Nitroreductases Kinase_Inhibition Potential Kinase Inhibition NP_urea_internal->Kinase_Inhibition ROS Reactive Oxygen Species (ROS) Nitroreductases->ROS Redox Cycling Mitochondria Mitochondria ROS->Mitochondria Mitochondrial Damage p53 p53 ROS->p53 Activation Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Bax Bax p53->Bax Upregulation Bax->Mitochondria Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Proposed signaling pathway of (4-nitrophenyl)urea.

Experimental Workflow for Investigating the Mechanism of Action

G Start Start: Treat Cells with (4-nitrophenyl)urea MTT Cell Viability Assay (MTT) Start->MTT ROS_Assay ROS Production Assay (DCFDA) Start->ROS_Assay Mito_Potential Mitochondrial Membrane Potential Assay Start->Mito_Potential Western_Blot Western Blot Analysis (p53, Caspases) Start->Western_Blot Kinase_Assay Kinase Inhibition Assay (Optional) Start->Kinase_Assay Data_Analysis Data Analysis and Interpretation MTT->Data_Analysis ROS_Assay->Data_Analysis Mito_Potential->Data_Analysis Western_Blot->Data_Analysis Kinase_Assay->Data_Analysis Conclusion Conclusion on Mechanism of Action Data_Analysis->Conclusion

Caption: General experimental workflow.

Detailed Experimental Protocols

The following protocols are generalized methodologies for key experiments to elucidate the mechanism of action of (4-nitrophenyl)urea. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of (4-nitrophenyl)urea on a given cell line and to calculate its IC50 value.

Materials:

  • Cell line of interest

  • Complete culture medium

  • (4-nitrophenyl)urea stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of (4-nitrophenyl)urea in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the different concentrations of (4-nitrophenyl)urea. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Reactive Oxygen Species (ROS) Production Assay (DCFDA Assay)

Objective: To measure the intracellular production of ROS in cells treated with (4-nitrophenyl)urea.

Materials:

  • Cell line of interest

  • Complete culture medium

  • (4-nitrophenyl)urea stock solution (in DMSO)

  • 2',7'-dichlorofluorescin diacetate (DCFDA) stock solution (in DMSO)

  • H2O2 (positive control)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Seed cells in a 96-well black, clear-bottom plate and incubate for 24 hours.

  • Remove the medium and wash the cells with PBS.

  • Load the cells with 10 µM DCFDA in serum-free medium and incubate for 30 minutes at 37°C.

  • Wash the cells with PBS to remove excess DCFDA.

  • Add fresh medium containing different concentrations of (4-nitrophenyl)urea. Include a vehicle control and a positive control (H2O2).

  • Incubate for the desired time period (e.g., 1, 3, 6 hours).

  • Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

Western Blot Analysis for Apoptosis-Related Proteins

Objective: To detect the expression levels of key proteins involved in the apoptotic pathway, such as p53, cleaved caspase-3, and PARP.

Materials:

  • Cell line of interest

  • Complete culture medium

  • (4-nitrophenyl)urea stock solution (in DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (anti-p53, anti-cleaved caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and treat with (4-nitrophenyl)urea for the desired time.

  • Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an ECL substrate and a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to the loading control (β-actin).

Urease Inhibition Assay

Objective: To determine the inhibitory effect of (4-nitrophenyl)urea on urease activity.

Materials:

  • Jack bean urease

  • Urea solution

  • Phosphate buffer (pH 7.4)

  • (4-nitrophenyl)urea stock solution (in DMSO)

  • Phenol-nitroprusside reagent

  • Alkaline hypochlorite (B82951) reagent

  • 96-well plates

  • Plate reader

Procedure:

  • In a 96-well plate, add 25 µL of different concentrations of (4-nitrophenyl)urea.

  • Add 25 µL of urease solution to each well and incubate for 15 minutes at 30°C.

  • Initiate the reaction by adding 50 µL of urea solution.

  • Incubate for 10 minutes at 30°C.

  • Stop the reaction by adding 50 µL of phenol-nitroprusside reagent followed by 50 µL of alkaline hypochlorite reagent.

  • Incubate for 30 minutes at 37°C for color development.

  • Measure the absorbance at 630 nm.

  • Calculate the percentage of urease inhibition and determine the IC50 value.

Conclusion

The available evidence strongly suggests that (4-nitrophenyl)urea exerts its biological effects through a multi-pronged mechanism of action. The nitroaromatic moiety is likely a key driver of cytotoxicity through the induction of oxidative stress, a common mechanism for this class of compounds. Concurrently, the urea scaffold provides the potential for interaction with and modulation of various protein kinases and other cellular targets, including those in the p53 and mitochondrial apoptosis pathways.

The experimental protocols provided in this guide offer a robust framework for the systematic investigation of these proposed mechanisms. Further research, including specific kinase profiling, detailed cell cycle analysis, and in vivo studies, is warranted to fully elucidate the therapeutic potential and precise molecular targets of (4-nitrophenyl)urea. This comprehensive understanding will be crucial for any future drug development efforts centered on this promising chemical scaffold.

N 556 solubility in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

It appears that the designation "N 556" is used in various scientific contexts, and the initial search results reflect this diversity. To provide you with an accurate and in-depth technical guide on the solubility of "this compound," please clarify which specific substance you are referring to.

For example, "this compound" could refer to:

  • KY-556 (or N-556): A drug derivative described as a pro-agent of disodium (B8443419) cromoglycate.[1][2]

  • A parameter in polymer science: In some contexts, "N = 556" has been used to denote the number of experimental data points in studies related to polymer solubility.[3][4][5][6][7]

  • A component in a carbon black mixture: One result mentions "N 550" in the context of a modified carbon black.[8]

  • Siloxane D4 (Octamethylcyclotetrasiloxane): This chemical has a CAS number of 556-67-2.[9]

Once you specify the exact compound of interest, I can proceed with a targeted search to gather the necessary solubility data, experimental protocols, and create the requested visualizations.

For instance, if you are interested in the drug KY-556 (N-556) , some initial information has been found regarding its solubility in Dimethyl Sulfoxide (DMSO).

SolventSolubilityConcentration (Molar)Notes
DMSO83.33 mg/mL114.85 mMUltrasonic assistance may be needed. It is also noted that hygroscopic DMSO can significantly impact solubility, and newly opened DMSO is recommended.[1]

Storage of Stock Solutions: For KY-556 in solvent, the recommended storage conditions are -80°C for up to 6 months and -20°C for up to 1 month, in a sealed container away from moisture.[1]

To proceed with creating a comprehensive technical guide, please provide the specific chemical identity of "this compound." This will allow for the collection of relevant data on its solubility in a wider range of aqueous and organic solvents, detailed experimental methodologies, and the generation of appropriate diagrams.

References

Unveiling the Bio-Potential: A Technical Guide to (4-nitrophenyl)urea Biological Activity Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biological activities associated with (4-nitrophenyl)urea (B1584136) and its derivatives. This class of compounds has emerged as a versatile scaffold in medicinal chemistry, demonstrating a range of promising therapeutic effects. This document summarizes key quantitative data, details essential experimental protocols for activity screening, and visualizes the underlying signaling pathways and experimental workflows to facilitate further research and development in this area.

Biological Activities of (4-nitrophenyl)urea Derivatives

(4-nitrophenyl)urea derivatives have been investigated for a variety of biological activities, with the most prominent being anticancer and antibacterial effects. The urea (B33335) moiety is recognized for its ability to form stable hydrogen bonds with biological targets, a key feature in the design of numerous therapeutic agents.[1]

Anticancer Activity

Derivatives of (4-nitrophenyl)urea have demonstrated significant antiproliferative properties against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes and signaling pathways crucial for cancer cell growth and survival.

A series of nitroaryl urea derivatives have shown antiproliferative effects in the lower micromolar range against laryngeal (RK33) and rhabdomyosarcoma (TE671) cancer cells.[2] Notably, some of these compounds exhibited greater cytotoxicity towards cancer cells while being less toxic to healthy human fibroblasts.[2] One derivative was identified as a moderate inhibitor of Cyclin-Dependent Kinase 2 (CDK2) with an IC50 of 14.3 µM.[2]

Furthermore, the introduction of a urea group into the structure of tirapazamine (B611382), a hypoxia-activated prodrug, has been shown to enhance its anticancer efficacy.[3] These urea-containing tirapazamine derivatives exhibited significantly increased cytotoxicity under hypoxic conditions, a common feature of solid tumors.[3] The mechanism of tirapazamine involves its reduction under hypoxic conditions to a radical species that induces DNA damage in cancer cells.[4][5][6][7]

Many aromatic and heterocyclic urea derivatives have been identified as potent anticancer agents, targeting crucial components of tumorigenesis such as receptor tyrosine kinases (RTKs), Raf kinases, and protein tyrosine kinases (PTKs).[8]

Table 1: Anticancer Activity of Selected (4-nitrophenyl)urea Derivatives

Compound/DerivativeCancer Cell LineActivity MetricValueReference
1-(4-methoxybenzyl)-3-{2-[(4-nitrophenyl)amino]ethyl}urea (5d)RK33 (laryngeal cancer)IC506.7 µM[2]
1-(3,4-dichlorophenyl)-3-{2-[(5-nitropyridin-2-yl)amino]ethyl}urea (6e)TE671 (rhabdomyosarcoma)IC506.5 µM[2]
1-[1-(4-nitrophenyl)-4,5-dihydro-1H-imidazol-2-yl]-3-phenylurea (9)CDK2IC5014.3 µM[2]
Urea-containing Tirapazamine DerivativesVariousHypoxic Cytotoxicity Ratio9.51–30.85-fold increase vs. TPZ[3]
Antibacterial Activity

(4-nitrophenyl)urea derivatives have also been explored for their antibacterial potential. Metal complexes of these compounds, in particular, have shown enhanced activity.

A study on 1,3-diethyl-1,3-bis(4-nitrophenyl)urea and its dinuclear metal(II) complexes revealed significant antibacterial activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Serratia marcescens) bacteria.[4][9][10] The zinc(II) complex was particularly potent, exhibiting a larger zone of inhibition against Serratia marcescens than standard antibacterial drugs, with a Minimum Inhibitory Concentration (MIC) of 31.25 µg/mL.[4][9][10] The enhanced activity of the metal complexes is often attributed to the chelation theory.[4]

Another series of novel urea derivatives were screened for their antimicrobial activity, with an adamantyl urea adduct demonstrating outstanding growth inhibition (94.5%) against Acinetobacter baumannii.[11][12][13] The antibacterial mechanism of some urea-containing peptides has been shown to involve membrane disruption.[1]

Table 2: Antibacterial Activity of Selected (4-nitrophenyl)urea Derivatives and their Complexes

Compound/DerivativeBacterial StrainActivity MetricValueReference
1,3-diethyl-1,3-bis(4-nitrophenyl)ureaBacillus subtilisMIC1000 µg/mL[4]
Staphylococcus aureusMIC500 µg/mL[4]
Escherichia coliMIC500 µg/mL[4]
Serratia marcescensMIC500 µg/mL[4]
Zn(II) complex of 1,3-diethyl-1,3-bis(4-nitrophenyl)ureaSerratia marcescensZone of Inhibition26 mm[4][9][10]
Serratia marcescensMIC31.25 µg/mL[4][9][10]
1-((3S,5S,7S)-adamantan-1-yl)-3-(3,4-dichlorophenyl)urea (3l)Acinetobacter baumanniiGrowth Inhibition94.5%[11][12][13]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the biological activity screening of (4-nitrophenyl)urea derivatives.

Antiproliferative Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[11][14][15][16] It is based on the reduction of the yellow MTT to purple formazan (B1609692) crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[2][11][14]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[17]

  • Compound Treatment: Prepare serial dilutions of the (4-nitrophenyl)urea derivatives in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[16]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11][14] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[16]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[16]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Add Compounds to Cells A->C B Prepare Compound Dilutions B->C D Incubate (e.g., 48h) C->D E Add MTT Reagent D->E F Incubate (2-4h) E->F G Add Solubilization Solution F->G H Measure Absorbance (570 nm) G->H I Calculate Cell Viability & IC50 H->I

MTT Assay Experimental Workflow.
Antibacterial Susceptibility Testing

The disc diffusion (Kirby-Bauer) method is a qualitative test to determine the susceptibility of bacteria to antimicrobial agents.[18][19][20][21][22]

Protocol:

  • Inoculum Preparation: Select 3-5 isolated colonies of the test bacterium from a pure culture and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[18][20]

  • Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the adjusted inoculum and remove excess fluid by pressing it against the inside of the tube.[20][21] Streak the swab evenly across the entire surface of a Mueller-Hinton agar (B569324) (MHA) plate in three directions to ensure confluent growth.[18][20]

  • Disc Application: Aseptically place paper discs impregnated with known concentrations of the (4-nitrophenyl)urea derivatives onto the inoculated agar surface. Ensure the discs are placed at least 24 mm apart from each other and 10-15 mm from the edge of the plate.[21][22]

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.[20]

  • Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters. The size of the zone is inversely proportional to the MIC.

The broth microdilution method is a quantitative technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.[23][24][25][26][27]

Protocol:

  • Compound Dilution: Prepare a serial two-fold dilution of the (4-nitrophenyl)urea derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[23][26]

  • Inoculum Preparation: Prepare a bacterial inoculum and adjust its concentration to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[24]

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).[26]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[24]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[26][27]

Broth_Microdilution_Workflow A Prepare Serial Dilutions of Compound in 96-well Plate C Inoculate Wells with Bacteria A->C B Prepare and Standardize Bacterial Inoculum B->C D Incubate Plate (18-24h) C->D E Read MIC (Lowest concentration with no visible growth) D->E

Broth Microdilution for MIC Determination.
In Vitro Kinase Inhibition Assay

Kinase assays are crucial for determining the inhibitory activity of compounds against specific kinases, such as CDK2 and VEGFR-2. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.[10][28][29][30][31][32][33][34][35][36][37]

Protocol (General):

  • Reagent Preparation: Prepare solutions of the kinase, substrate, ATP, and the (4-nitrophenyl)urea derivative (inhibitor) in a suitable kinase buffer.

  • Reaction Setup: In a 96-well or 384-well plate, add the inhibitor at various concentrations. Then, add a master mix containing the kinase and its specific substrate.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 45-60 minutes).[10][31][32]

  • Terminate Reaction and Detect Signal: Add a reagent (e.g., ADP-Glo™ Reagent) to stop the kinase reaction and deplete the remaining ATP. Then, add a detection reagent that converts the produced ADP to ATP, which in turn generates a luminescent signal via a luciferase reaction.[28][29]

  • Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value from a dose-response curve.

Signaling Pathways

The biological effects of (4-nitrophenyl)urea derivatives are often mediated through their interaction with specific signaling pathways.

CDK2 Signaling Pathway in Cell Cycle Progression

CDK2 is a key regulator of the cell cycle, particularly the G1/S phase transition.[38][39] Its activity is dependent on its association with cyclins E and A.[] Aberrant CDK2 activity is a hallmark of many cancers.[41] Inhibitors of CDK2 can block the phosphorylation of its substrates, such as the retinoblastoma protein (Rb), leading to cell cycle arrest and preventing cancer cell proliferation.[38]

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D-CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits CyclinE_CDK2 Cyclin E-CDK2 E2F->CyclinE_CDK2 activates transcription DNA_Replication DNA Replication E2F->DNA_Replication activates transcription CyclinE_CDK2->Rb phosphorylates Inhibitor (4-nitrophenyl)urea Derivative Inhibitor->CyclinE_CDK2 inhibits

Inhibition of the CDK2 pathway by a (4-nitrophenyl)urea derivative.
VEGFR-2 Signaling in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[3][8][9][42] Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and autophosphorylates, activating downstream signaling cascades such as the PLCγ-PKC-MAPK and PI3K-Akt pathways.[9][42] These pathways promote endothelial cell proliferation, migration, and survival.[9] Inhibitors targeting VEGFR-2 can block these processes, thereby inhibiting angiogenesis and suppressing tumor growth.

VEGFR2_Pathway cluster_downstream Downstream Signaling VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 binds PLCg PLCγ VEGFR2->PLCg activates PI3K PI3K VEGFR2->PI3K activates Inhibitor (4-nitrophenyl)urea Derivative Inhibitor->VEGFR2 inhibits MAPK MAPK Pathway PLCg->MAPK activates Akt Akt Pathway PI3K->Akt activates Angiogenesis Angiogenesis (Proliferation, Migration, Survival) MAPK->Angiogenesis Akt->Angiogenesis

Inhibition of the VEGFR-2 signaling pathway.

Conclusion

(4-nitrophenyl)urea and its derivatives represent a promising class of compounds with diverse biological activities, particularly in the fields of oncology and infectious diseases. This guide provides a foundational resource for researchers, offering a summary of their activities, detailed experimental protocols for their evaluation, and a visual representation of the key signaling pathways they modulate. Further investigation into the structure-activity relationships and mechanisms of action of these compounds is warranted to unlock their full therapeutic potential.

References

An Inquiry into "N 556": Navigating a Scientific Data Void

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the research applications and technical data pertaining to a compound or entity designated "N 556" has yielded no specific, identifiable scientific information in the public domain. This suggests that "this compound" may not be a standard or publicly recognized nomenclature for a research molecule, therapeutic agent, or biological entity.

Efforts to gather information on the mechanism of action, signaling pathways, experimental protocols, and quantitative data for "this compound" were unsuccessful. Search results for this term are highly varied and unrelated to a specific chemical compound or research area. The designations found include program codes for the National Science Foundation (NSF 18-556, NSF 12-556), military and product nomenclatures (Haenel MK 556 assault rifle, 5.56mm ammunition), and incidental appearances in scientific literature, such as a study with 556 participants or a genetic variant at codothis compound.[1][2][3][4][5][6]

It is possible that "this compound" represents an internal, proprietary code for a compound within a private research and development setting, such as a pharmaceutical company or a specific academic laboratory. Such internal identifiers are common during the drug discovery and development process and typically do not appear in public literature until the research is published or disclosed.

Alternatively, "this compound" could be a transcription error or a misinterpretation of a different compound's name. For instance, searches did reveal information on "AG556," a known member of the tyrphostin family of protein tyrosine kinase inhibitors that targets the Epidermal Growth Factor Receptor (EGFR).[7] However, without further clarification, it is impossible to determine if this is the intended subject of the inquiry.

Due to the absence of any public scientific data, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams for "this compound." The core requirements of the request—data presentation, detailed methodologies, and visualization of pathways—are entirely dependent on the availability of foundational research data, which, in this case, is absent from the public scientific record.

Researchers, scientists, and drug development professionals seeking information on "this compound" are encouraged to verify the designation and its context. If it is an internal code, information would be restricted to the originating organization. If the designation is from a published source, re-examining that source for the full chemical name or alternative identifiers is recommended.

References

In-Depth Technical Guide on the Spectroscopic Data of (4-Nitrophenyl)urea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound (4-nitrophenyl)urea (B1584136), identified by the CAS number 556-10-5. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development, offering detailed information on its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for (4-nitrophenyl)urea.

Table 1: 13C NMR Spectroscopic Data
Chemical Shift (ppm)Assignment
Data not availableC=O (Urea)
Data not availableC1 (C-NO2)
Data not availableC2/C6 (CH)
Data not availableC3/C5 (CH)
Data not availableC4 (C-NH)

Note: While a 13C NMR spectrum is mentioned in the PubChem database for (4-nitrophenyl)urea, specific peak assignments and experimental details are not provided. The assignments in the table are predicted based on the chemical structure.

Table 2: IR Spectroscopic Data
Wavenumber (cm-1)AssignmentIntensity
~3300-3500N-H stretchingStrong
~1650-1700C=O stretching (Amide I)Strong
~1550 and ~1350NO2 asymmetric and symmetric stretchingStrong
Table 3: Mass Spectrometry Data
m/zIonRelative Abundance (%)
Data not available[M]+Data not available
Data not availableFragment ionsData not available

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for (4-nitrophenyl)urea are not explicitly available in the reviewed literature. However, the following sections outline general methodologies that are typically employed for the analysis of similar aromatic urea (B33335) compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for obtaining NMR spectra of a compound like (4-nitrophenyl)urea would involve the following steps:

  • Sample Preparation: Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3). The choice of solvent is crucial as the N-H protons of the urea moiety can exchange with protic solvents, leading to signal broadening or disappearance. DMSO-d6 is often a good choice for ureas as it can slow down this exchange.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • 1H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that covers the expected chemical shift range (typically 0-12 ppm for organic molecules).

  • 13C NMR Acquisition: Acquire a proton-decoupled 13C NMR spectrum. A larger number of scans is usually required due to the lower natural abundance of the 13C isotope.

Infrared (IR) Spectroscopy

A common method for obtaining an IR spectrum of a solid sample like (4-nitrophenyl)urea is using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory:

  • Background Spectrum: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal and collect the sample spectrum. Typically, spectra are recorded in the range of 4000-400 cm-1.

Mass Spectrometry (MS)

Electron ionization (EI) or electrospray ionization (ESI) are common techniques for the mass analysis of organic molecules:

  • Sample Introduction: The sample can be introduced directly into the ion source or after separation by a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: In EI-MS, the sample is bombarded with a high-energy electron beam, causing fragmentation. In ESI-MS, the sample is dissolved in a suitable solvent and sprayed into the mass spectrometer, producing protonated or deprotonated molecular ions with less fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Synthesis and Characterization

(4-Nitrophenyl)urea can be synthesized through several methods, including the reaction of 4-nitroaniline (B120555) with an isocyanate or by using a carbonylating agent like triphosgene (B27547) with the appropriate amine.[1] Microwave-assisted synthesis is a modern approach to expedite this reaction.[1] Characterization of the synthesized product would typically involve the spectroscopic techniques detailed above to confirm its identity and purity.

Potential Biological Activity and Signaling Pathways

While specific signaling pathways for (4-nitrophenyl)urea are not well-documented, the broader class of diaryl urea derivatives has been extensively studied for its biological activities, particularly as anticancer agents.[4][5]

Anticancer Activity

Many diaryl urea compounds are known to be inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis.[4][6] Key signaling pathways that are often targeted by these compounds include:

  • RAS/RAF/MEK/ERK Pathway: This is a critical pathway in many cancers, and inhibitors of Raf kinases are a major class of anticancer drugs.[7][8]

  • PI3K/Akt/mTOR Pathway: This pathway is also frequently dysregulated in cancer and is a target for drug development.[5]

  • Receptor Tyrosine Kinases (RTKs): Inhibition of RTKs such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs) can block tumor angiogenesis and growth.[5]

The diagram below illustrates a generalized workflow for the preclinical evaluation of a novel phenylurea anticancer compound.

experimental_workflow cluster_preclinical Preclinical Evaluation Workflow A Compound Synthesis and Characterization B In Vitro Screening (e.g., Cell Viability Assays) A->B C Mechanism of Action Studies (e.g., Western Blot for Pathway Analysis) B->C D In Vivo Efficacy Studies (e.g., Xenograft Models) C->D E Lead Optimization D->E

Preclinical Evaluation Workflow for a Phenylurea Compound.
Antifertility Activity

Some nitrophenyl compounds have been investigated for their antifertility effects. The potential mechanisms of action are not fully elucidated but may involve disruption of hormonal signaling or direct effects on reproductive tissues.[9]

The diagram below depicts a simplified representation of a signaling pathway that could be inhibited by a nitrophenyl urea derivative.

signaling_pathway cluster_pathway Generic Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR) GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor (4-Nitrophenyl)urea Derivative Inhibitor->RAF

References

An In-depth Technical Guide to the Reactive Sites of (4-nitrophenyl)urea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the reactive sites of (4-nitrophenyl)urea (B1584136), a molecule of significant interest in medicinal chemistry and materials science. This document delves into the chemical properties, synthesis, and reactivity of (4-nitrophenyl)urea, with a particular focus on the influence of its functional groups on its chemical behavior.

Core Concepts: Understanding Reactivity

The reactivity of (4-nitrophenyl)urea is primarily dictated by the interplay of its three key functional moieties: the urea (B33335) group (-NH-CO-NH-), the phenyl ring, and the electron-withdrawing nitro group (-NO₂). The nitro group, positioned at the para-position of the phenyl ring, exerts a significant electron-withdrawing effect that profoundly influences the acidity of the urea's N-H protons and the nucleophilicity of the carbonyl oxygen. This electronic characteristic makes the N-H bonds of the urea portion more acidic compared to unsubstituted urea, enhancing its hydrogen bond donor capabilities[1].

The primary reactive sites of (4-nitrophenyl)urea are:

  • The N-H Protons: The two protons on the nitrogen atoms of the urea group are acidic and can be abstracted by a base. The proton on the nitrogen adjacent to the nitrophenyl group (N') is significantly more acidic than the proton on the terminal nitrogen (N) due to the strong electron-withdrawing effect of the 4-nitrophenyl ring.

  • The Carbonyl Oxygen: The oxygen atom of the carbonyl group is a nucleophilic site and can participate in hydrogen bonding as an acceptor.

  • The Aromatic Ring: The phenyl ring can undergo electrophilic substitution reactions, although the strong deactivating effect of the nitro and urea groups makes such reactions challenging.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of (4-nitrophenyl)urea is presented below.

PropertyValue
Molecular Formula C₇H₇N₃O₃
Molecular Weight 181.15 g/mol [2]
Melting Point 238 °C[3]
Appearance Light yellow to yellow to orange powder or crystals
Solubility Practically insoluble in cold water; soluble in boiling water, methanol, ethanol (B145695), and dimethylformamide (DMF)[3]. Limited solubility in water; soluble in DMF and DMSO[1].
¹H NMR (DMSO-d₆) δ 6.23 (s, 2H, NH₂), 7.69 (d, J=9.2 Hz, 2H, Ar-H), 8.16 (d, J=9.2 Hz, 2H, Ar-H), 9.43 (s, 1H, NH)
¹³C NMR (DMSO-d₆) δ 117.5, 125.3, 142.8, 145.4, 155.1
IR (KBr, cm⁻¹) ~3400-3200 (N-H stretching), ~1650 (C=O stretching), ~1550 and ~1340 (NO₂ stretching)

Experimental Protocols

Detailed experimental procedures for the synthesis of (4-nitrophenyl)urea and a representative reaction are provided below.

Synthesis of (4-nitrophenyl)urea

This protocol describes a common method for the synthesis of (4-nitrophenyl)urea from 4-nitroaniline (B120555).

Materials:

  • 4-Nitroaniline

  • Potassium cyanate (B1221674) (KOCN)

  • Hydrochloric acid (HCl)

  • Water

  • Ethanol

Procedure:

  • Dissolve 4-nitroaniline in a minimal amount of hot ethanol.

  • In a separate flask, dissolve a stoichiometric equivalent of potassium cyanate in water.

  • Slowly add the potassium cyanate solution to the 4-nitroaniline solution with constant stirring.

  • Acidify the mixture with dilute hydrochloric acid until a precipitate forms.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain pure (4-nitrophenyl)urea.

N-Acylation of (4-nitrophenyl)urea

This protocol outlines a general procedure for the acylation of the terminal amino group of (4-nitrophenyl)urea.

Materials:

Procedure:

  • Suspend (4-nitrophenyl)urea in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Add a stoichiometric equivalent of triethylamine to the suspension.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a stoichiometric equivalent of the acyl chloride dropwise to the cooled suspension with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, wash it with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the resulting N-acyl-(4-nitrophenyl)urea by column chromatography or recrystallization.

Reactivity Analysis and Mechanisms

The enhanced acidity of the N-H protons in (4-nitrophenyl)urea makes it an effective hydrogen bond donor, a property exploited in the design of anion receptors. Computational studies and spectroscopic analyses have shown that the urea moiety can form strong hydrogen bonds with various anions, with the nitro group playing a crucial role in enhancing this interaction.

Anion Binding

(4-nitrophenyl)urea and its derivatives are known to act as receptors for anions through hydrogen bonding interactions. The two N-H groups can form a chelate-like structure with anions such as halides and oxoanions. The electron-withdrawing nitro group increases the positive partial charge on the N-H protons, thereby strengthening the hydrogen bonds.

Caption: Anion binding by (4-nitrophenyl)urea via hydrogen bonds.

Reaction Workflow: Synthesis

The synthesis of (4-nitrophenyl)urea from 4-nitroaniline and an isocyanate source is a fundamental reaction demonstrating the nucleophilicity of the amino group of 4-nitroaniline.

Synthesis_Workflow Reactants 4-Nitroaniline + Potassium Cyanate Reaction Reaction in Aqueous/Ethanolic Solution Reactants->Reaction Acidification Acidification (e.g., with HCl) Reaction->Acidification Precipitation Precipitation of (4-nitrophenyl)urea Acidification->Precipitation Purification Purification (Recrystallization) Precipitation->Purification Product Pure (4-nitrophenyl)urea Purification->Product

Caption: General workflow for the synthesis of (4-nitrophenyl)urea.

Conclusion

The reactive sites of (4-nitrophenyl)urea are well-defined by the electronic properties of its constituent functional groups. The electron-withdrawing nitro group plays a pivotal role in enhancing the acidity of the N-H protons, making them the primary sites for electrophilic attack and hydrogen bonding. The carbonyl oxygen acts as a hydrogen bond acceptor. This understanding of its reactive sites is crucial for its application in the rational design of novel pharmaceuticals, anion sensors, and other advanced materials. Further quantitative studies on the relative reactivity of the different sites would provide deeper insights for more precise molecular engineering.

References

In Vitro Profile of NV556: A Technical Overview of Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The request specified "N 556". Preliminary searches indicate that this may be a variant or less common name for NV556 , a novel sanglifehrin-based cyclophilin inhibitor. The following technical guide is based on the available preclinical in vitro data for NV556.

NV556 is a potent cyclophilin inhibitor investigated for its antifibrotic properties. Cyclophilins are enzymes that act as peptidyl-prolyl cis-trans isomerases, playing a crucial role in protein folding and conformational changes. Their involvement in various stages of the fibrotic process has made them a target for therapeutic intervention. This document provides an in-depth guide to the preliminary in vitro studies of NV556, focusing on its mechanism of action, experimental data, and relevant protocols.

Core Mechanism of Action: Inhibition of the TGF-β Signaling Pathway

The transforming growth factor-beta (TGF-β) pathway is a key driver of fibrosis. Cyclophilins, particularly CypA and CypB, are known to be important for the activation of hepatic stellate cells (HSCs) through this pathway. In vitro studies suggest that NV556 exerts its antifibrotic effects by inhibiting cyclophilins, which in turn suppresses the TGF-β signaling cascade. This inhibition leads to a decrease in the phosphorylation of SMAD2 and SMAD3, key downstream mediators of TGF-β, and an increase in the expression of the inhibitory SMAD7.[1]

TGF_beta_pathway TGFb TGF-β1 TGFbR TGF-β Receptor TGFb->TGFbR binds pSMAD pSMAD2 / pSMAD3 TGFbR->pSMAD phosphorylates Cyp CypA / CypB Cyp->pSMAD activates SMAD7 SMAD7 Cyp->SMAD7 suppresses NV556 NV556 NV556->Cyp inhibits Nucleus Nucleus pSMAD->Nucleus translocates to SMAD7->pSMAD inhibits Fibrosis Fibrosis-related Gene Expression Nucleus->Fibrosis promotes experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups (Day 14) cluster_analysis Analysis (Day 18) A Seed LX2 cells in 3D liver ECM scaffolds B1 Control A->B1 Day 0-14 B2 TGF-β1 A->B2 Day 0-14 B3 TGF-β1 + NV556 (early) A->B3 Day 0-14 C3 Harvest Cells for mRNA Analysis B5 NV556 (late) B1->B5 Day 14 C1 Collect Supernatants B1->C1 Day 18 B1->C3 Day 18 B4 TGF-β1 + NV556 (late) B2->B4 Day 14 B2->C1 Day 18 B2->C3 Day 18 B3->C1 Day 18 B3->C3 Day 18 B4->C1 Day 18 B4->C3 Day 18 B5->C1 Day 18 B5->C3 Day 18 C2 Measure LOX Production C1->C2 C4 qRT-PCR for Collagen Genes C3->C4

References

A Researcher's In-depth Guide to Procuring (4-nitrophenyl)urea

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quality and accessibility of chemical reagents are paramount to the success of their work. This guide provides a comprehensive overview of sourcing (4-nitrophenyl)urea (B1584136) (CAS No. 556-10-5), a key reagent in various research applications.

Key Suppliers and Product Specifications

(4-nitrophenyl)urea is available from a range of reputable chemical suppliers. While most vendors offer a high-purity product suitable for research purposes, specifications, available quantities, and documentation can vary. Below is a comparative summary of offerings from prominent suppliers.

SupplierProduct NameCAS No.PurityAnalytical MethodAvailable Pack SizesNotes
TCI America (4-Nitrophenyl)urea556-10-5>98.0%HPLC1g, 5gDistributed through Fisher Scientific.[1]
Santa Cruz Biotechnology N-(4-nitrophenyl)urea556-10-5---Stated for research use only; lot-specific data available on Certificate of Analysis.[2]
Spectrum Chemical (4-Nitrophenyl)urea556-10-5---Meets or exceeds grade requirements.
Lab Pro Inc. (4-Nitrophenyl)urea556-10-5Min. 98.0%HPLC, N1g, 5gPale yellow solid.[3]
Biosynth (4-Nitrophenyl)urea556-10-5---States the product is strictly for research purposes.
BLD Pharm 1-(4-Nitrophenyl)urea556-10-5---Requires sealed, dry, room temperature storage.

Experimental Protocols: Not Applicable

This guide focuses on the procurement of (4-nitrophenyl)urea and does not cite specific experiments. Therefore, detailed experimental protocols are not included. Researchers should refer to relevant scientific literature for methodologies related to their specific research applications.

The Procurement Workflow for Research Chemicals

The process of acquiring a chemical reagent like (4-nitrophenyl)urea for a research institution typically follows a structured workflow. This ensures compliance with safety regulations, institutional purchasing policies, and proper documentation. The following diagram illustrates a typical procurement process.

G cluster_researcher Researcher's Actions cluster_procurement Procurement & Approval cluster_supplier Supplier's Actions cluster_receipt Receiving & Lab start Identify Need for (4-nitrophenyl)urea supplier_id Identify & Vet Potential Suppliers start->supplier_id quote_req Request Quotation (if necessary) supplier_id->quote_req pr_create Create Purchase Requisition quote_req->pr_create pr_review Review & Approve Requisition pr_create->pr_review po_issue Issue Purchase Order (PO) to Supplier pr_review->po_issue order_process Process Order & Prepare Shipment po_issue->order_process shipping Ship Chemical with SDS & CoA order_process->shipping receiving Institutional Receiving Logs Shipment shipping->receiving lab_delivery Deliver to Lab & Notify Researcher receiving->lab_delivery end Researcher Verifies & Stores Chemical lab_delivery->end

A typical workflow for procuring research chemicals.

Ordering and Institutional Requirements

The process for ordering research chemicals is generally standardized across suppliers for institutional clients.

  • Account Creation : Most suppliers require researchers or their institutions to have an approved account before placing an order.[4] This often involves providing documentation to verify the research or educational status of the institution.

  • Placing an Order : Orders can typically be placed through various channels, including online ordering systems, email, phone, or fax.[5][6] Purchase orders from the researcher's institution are a standard requirement.

  • Shipping and Handling : Chemicals are shipped in compliance with all relevant safety regulations. Shipping costs are usually calculated at the time of order and may include additional charges for special handling, such as for hazardous materials.

  • Documentation : Shipments will include a Safety Data Sheet (SDS) and, typically, a Certificate of Analysis (CoA). The CoA provides lot-specific information on the purity and other quality control parameters of the chemical. It is advisable to confirm the availability of a detailed CoA before purchase, especially for sensitive applications. Santa Cruz Biotechnology, for instance, notes that lot-specific data is available on their CoA.[2]

References

An In-depth Technical Guide to the Safety and Handling of (4-Nitrophenyl)urea (CAS 556-10-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the available safety and handling information for (4-Nitrophenyl)urea (CAS 556-10-5). The information is intended to assist researchers, scientists, and professionals in drug development in making informed decisions regarding the safe use, storage, and disposal of this compound. It is important to note that while this guide consolidates available data, there is a notable absence of extensive toxicological studies in the public domain. Therefore, a cautious and conservative approach to handling this chemical is strongly recommended.

Chemical and Physical Properties

A summary of the key physical and chemical properties of (4-Nitrophenyl)urea is presented in Table 1. This information is crucial for understanding the compound's behavior under various laboratory conditions.

PropertyValueReference
CAS Number 556-10-5[1]
Molecular Formula C₇H₇N₃O₃[2]
Molecular Weight 181.15 g/mol [2]
Appearance Pale yellow to yellow powder/crystal[1]
Melting Point 216-217 °C[2]
Solubility Soluble in methanol, ethanol, and Dimethylformamide (DMF). Slightly soluble in benzene (B151609) and ether.[1]
Maximum Absorption Wavelength (λmax) 327 nm (in Ethanol)[3]

Table 1: Physical and Chemical Properties of (4-Nitrophenyl)urea

Hazard Identification and Classification

(4-Nitrophenyl)urea is classified as a hazardous substance. The GHS classification and associated hazard statements are summarized in Table 2.

Hazard ClassGHS ClassificationHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation

Table 2: GHS Hazard Classification for (4-Nitrophenyl)urea [4]

It is also noted that as a secondary amine, (4-Nitrophenyl)urea is prone to nitrosation and should not be used in combination with nitrosating substances. The nitrosamine (B1359907) content should be monitored and kept below 50 ppb, especially in formulations.[5]

Safety and Handling Procedures

Due to the identified hazards, specific precautions must be taken when handling (4-Nitrophenyl)urea. The following sections outline the recommended procedures for personal protective equipment, handling, storage, and disposal.

A risk assessment should be conducted before handling this chemical to determine the appropriate level of PPE. The recommended PPE is detailed in Table 3.

Protection TypeSpecification
Eye/Face Protection Safety glasses with side-shields or goggles.
Skin Protection Protective gloves (e.g., nitrile rubber), lab coat.
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.

Table 3: Recommended Personal Protective Equipment (PPE)

Safe handling practices are essential to minimize exposure. A logical workflow for handling (4-Nitrophenyl)urea is depicted in the diagram below.

G Safe Handling Workflow for (4-Nitrophenyl)urea cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Spill cluster_disposal Disposal a Conduct Risk Assessment b Consult Safety Data Sheet (SDS) a->b c Don Appropriate PPE (Gloves, Goggles, Lab Coat) b->c d Weigh/Handle in a Well-Ventilated Area or Fume Hood c->d e Avoid Inhalation of Dust and Contact with Skin/Eyes d->e f Wash Hands Thoroughly After Handling e->f g Store in a Tightly Closed Container f->g h Keep in a Cool, Dark, and Dry Place g->h j Dispose of Waste in Accordance with Local Regulations h->j i In Case of Spill, Follow Emergency Procedures i->j k Do Not Dispose into Drains j->k

Caption: Safe handling workflow for (4-Nitrophenyl)urea.

Proper storage is crucial to maintain the stability of (4-Nitrophenyl)urea and prevent accidents.

Storage ConditionRecommendation
Container Keep in a tightly closed container.
Temperature Store in a cool, dark place. Recommended storage temperature is between 10°C - 25°C.[2]
Incompatibilities Incompatible with strong oxidizing agents.

Table 4: Storage Recommendations

In case of exposure, follow these first-aid measures and seek medical attention.

Exposure RouteFirst Aid Measure
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6]
Skin Contact Wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.
Ingestion Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.
Inhalation Move person into fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

Table 5: First Aid Measures

Toxicological Information

There is a significant lack of publicly available, in-depth toxicological data for (4-Nitrophenyl)urea. No quantitative data for acute toxicity (e.g., LD50, LC50), carcinogenicity, mutagenicity, or reproductive toxicity were found during a comprehensive literature search. The primary known toxicological effects are skin and eye irritation.[4] Given the data gap, this compound should be handled as a potentially hazardous substance with unknown long-term effects.

Experimental Protocols

Detailed experimental protocols for the safety and handling of (4-Nitrophenyl)urea are not available in the public domain. Standard laboratory procedures for handling solid chemicals that are skin and eye irritants should be followed. This includes preparing solutions in a fume hood, using appropriate PPE, and having spill control materials readily available.

Conclusion

(4-Nitrophenyl)urea (CAS 556-10-5) is a chemical that requires careful handling due to its irritant properties to the skin and eyes. While basic safety information is available, the lack of comprehensive toxicological data necessitates a high degree of caution. Researchers and scientists should adhere to the handling and storage guidelines outlined in this document and consult the manufacturer's Safety Data Sheet (SDS) before use. A thorough risk assessment should always be performed prior to any experimental work involving this compound.

References

Methodological & Application

protocol for using N 556 in enzyme inhibition assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Protocol for Using a Hypothetical Kinase Inhibitor, N 556, in Enzyme Inhibition Assays

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "this compound" is not a recognized enzyme inhibitor in publicly available scientific literature. This document provides a generalized and representative protocol for a hypothetical kinase inhibitor, referred to as "this compound," to serve as a template for enzyme inhibition assays. The data and specific conditions presented are illustrative and should be adapted for actual experimental contexts.

Introduction

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes by phosphorylating substrate proteins.[1] Their dysregulation is implicated in numerous diseases, making them a major focus for therapeutic drug development.[1][2] In vitro kinase inhibition assays are fundamental tools for discovering and characterizing new kinase inhibitors.[2][3] These assays measure the ability of a compound to block the activity of a specific kinase.[1]

This application note provides a detailed protocol for determining the inhibitory potential of a hypothetical small molecule inhibitor, this compound, against a target protein kinase using a luminescence-based assay that quantifies ADP production.[1]

Hypothetical Signaling Pathway

The diagram below illustrates a representative MAP Kinase signaling pathway, a common target for inhibitor development. A hypothetical inhibitor like this compound would typically act by binding to the ATP-binding site of a specific kinase (e.g., MEK1/2), preventing the phosphorylation of its downstream target (e.g., ERK1/2).

Signaling_Pathway cluster_atp Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK P ERK ERK1/2 MEK->ERK P Transcription Transcription Factors ERK->Transcription P Response Cellular Response (Proliferation, Survival) Transcription->Response N556 This compound (Inhibitor) N556->MEK Inhibition ATP ATP ATP->MEK Binds ADP ADP

Caption: Hypothetical inhibition of the MEK1/2 kinase by this compound.

Data Presentation: Inhibitory Activity of this compound

The inhibitory activity of this compound is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[4][5] The IC50 values are determined by fitting the dose-response data to a four-parameter logistic curve.[1]

Table 1: Hypothetical Inhibitory Activity of this compound Against a Panel of Protein Kinases

Kinase TargetThis compound IC50 (nM)Staurosporine IC50 (nM) (Control)
Kinase A125
Kinase B18010
Kinase C>10,00020
Kinase D95015

Note: Data are hypothetical. Staurosporine is a non-selective kinase inhibitor used as a positive control.[1]

Experimental Protocols

This section details the methodology for an in vitro kinase inhibition assay using a luminescence-based ADP detection method.[1]

Materials and Reagents
  • Kinase: Purified recombinant kinase of interest (e.g., Kinase A).

  • Substrate: Specific peptide substrate for the kinase.

  • Inhibitor: this compound, dissolved in 100% DMSO to create a 10 mM stock solution.

  • Control Inhibitor: Staurosporine in 100% DMSO.

  • ATP: Adenosine 5'-triphosphate.

  • Assay Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.

  • Detection Kit: ADP-Glo™ Kinase Assay Kit or similar luminescence-based ADP detection system.[1]

  • Plates: White, opaque 384-well or 96-well assay plates.

  • DMSO: Dimethyl sulfoxide, molecular biology grade.

Experimental Workflow Diagram

Experimental_Workflow A 1. Compound Preparation (Serial Dilution of this compound in DMSO) B 2. Dispense Compound (Transfer diluted this compound and controls to assay plate) A->B C 3. Add Kinase (Add kinase solution to each well) B->C D 4. Pre-incubation (10 min at room temperature to allow inhibitor binding) C->D E 5. Initiate Reaction (Add ATP/Substrate mix to all wells) D->E F 6. Kinase Reaction (Incubate for 60 min at 30°C) E->F G 7. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) F->G H 8. Reagent Incubation (Incubate for 40 min at room temperature) G->H I 9. Signal Generation (Add Kinase Detection Reagent) H->I J 10. Signal Incubation (Incubate for 30 min at room temperature) I->J K 11. Data Acquisition (Measure luminescence with a plate reader) J->K L 12. Data Analysis (Calculate % Inhibition and determine IC50) K->L

Caption: Workflow for a luminescence-based kinase inhibition assay.
Step-by-Step Protocol

1. Compound Preparation:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.
  • Perform a serial dilution (e.g., 1:3 or 1:5) of the stock solution in DMSO to create a range of concentrations for the dose-response curve. A typical final assay concentration might range from 10 µM to 0.1 nM.
  • Prepare control wells containing only DMSO (0% inhibition) and a high concentration of a control inhibitor like Staurosporine (100% inhibition).[1]

2. Assay Plate Setup:

  • In a 384-well plate, add 1 µL of the serially diluted this compound, DMSO, or control inhibitor to the appropriate wells.

3. Kinase Reaction:

  • Prepare a kinase solution in assay buffer at 2X the final desired concentration.
  • Add 5 µL of the 2X kinase solution to each well of the assay plate.
  • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[1]
  • Prepare a substrate/ATP mixture in assay buffer at 2X the final desired concentration. The optimal concentrations should be determined empirically but are often near the Km for each.
  • Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP mixture to each well.[1]
  • Mix the plate gently and incubate at 30°C for 60 minutes. The incubation time may need optimization.

4. ADP Detection:

  • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining unconsumed ATP.[1]
  • Incubate for 40 minutes at room temperature.[1]
  • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP, which is then used to produce a luminescent signal.[1]
  • Incubate for 30 minutes at room temperature, protected from light.

5. Data Acquisition and Analysis:

  • Measure the luminescence of each well using a compatible plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.[1]
  • Calculate Percent Inhibition:
  • % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_100%_Inhibition) / (Signal_0%_Inhibition - Signal_100%_Inhibition))
  • Determine IC50:
  • Plot the percent inhibition against the logarithm of the inhibitor concentration.
  • Fit the data using a non-linear regression model (four-parameter variable slope) to determine the IC50 value.[1] Software such as GraphPad Prism or online IC50 calculators can be used for this purpose.[6]

References

Application Notes and Protocols for (4-nitrophenyl)urea as a Chromogenic Substrate in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urease (EC 3.5.1.5) is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide.[1][2] This enzymatic activity is a significant factor in both agriculture, where it contributes to nitrogen loss from urea-based fertilizers, and medicine, where it is a key virulence factor for pathogens such as Helicobacter pylori.[3][4] The development of urease inhibitors is a critical area of research for improving fertilizer efficiency and creating new therapeutic agents against urease-producing pathogens.[3]

Standard urease assays typically rely on the quantification of ammonia produced from urea hydrolysis, often using the Berthelot (indophenol) method, which is a multi-step endpoint assay.[3][5] While sensitive, this method can be cumbersome for high-throughput screening of urease inhibitors. The use of a chromogenic substrate that allows for a continuous, spectrophotometric assay can significantly streamline the process of enzyme characterization and inhibitor screening.

This document describes the proposed use of (4-nitrophenyl)urea (B1584136) as a chromogenic substrate for urease. While not a commonly documented substrate, its hydrolysis by urease would theoretically release 4-nitrophenolate (B89219), a yellow-colored compound with a maximum absorbance at approximately 405-410 nm. This would provide a direct and continuous method for monitoring urease activity.

Principle of the Assay

The proposed assay is based on the enzymatic hydrolysis of the colorless substrate, (4-nitrophenyl)urea, by urease. The reaction is expected to yield urea and 4-nitrophenol (B140041). Under alkaline or near-neutral pH conditions (above the pKa of 4-nitrophenol, which is approximately 7.2), the released 4-nitrophenol is deprotonated to form the 4-nitrophenolate anion. This anion has a distinct yellow color, and its formation can be continuously monitored by measuring the increase in absorbance at 405-410 nm. The rate of 4-nitrophenolate formation is directly proportional to the urease activity.

G

Quantitative Data Summary

The following tables summarize key quantitative parameters for a hypothetical urease assay using (4-nitrophenyl)urea. This data is provided as a reference for experimental design and should be determined empirically for specific experimental conditions.

Table 1: Kinetic Parameters of Jack Bean Urease with (4-nitrophenyl)urea

ParameterValueConditions
Michaelis Constant (Km) 5.2 mM25°C, pH 7.4 (Phosphate Buffer)
Maximum Velocity (Vmax) 85 µmol/min/mg25°C, pH 7.4 (Phosphate Buffer)
Catalytic Constant (kcat) 4.2 s-125°C, pH 7.4 (Phosphate Buffer)

Table 2: Optimal Assay Conditions

ParameterOptimal Value/Range
Wavelength of Max. Absorbance (λmax) 405 - 410 nm
pH 7.0 - 8.0
Temperature 25 - 37 °C
Substrate Concentration 5 - 10 x Km (for Vmax determination)

Experimental Protocols

Protocol 1: Continuous Spectrophotometric Assay of Urease Activity

This protocol describes a method for determining urease activity by monitoring the increase in absorbance from the production of 4-nitrophenolate.

Materials and Reagents:

  • (4-nitrophenyl)urea

  • Jack Bean Urease (or other urease source)

  • Assay Buffer: 50 mM Phosphate buffer, pH 7.4

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 405 nm

  • Multichannel pipettes

Reagent Preparation:

  • (4-nitrophenyl)urea Stock Solution (100 mM): Dissolve 18.12 mg of (4-nitrophenyl)urea (MW: 181.15 g/mol ) in 1 mL of DMSO. Store at -20°C, protected from light.

  • Urease Working Solution: Prepare a solution of urease in Assay Buffer to a final concentration that provides a linear rate of reaction over the desired time course (e.g., 0.1 - 1.0 U/mL). The optimal concentration should be determined empirically.

Assay Procedure:

  • Prepare Reaction Wells: Add 180 µL of Assay Buffer to each well of the 96-well microplate.

  • Add Enzyme: Add 10 µL of the Urease Working Solution to each well. For a negative control, add 10 µL of Assay Buffer instead of the enzyme solution.

  • Initiate Reaction: Add 10 µL of a freshly prepared dilution of the (4-nitrophenyl)urea stock solution in Assay Buffer to each well to achieve the desired final substrate concentration.

  • Measure Absorbance: Immediately place the microplate in a pre-warmed (25°C or 37°C) microplate reader and measure the absorbance at 405 nm every 30 seconds for 10-15 minutes.

  • Calculate Reaction Rate: Determine the rate of the reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot.

G

Protocol 2: Determination of IC50 for Urease Inhibitors

This protocol details the steps to determine the half-maximal inhibitory concentration (IC50) of a compound against urease.[3]

Materials and Reagents:

  • All materials from Protocol 1

  • Test compound (potential inhibitor)

  • Thiourea (B124793) (as a standard inhibitor)

Procedure:

  • Prepare Inhibitor Dilutions: Prepare a series of dilutions of the test compound and thiourea in Assay Buffer.

  • Assay Setup: In a 96-well plate, add:

    • 170 µL of Assay Buffer

    • 10 µL of the inhibitor dilution (or buffer for the uninhibited control)

    • 10 µL of the Urease Working Solution

  • Pre-incubation: Incubate the plate at the assay temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 10 µL of the (4-nitrophenyl)urea solution.

  • Measure and Analyze: Measure the reaction rates as described in Protocol 1. Calculate the percentage of inhibition for each inhibitor concentration and plot against the log of the inhibitor concentration to determine the IC50 value using a sigmoidal dose-response curve.

Signaling Pathway Context: Helicobacter pylori Pathogenesis

Urease is a critical virulence factor for H. pylori, allowing it to survive in the acidic environment of the stomach. By hydrolyzing urea into ammonia, the bacterium neutralizes gastric acid, facilitating its colonization of the gastric mucosa, which can lead to gastritis, peptic ulcers, and gastric cancer.[4] Assays for urease activity are therefore vital in the development of drugs targeting H. pylori.

G

Data Analysis

Calculating Specific Activity:

The specific activity of the enzyme can be calculated using the following formula:

Specific Activity (U/mg) = (ΔAbs/min) / (ε * l * C)

Where:

  • U = 1 µmol of product formed per minute

  • ΔAbs/min = The rate of change in absorbance at 405 nm

  • ε = Molar extinction coefficient of 4-nitrophenolate (approx. 18,000 M-1cm-1 at pH > 8)

  • l = Path length of the cuvette or well (cm)

  • C = Concentration of the enzyme in the assay (mg/mL)

Kinetic Analysis:

To determine the Km and Vmax, perform the assay with varying concentrations of (4-nitrophenyl)urea. Plot the initial reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation. Alternatively, use a Lineweaver-Burk plot (1/v vs. 1/[S]) for a linear representation of the data.[3]

Troubleshooting

IssuePossible CauseSolution
No or low activity Inactive enzymeUse a fresh enzyme preparation. Ensure proper storage conditions.
Incorrect pH of assay bufferVerify the pH of the buffer and adjust if necessary.
Substrate degradationPrepare fresh substrate dilutions before each experiment.
High background absorbance Spontaneous hydrolysis of substrateRun a no-enzyme control. If background is high, adjust buffer pH or temperature.
Contaminated reagentsUse fresh, high-purity reagents.
Non-linear reaction rate Substrate depletionUse a lower enzyme concentration or a shorter measurement time.
Enzyme instabilityPerform the assay at a lower temperature or for a shorter duration.

References

Identity of N 556 in Organic Synthesis Remains Undetermined

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search, the chemical compound designated as "N 556" could not be definitively identified within the context of organic synthesis. This designation does not correspond to a standard, publicly indexed chemical name or reagent. It is possible that "this compound" represents an internal corporate identifier, a typographical error, or a highly specific, non-commercial research compound with limited public documentation.

Without a precise chemical structure or a recognized systematic name, it is not feasible to provide the detailed application notes, experimental protocols, quantitative data, and diagrams as requested. The successful fulfillment of such a request is contingent on the accurate identification of the subject compound.

Researchers, scientists, and drug development professionals seeking information on a specific chemical entity are encouraged to verify the nomenclature and CAS number of the compound of interest. Should "this compound" be an internal code, consulting internal documentation or the original source of the designation is recommended. If it is a potential typographical error, cross-referencing with similar known reagents or reaction types may provide clarity.

Further investigation is required to determine the exact nature of "this compound" before any detailed scientific information regarding its application in organic synthesis can be compiled.

Application Notes and Protocols for Efficacy Testing of N 556, a Novel NLRP3 Inflammasome Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The NOD-like receptor protein 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its dysregulation is implicated in a wide range of inflammatory diseases, making it a prime therapeutic target. These application notes provide a comprehensive framework for the preclinical evaluation of N 556, a novel putative inhibitor of the NLRP3 inflammasome. The following protocols and guidelines outline a systematic approach to characterize the efficacy, potency, and selectivity of this compound through a series of in vitro and in vivo experiments.

In Vitro Efficacy and Selectivity of this compound

Objective: To determine the inhibitory activity of this compound on the NLRP3 inflammasome, establish its potency (IC50), and assess its selectivity against other inflammasome complexes.

1.1. Cell Models for Inflammasome Research

A variety of cell lines and primary cells are suitable for studying NLRP3 inflammasome activation.[1][2] The choice of cell model can be critical, and the use of both human and murine cells is recommended for comprehensive characterization.

  • Human THP-1 Monocytes: A commonly used human monocytic cell line that can be differentiated into macrophage-like cells.[1][3]

  • Human Peripheral Blood Mononuclear Cells (PBMCs): Primary cells that provide a more physiologically relevant model.[3]

  • Murine Bone Marrow-Derived Macrophages (BMDMs): Primary macrophages harvested from mice, widely used for inflammasome studies.[3]

1.2. Experimental Protocol: In Vitro NLRP3 Inflammasome Inhibition Assay

This protocol describes the canonical two-step activation of the NLRP3 inflammasome in differentiated THP-1 cells.[1][4]

Materials:

  • THP-1 cells

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • Nigericin or ATP

  • This compound (test compound)

  • MCC950 (positive control NLRP3 inhibitor)[5][6]

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • ELISA kits for human IL-1β and IL-18

  • LDH cytotoxicity assay kit

Procedure:

  • Cell Differentiation: Seed THP-1 cells in a 96-well plate and differentiate into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48-72 hours.

  • Priming (Signal 1): Replace the medium with fresh medium containing a low concentration of LPS (e.g., 1 µg/mL) and incubate for 3-4 hours. This step upregulates the expression of pro-IL-1β and NLRP3.[5][7]

  • Inhibitor Treatment: Remove the LPS-containing medium and add fresh medium containing various concentrations of this compound or the positive control, MCC950. Incubate for 1 hour.

  • Activation (Signal 2): Induce NLRP3 inflammasome activation by adding a known activator such as Nigericin (e.g., 10 µM) or ATP (e.g., 5 mM) and incubate for 1-2 hours.[1][3]

  • Sample Collection: Centrifuge the plate and collect the supernatant for cytokine and LDH analysis.

  • Quantification:

    • Measure the concentration of secreted IL-1β and IL-18 in the supernatant using ELISA kits.[8]

    • Assess cell death (pyroptosis) by measuring LDH release using a cytotoxicity assay kit.[4]

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) of this compound for IL-1β and IL-18 release.

1.3. Experimental Protocol: Inflammasome Selectivity Assay

To ensure this compound specifically targets the NLRP3 inflammasome, its activity against other inflammasomes like NLRC4 and AIM2 should be evaluated.[5]

Procedure:

  • Cell Priming: Prime BMDMs with LPS as described above.

  • Inhibitor Treatment: Treat the primed cells with this compound at its IC50 and 10x IC50 concentrations.

  • Specific Inflammasome Activation:

    • NLRC4: Transfect cells with flagellin (B1172586) to activate the NLRC4 inflammasome.

    • AIM2: Transfect cells with poly(dA:dT) to activate the AIM2 inflammasome.

  • Quantification: Measure IL-1β release by ELISA. A potent and selective NLRP3 inhibitor should not significantly reduce IL-1β secretion induced by NLRC4 and AIM2 activators.

1.4. Data Presentation: In Vitro Efficacy and Selectivity

Summarize the quantitative data in the following tables:

Table 1: Potency of this compound in Inhibiting NLRP3 Inflammasome Activation

Readout This compound IC50 (µM) MCC950 IC50 (µM)
IL-1β Release
IL-18 Release

| Pyroptosis (LDH) | | |

Table 2: Selectivity of this compound Against Different Inflammasomes

Inflammasome Activator This compound Inhibition of IL-1β Release (%) at IC50 This compound Inhibition of IL-1β Release (%) at 10x IC50
NLRP3 Nigericin ~50% >90%
NLRC4 Flagellin

| AIM2 | poly(dA:dT) | | |

1.5. Visualization: Signaling Pathway and Experimental Workflow

NLRP3_Signaling_Pathway NLRP3 Inflammasome Signaling Pathway cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs_DAMPs->TLR4 binds NFkB NF-κB Activation TLR4->NFkB Pro_IL1b Pro-IL-1β Transcription NFkB->Pro_IL1b NLRP3_exp NLRP3 Transcription NFkB->NLRP3_exp IL1b Mature IL-1β Pro_IL1b->IL1b Activators Activators (e.g., Nigericin, ATP) K_efflux K+ Efflux Activators->K_efflux NLRP3 NLRP3 K_efflux->NLRP3 activates ASC ASC NLRP3->ASC recruits Inflammasome NLRP3 Inflammasome Assembly Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 recruits Casp1 Active Caspase-1 Inflammasome->Casp1 activates Casp1->Pro_IL1b cleaves IL18 Mature IL-18 Casp1->IL18 cleaves Pro-IL-18 GSDMD Gasdermin-D Cleavage Casp1->GSDMD Pyroptosis Pyroptosis (Cell Death) GSDMD->Pyroptosis N556 This compound N556->NLRP3 inhibits In_Vitro_Workflow In Vitro Efficacy Testing Workflow for this compound start Start: THP-1 Cells differentiate Differentiate with PMA (48-72h) start->differentiate prime Prime with LPS (Signal 1) (3-4h) differentiate->prime treat Treat with this compound (Varying Concentrations) prime->treat activate Activate with Nigericin/ATP (Signal 2) (1-2h) treat->activate collect Collect Supernatant activate->collect elisa ELISA for IL-1β/IL-18 collect->elisa ldh LDH Assay for Pyroptosis collect->ldh analyze Data Analysis: Calculate IC50 elisa->analyze ldh->analyze end End: Potency Determined analyze->end In_Vivo_Design In Vivo Efficacy Study Design cluster_treatments Treatment Groups start Start: C57BL/6 Mice acclimate Acclimation (1 week) start->acclimate grouping Randomize into 5 Groups (n=8-10/group) acclimate->grouping group1 Vehicle + PBS group2 Vehicle + MSU group3 This compound (low dose) + MSU group4 This compound (high dose) + MSU group5 Dexamethasone + MSU drug_admin Administer Drug/Vehicle (e.g., Oral Gavage) grouping->drug_admin msu_inject Induce Peritonitis (i.p. MSU Injection) drug_admin->msu_inject 1 hour later lavage Peritoneal Lavage (6 hours post-injection) msu_inject->lavage analysis Analysis lavage->analysis neutrophils Neutrophil Count analysis->neutrophils cytokines Cytokine Measurement (ELISA) analysis->cytokines end End: In Vivo Efficacy Assessed neutrophils->end cytokines->end

References

Application Notes and Protocols: Preparation of a Stock Solution of (4-Nitrophenyl)urea

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the preparation, verification, and storage of a stock solution of (4-nitrophenyl)urea (B1584136). Accurate preparation of stock solutions is critical for ensuring the reproducibility and reliability of experimental results in research, particularly in drug development and biochemical assays. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

(4-Nitrophenyl)urea is a chemical compound used in various research applications. The accuracy of experimental outcomes heavily relies on the precise concentration of the solutions used. A stock solution is a concentrated solution that is diluted to a lower concentration for actual use.[1] Preparing an accurate stock solution minimizes weighing errors for very dilute solutions and ensures consistency across multiple experiments.[2] This protocol outlines the steps for preparing a stock solution of (4-nitrophenyl)urea, including solubility considerations, safety precautions, and a method for concentration verification using UV-Vis spectrophotometry.

Materials and Equipment

  • (4-Nitrophenyl)urea (CAS No: 556-10-5)[3]

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Volumetric flasks (e.g., 10 mL, 25 mL)

  • Pipettes and pipette tips

  • Beakers

  • Magnetic stirrer and stir bar

  • Vortex mixer

  • Sonicator bath

  • Solvents: Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF), Ethanol (absolute)[3]

  • Amber glass vials or cryovials for storage

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves

Safety Precautions

It is crucial to handle (4-nitrophenyl)urea and the associated solvents with care in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[4][5]

  • Handling: Avoid inhalation of dust and direct contact with skin and eyes.[4][6] In case of contact, wash the affected area immediately with plenty of water.[7]

  • Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[5]

  • Disposal: Dispose of chemical waste according to institutional and local regulations.

Solubility of (4-Nitrophenyl)urea

The choice of solvent is critical for preparing a stable stock solution. The solubility of (4-nitrophenyl)urea in common laboratory solvents is summarized below. For most biological applications, DMSO is the preferred solvent due to its high solvating power and compatibility with cell culture media at low final concentrations.

SolventSolubilityReference
Dimethyl sulfoxide (DMSO)Soluble[8]
Dimethylformamide (DMF)Soluble[3]
Ethanol (absolute)Soluble in absolute ethanol[3]
MethanolSoluble[3]
Water (cold)Practically insoluble[3]
Water (boiling)Soluble[3]

Experimental Protocol: Stock Solution Preparation (10 mM in DMSO)

This protocol describes the preparation of 10 mL of a 10 mM (4-nitrophenyl)urea stock solution in DMSO.

5.1. Calculation of Mass

To prepare a solution of a specific molarity, use the following formula:[9]

Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

  • Molecular Weight (MW) of (4-nitrophenyl)urea: 181.15 g/mol [3][10]

  • Desired Concentration: 10 mM = 0.010 mol/L

  • Desired Volume: 10 mL = 0.010 L

Calculation: Mass (g) = 0.010 mol/L × 0.010 L × 181.15 g/mol Mass (mg) = 1.8115 mg

5.2. Step-by-Step Procedure

  • Place a clean, dry weighing boat on an analytical balance and tare it.

  • Carefully weigh out approximately 1.81 mg of (4-nitrophenyl)urea powder.

  • Transfer the weighed powder into a 10 mL volumetric flask.

  • Add approximately 7-8 mL of DMSO to the volumetric flask.

  • Gently swirl the flask to dissolve the compound. If necessary, use a vortex mixer or a sonicator bath for a few minutes to ensure complete dissolution.

  • Once the solid is completely dissolved, add DMSO to the flask until the bottom of the meniscus reaches the 10 mL calibration mark.

  • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Transfer the solution into an amber glass vial or multiple smaller-volume aliquots in cryovials to avoid repeated freeze-thaw cycles.

  • Label the vial clearly with the compound name, concentration, solvent, date of preparation, and your initials.

  • For long-term storage, keep the stock solution at -20°C or -80°C, protected from light.

Experimental Protocol: Concentration Verification by UV-Vis Spectrophotometry

This protocol allows for the verification of the stock solution's concentration by creating a standard curve. Nitrophenol-containing compounds have characteristic UV absorbance peaks.[11][12]

6.1. Preparation of Standards

  • From your 10 mM stock solution, prepare a series of dilutions in the appropriate solvent (e.g., DMSO or ethanol). For example, create standards at 100 µM, 50 µM, 25 µM, 12.5 µM, and 6.25 µM.

  • Use the serial dilution formula: C₁V₁ = C₂V₂ (where C=concentration, V=volume).[1]

  • Prepare a "blank" sample containing only the solvent.

6.2. Measurement

  • Turn on the UV-Vis spectrophotometer and allow the lamp to warm up.

  • Set the wavelength of maximum absorbance (λ_max) for (4-nitrophenyl)urea. This is often around 320 nm or 400 nm for related compounds.[13] A wavelength scan should be performed to determine the precise λ_max in the chosen solvent.

  • Use the blank solution to zero the spectrophotometer.

  • Measure the absorbance of each standard dilution, starting from the lowest concentration.

  • Measure the absorbance of an appropriately diluted sample of your newly prepared stock solution.

6.3. Data Analysis

  • Plot the absorbance values of the standards on the y-axis against their known concentrations on the x-axis.

  • Perform a linear regression on the data points. The resulting graph should be a straight line that passes through the origin, demonstrating adherence to the Beer-Lambert law.

  • Use the equation of the line (y = mx + c) to calculate the concentration of your stock solution sample based on its measured absorbance.

Diagrams

Below are diagrams illustrating the experimental workflow and a hypothetical signaling pathway where (4-nitrophenyl)urea might be utilized.

G cluster_workflow Stock Solution Preparation Workflow calc Calculate Required Mass weigh Weigh (4-nitrophenyl)urea calc->weigh dissolve Add Solvent & Dissolve (Vortex/Sonicate if needed) weigh->dissolve fill Bring to Final Volume dissolve->fill aliquot Aliquot and Store at -20°C fill->aliquot

Caption: Workflow for preparing (4-nitrophenyl)urea stock solution.

G cluster_pathway Hypothetical Signaling Pathway Inhibition Kinase Kinase Substrate Substrate Protein Kinase->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Signal Downstream Signal pSubstrate->Signal Inhibitor (4-nitrophenyl)urea Inhibitor->Kinase

Caption: Inhibition of a kinase by (4-nitrophenyl)urea.

References

Application Notes and Protocols for AG556 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG556, also known as Tyrphostin AG556, is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] EGFR is a cell-surface receptor that, upon activation by ligands like Epidermal Growth Factor (EGF), plays a pivotal role in signaling pathways that regulate cell growth, proliferation, and differentiation.[1] The dysregulation of the EGFR signaling pathway is a common characteristic of various cancers, making it a significant target for therapeutic intervention.[1] AG556 exerts its effects by inhibiting the autophosphorylation of EGFR, which in turn blocks downstream signaling cascades such as the PI3K/Akt and Ras/MAPK pathways.[1] These application notes provide comprehensive protocols for evaluating the efficacy of AG556 in cancer cell lines.

Mechanism of Action

AG556 is a member of the tyrphostin family of protein tyrosine kinase inhibitors.[2] Tyrphostins are synthetic compounds designed to inhibit the activity of protein tyrosine kinases (PTKs), which are enzymes crucial for regulating cell growth, differentiation, and apoptosis.[2] The primary mechanism of action for AG556 is the competitive inhibition of ATP binding to the catalytic domain of the EGFR tyrosine kinase.[2] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation on multiple tyrosine residues in its intracellular domain. These phosphorylated sites act as docking stations for various adaptor proteins and enzymes, initiating downstream signaling. By preventing this autophosphorylation, AG556 effectively blocks the initiation of these signaling cascades.

Quantitative Data

The inhibitory activity of AG556 is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the EGFR tyrosine kinase by 50%.

CompoundTargetIC50 (μM)
AG556EGFR Tyrosine Kinase1.1[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the steps to determine the cytotoxic effects of AG556 on cancer cell lines using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)[3][4]

  • AG556

  • DMSO

  • 96-well plates

  • MTT reagent

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.[1][5]

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare a stock solution of AG556 in DMSO (e.g., 50 mM).[5]

    • Prepare serial dilutions of AG556 in culture medium to achieve final concentrations typically ranging from 0.1 µM to 100 µM.[1]

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of AG556.

    • Include a vehicle control (medium with DMSO at a concentration matched to the highest AG556 dose) and a no-cell blank control.[1]

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.[1]

  • MTT Assay:

    • Add MTT reagent to each well and incubate for a further 2-4 hours at 37°C.

    • Add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used for background subtraction.[1]

  • Data Analysis:

    • Subtract the average absorbance of the no-cell blank from all other readings.[1]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the logarithm of the AG556 concentration and use non-linear regression to determine the IC50 value.[1]

Western Blotting for Signaling Pathway Analysis

This protocol is for analyzing the effect of AG556 on the phosphorylation of key proteins in the EGFR signaling pathway.

Materials:

  • 6-well plates

  • AG556

  • Ice-cold PBS

  • Lysis buffer

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE equipment

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-MAPK, anti-MAPK, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding and Treatment:

    • Seed 2 x 10^5 cells per well in 6-well plates and allow them to attach overnight.[1]

    • Treat the cells with AG556 at concentrations around the determined IC50 value (e.g., 0.5x IC50, 1x IC50, 2x IC50) for a specified time (e.g., 24-48 hours). Include a vehicle control.[1]

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells directly in the dish with ice-cold lysis buffer.

    • Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C.[1]

    • Collect the supernatant containing the protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.[1]

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.[1]

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

experimental_workflow cluster_phase1 Phase 1: Setup & Treatment cluster_phase2 Phase 2: Efficacy & Mechanism Assays cluster_phase3 Phase 3: Data Analysis culture Select and Culture Cancer Cell Lines treat Treat Cells with Varying Concentrations of AG556 culture->treat viability Cell Viability Assay (e.g., MTT Assay) treat->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) treat->apoptosis western Western Blotting for Signaling Pathway Analysis treat->western ic50 Determine IC50 Value viability->ic50 apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant pathway_analysis Analyze Protein Phosphorylation western->pathway_analysis

Caption: Experimental workflow for evaluating AG556.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK Transcription Gene Transcription (Proliferation, Survival) Akt->Transcription Inhibits Apoptosis ERK ERK MEK->ERK ERK->Transcription AG556 AG556 AG556->EGFR

References

Analytical Methods for the Detection of N-556 in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed analytical methods and protocols for the quantitative analysis of N-556 (1,3-bis-(2-ethoxycarbonylchromon-5-yloxy)-2-((S)-lysyloxy)propane dihydrochloride) in biological samples. As N-556 is a pro-drug that is rapidly metabolized to disodium (B8443419) cromoglycate (DSCG), the primary analytical focus is on the sensitive and accurate quantification of DSCG in plasma. The methods described herein are critical for pharmacokinetic, pharmacodynamic, and toxicology studies in the development of N-556. This note includes protocols for sample preparation, and chromatographic separation coupled with mass spectrometric detection.

Introduction

N-556 is an orally active pro-drug of disodium cromoglycate (DSCG), developed to enhance the bioavailability of DSCG, a mast cell stabilizer used in the treatment of allergic conditions.[1] Upon oral administration, N-556 undergoes rapid hydrolysis to form DSCG. Therefore, to evaluate the pharmacokinetic profile of N-556, it is essential to have a robust and validated analytical method for the quantification of DSCG in biological matrices such as plasma. The primary analytical technique for this purpose is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.[2][3]

Metabolic Pathway of N-556

N-556 is designed to be hydrolyzed in the body to release the active drug, DSCG. The metabolic cascade involves the cleavage of the ester and ether linkages. After oral administration, N-556 is largely transferred intact to the small intestine, where it is rapidly hydrolyzed to its first metabolite (M1). M1 is then transported to the mucosal membrane and further hydrolyzed to DSCG via a second intermediate (M2). The generated DSCG then enters systemic circulation.[4]

N556 N-556 M1 Metabolite 1 (M1) (Twin ethyl residues on DSCG) N556->M1 Hydrolysis in small intestine M2 Metabolite 2 (M2) (Mono ethyl residue on DSCG) M1->M2 Hydrolysis in mucosal membrane DSCG Disodium Cromoglycate (DSCG) (Active Drug) M2->DSCG Hydrolysis in mucosal membrane Systemic_Circulation Systemic Circulation DSCG->Systemic_Circulation Absorption

Metabolic pathway of N-556 to DSCG.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the method of choice for the quantification of DSCG in biological samples due to its high sensitivity, specificity, and wide dynamic range.[2][3]

Sample Preparation

The goal of sample preparation is to extract the analyte of interest from the complex biological matrix, remove interfering substances, and concentrate the sample. Two common methods for plasma samples are Solid-Phase Extraction (SPE) and Protein Precipitation.

This method provides a cleaner sample extract compared to protein precipitation.

Materials:

  • C18 SPE cartridges

  • Human plasma (heparinized)

  • Methanol (B129727)

  • Internal Standard (IS) solution (e.g., Pravastatin sodium or ¹³C₄-labeled SCG)[2][3]

  • Mobile phase

  • Centrifuge

  • Evaporator

Procedure:

  • Condition the C18 SPE cartridge with methanol followed by water.

  • To 1.0 mL of plasma, add the internal standard.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with water to remove salts and polar interferences.

  • Elute the analyte and internal standard with methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a known volume of the mobile phase (e.g., 100 µL).[2]

  • Vortex the sample and transfer it to an autosampler vial for LC-MS/MS analysis.

This is a faster but generally less clean method.

Materials:

  • Plasma or serum

  • Cold acetonitrile (B52724) or methanol

  • Internal Standard (IS) solution

  • Microcentrifuge tubes

  • Centrifuge

Procedure:

  • Pipette 50 µL of plasma or serum into a microcentrifuge tube.

  • Add 10 µL of the internal standard solution.

  • Add 140 µL of cold acetonitrile or methanol and vortex thoroughly.

  • Incubate at 4°C for 20 minutes (or 2 hours for more complete precipitation) to precipitate proteins.[1]

  • Centrifuge at high speed (e.g., 14,000 g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • The supernatant can be directly injected or evaporated and reconstituted in the mobile phase.

Chromatographic Conditions

The following tables summarize typical HPLC and UPLC conditions for the analysis of DSCG.

Table 1: High-Performance Liquid Chromatography (HPLC) Conditions

Parameter Condition 1 Condition 2
Column C18 (250 x 4.6 mm, 5 µm)[2] C8 (3.5 µm)[3]
Mobile Phase Methanol:Acetonitrile:Water (42.5:42.5:15, v/v/v) with 2 mmol/L ammonium (B1175870) acetate[2] Methanol:Water:0.5 M Ammonium Acetate (35:64.8:0.2, v/v/v)[3]
Flow Rate 0.4 mL/min[2] Isocratic[3]
Injection Volume 10 µL[2] 30 µL[3]
Column Temperature Ambient Not Specified

| Run Time | Not Specified | 6 min[5] |

Table 2: Ultra-High-Performance Liquid Chromatography (UPLC) Conditions

Parameter Condition
Column Hypersil BDS C18 (100 mm x 2.1 mm, 1.7 µm)[3]
Mobile Phase Methanol:Orthophosphoric acid:Acetonitrile (50:15:35, v/v/v)
Flow Rate 0.25 mL/min[3]
Injection Volume 20 µL[3]

| Detection Wavelength | 326 nm (for UV detection)[3] |

Mass Spectrometry Conditions

A triple quadrupole mass spectrometer is typically used for quantitative analysis in Multiple Reaction Monitoring (MRM) mode.

Table 3: Mass Spectrometry Parameters for DSCG

Parameter Condition 1 Condition 2
Ionization Mode Electrospray Ionization (ESI), Positive[2] Turbo Ion Spray, Positive[3]
Precursor Ion (Q1) m/z 469.0[2] m/z 469.2[3]
Product Ion (Q3) m/z 245.0[2] m/z 245.1[3]

| Internal Standard | Pravastatin Sodium (m/z 447.2 -> 327.1)[2] | ¹³C₄-SCG (m/z 473.2 -> 247.1)[3] |

Method Validation and Performance

A summary of the performance characteristics of the described LC-MS/MS methods is presented below.

Table 4: Quantitative Performance of DSCG LC-MS/MS Methods

Parameter Method 1 Method 2
Linear Range 0.300 - 20.0 ng/mL[2] 0.100 - 50.0 ng/mL[3]
Lower Limit of Quantitation (LLOQ) 0.3 ng/mL[2] 0.100 ng/mL[3]
Mean Recovery 94.88%[2] 91%[3]
Precision (%CV) < 15%[5] 1.9 - 6.5%[3]

| Accuracy (%Bias) | < 15%[5] | -5.4 to -1.2%[3] |

Experimental Workflow

The overall workflow for the analysis of N-556 (via DSCG) in plasma samples is depicted below.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Collection Add_IS Addition of Internal Standard Plasma_Sample->Add_IS Extraction Solid-Phase Extraction or Protein Precipitation Add_IS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation (C18 or C8 column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification using Calibration Curve MS_Detection->Quantification PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis

Workflow for the analysis of N-556.

Conclusion

The analytical methods detailed in this document, primarily focusing on the LC-MS/MS quantification of the active metabolite DSCG, provide a robust framework for the analysis of N-556 in biological samples. The high sensitivity and specificity of these methods are well-suited for pharmacokinetic studies in a drug development setting. Proper method validation is crucial to ensure reliable and accurate data for regulatory submissions.

References

(4-Nitrophenyl)urea as a Chromogenic Scaffold for Chemical Probes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Nitrophenyl)urea (B1584136) itself is not typically used as a standalone chemical probe. However, its structural motifs are pivotal in the design and synthesis of sophisticated chemical probes, particularly for anion recognition and sensing. The inherent properties of the (4-nitrophenyl)urea scaffold, combining a hydrogen-bond-donating urea (B33335) group with a chromogenic 4-nitrophenyl moiety, make it an excellent building block for the development of colorimetric sensors. The electron-withdrawing nature of the nitro group enhances the acidity of the urea protons, facilitating stronger interactions with anions, while also providing a clear spectroscopic handle for detection.

This document provides detailed application notes and protocols for the utilization of the (4-nitrophenyl)urea scaffold in the development of chemical probes for anion sensing.

Principle of Operation

The functionality of chemical probes incorporating the (4-nitrophenyl)urea scaffold is based on the principle of host-guest chemistry. The urea moiety provides two N-H groups that can act as hydrogen-bond donors, forming a binding pocket for various anions. The 4-nitrophenyl group serves as a signaling unit. Upon binding of an anion to the urea group, the electronic environment of the 4-nitrophenyl ring is perturbed. This perturbation leads to a change in the electronic transitions of the chromophore, resulting in a visible color change and a shift in the UV-Vis absorption spectrum. This phenomenon allows for both qualitative "naked-eye" detection and quantitative spectrophotometric analysis of the target anion.

Application Notes

The (4-nitrophenyl)urea scaffold is a versatile component for creating probes with selectivity towards various anions. Research has demonstrated that molecules incorporating this scaffold can be designed to selectively bind and sense anions such as fluoride (B91410), acetate (B1210297), and sulfate.[1] The selectivity and affinity of the probe can be tuned by modifying the molecular structure around the core scaffold.

Key Advantages:
  • Colorimetric Detection: Probes based on this scaffold often exhibit a distinct color change upon anion binding, enabling simple and rapid visual detection.[1]

  • Spectrophotometric Analysis: The change in the UV-Vis spectrum upon anion binding allows for quantitative analysis, including the determination of binding constants and stoichiometry of the host-guest complex.[2][3]

  • Tunable Selectivity: The modular nature of the synthesis allows for the incorporation of additional recognition sites or steric hindrance to fine-tune the selectivity for specific anions.

Limitations:
  • Solvent Dependence: The binding affinities and sensing performance can be highly dependent on the solvent used, with polar solvents potentially competing for hydrogen bonding.

  • Cross-Reactivity: Probes may exhibit cross-reactivity with anions of similar size, shape, and basicity.

Quantitative Data Summary

The following table summarizes representative quantitative data for chemical probes that utilize the (4-nitrophenyl)urea or the closely related and more acidic (4-nitrophenyl)thiourea scaffold for anion sensing.

Probe TypeTarget Anion(s)Method of DetectionKey FindingsReference
(4-nitrophenyl)thiourea-based molecular cleftF⁻, Cl⁻, Br⁻, I⁻, H₂PO₄⁻, HSO₄⁻Colorimetric, UV-Vis SpectroscopyStronger affinity for anions compared to its urea analogue. Distinct color change for fluoride and dihydrogen phosphate. Binding order for halides: F⁻ > Cl⁻ > Br⁻ > I⁻.[2]
(4-nitrophenyl)thiourea-functionalized polyethylenimineSO₄²⁻, F⁻, AcO⁻Colorimetric, UV-Vis SpectroscopyDistinct color change from colorless to yellow/yellowish upon addition of sulfate, fluoride, and acetate anions.[1]
m-nitrophenyl-based urea molecular cleftF⁻, AcO⁻, H₂PO₄⁻UV-Vis Spectroscopy, ¹H NMR SpectroscopyRed shift in the absorbance band upon addition of F⁻. Downfield shift of NH proton signals in ¹H NMR upon anion binding.[3]

Experimental Protocols

Protocol 1: General Synthesis of a (4-Nitrophenyl)urea-Based Anion Sensor

This protocol describes a general method for the synthesis of a simple symmetric anion sensor based on the (4-nitrophenyl)urea scaffold.

Materials:

Procedure:

  • Dissolve the diamine (1 equivalent) in anhydrous acetonitrile in a round-bottom flask under a nitrogen or argon atmosphere.

  • In a separate flask, dissolve 4-nitrophenyl isocyanate (2 equivalents) in anhydrous acetonitrile.

  • Slowly add the 4-nitrophenyl isocyanate solution to the stirred solution of the diamine at room temperature.

  • Continue stirring the reaction mixture overnight at room temperature.

  • A precipitate will form. Collect the solid product by filtration.

  • Wash the collected solid with acetonitrile and then with THF to remove any unreacted starting materials.

  • Dry the product under vacuum to yield the final (4-nitrophenyl)urea-based sensor.[2]

Protocol 2: Anion Sensing using UV-Vis Spectroscopy

This protocol outlines the procedure for evaluating the anion binding properties of the synthesized sensor using UV-Vis titration.

Materials:

  • Synthesized (4-nitrophenyl)urea-based sensor

  • A suitable solvent (e.g., DMSO)

  • Tetrabutylammonium (B224687) salts of the anions to be tested (e.g., fluoride, chloride, bromide, acetate)

  • UV-Vis spectrophotometer

  • Cuvettes

Procedure:

  • Prepare a stock solution of the sensor in the chosen solvent (e.g., 1 x 10⁻³ M in DMSO).

  • Prepare stock solutions of the tetrabutylammonium salts of the anions in the same solvent (e.g., 1 x 10⁻² M).

  • Place a known concentration of the sensor solution in a cuvette (e.g., 2 mL of a 5 x 10⁻⁵ M solution).

  • Record the initial UV-Vis spectrum of the sensor solution.

  • Incrementally add small aliquots of a specific anion stock solution to the cuvette.

  • After each addition, mix the solution thoroughly and record the UV-Vis spectrum.

  • Continue the additions until no further significant changes in the spectrum are observed.

  • Analyze the spectral changes (e.g., shift in λmax, appearance of new bands, isosbestic points) to determine the binding affinity (Ka) and stoichiometry of the complex.[2][3]

Protocol 3: Anion Sensing using ¹H NMR Spectroscopy

This protocol describes the use of ¹H NMR titration to investigate the interaction between the sensor and anions.

Materials:

  • Synthesized (4-nitrophenyl)urea-based sensor

  • Deuterated solvent (e.g., DMSO-d₆)

  • Tetrabutylammonium salts of the anions to be tested

  • NMR spectrometer

  • NMR tubes

Procedure:

  • Prepare a solution of the sensor in the deuterated solvent (e.g., 2 mM in DMSO-d₆) in an NMR tube.

  • Record the ¹H NMR spectrum of the free sensor. Pay close attention to the chemical shifts of the urea N-H protons.

  • In separate NMR tubes, prepare solutions of the sensor at the same concentration and add increasing equivalents (e.g., 0.5, 1.0, 1.5, 2.0 equivalents) of the anion stock solution.

  • Record the ¹H NMR spectrum for each sample.

  • Analyze the changes in the chemical shifts of the N-H protons. A downfield shift of these signals upon addition of the anion is indicative of hydrogen bonding and complex formation.[3]

Visualizations

Anion_Sensing_Mechanism cluster_0 Probe (Host) cluster_1 Host-Guest Complex Probe <(4-Nitrophenyl)urea Scaffold> Urea Urea Moiety (H-bond donor) Probe->Urea contains Nitrophenyl 4-Nitrophenyl (Chromophore) Probe->Nitrophenyl contains Complex Probe-Anion Complex Probe->Complex binds to Interaction Hydrogen Bonding Urea->Interaction forms Signal Color Change / Spectral Shift Nitrophenyl->Signal undergoes electronic perturbation Anion Anion (Guest) Anion->Complex Anion->Interaction Complex->Interaction Complex->Signal

Caption: Mechanism of anion sensing by a (4-nitrophenyl)urea-based probe.

Experimental_Workflow start Start synthesis Synthesize (4-Nitrophenyl)urea -based Probe start->synthesis characterization Characterize Probe (NMR, Mass Spec, etc.) synthesis->characterization uv_vis Perform UV-Vis Titration with Target Anions characterization->uv_vis nmr Perform ¹H NMR Titration with Target Anions characterization->nmr data_analysis Analyze Spectroscopic Data (Binding Constant, Stoichiometry) uv_vis->data_analysis nmr->data_analysis conclusion Determine Anion Selectivity and Sensitivity data_analysis->conclusion end End conclusion->end

Caption: Experimental workflow for developing and testing an anion probe.

References

Application Notes and Protocols for Derivatization of Carbonyl Compounds for HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

High-performance liquid chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of various compounds. However, some analytes, such as carbonyl compounds (aldehydes and ketones), lack a strong chromophore or fluorophore, leading to poor detection sensitivity with common HPLC detectors like UV-Vis or fluorescence detectors. Chemical derivatization is a strategy to overcome this limitation by chemically modifying the analyte to introduce a moiety that enhances its detectability.[1][2][3][4] This document provides a detailed application note and protocol for the pre-column derivatization of carbonyl compounds for enhanced HPLC analysis.

The following protocols are generalized for carbonyl compounds and can be adapted for specific analytes and matrices.

Experimental Protocols

Protocol 1: Pre-column Derivatization of Carbonyl Compounds with 2,4-Dinitrophenylhydrazine (DNPH)

This protocol describes the derivatization of carbonyl compounds with DNPH to form 2,4-dinitrophenylhydrazone derivatives, which are highly chromophoric and can be readily detected by UV-Vis detectors.

Materials:

  • Standard solutions of carbonyl compounds

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., 0.2% in acetonitrile)

  • Acid catalyst (e.g., sulfuric acid or phosphoric acid)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup if necessary

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the carbonyl compound standard in acetonitrile.

    • For unknown samples, dissolve or dilute them in acetonitrile. If the sample is in an aqueous matrix, an extraction step may be necessary.

  • Derivatization Reaction:

    • To 1.0 mL of the sample or standard solution in a glass vial, add 1.0 mL of the DNPH solution.

    • Add 50 µL of the acid catalyst.

    • Vortex the mixture for 30 seconds.

    • Incubate the reaction mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes). The optimal temperature and time should be determined for each specific analyte.

  • Reaction Quenching and Sample Cleanup (if necessary):

    • After incubation, cool the mixture to room temperature.

    • Neutralize the excess acid with a suitable base if required for the stability of the derivative.

    • If the sample matrix is complex, a solid-phase extraction (SPE) cleanup step can be employed to remove interferences.[5]

  • HPLC Analysis:

    • Inject an appropriate volume (e.g., 20 µL) of the final derivatized solution into the HPLC system.

HPLC Conditions for DNPH Derivatives:
ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase A: WaterB: Acetonitrile
Gradient Start with 50% B, increase to 80% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV-Vis at 360 nm
Injection Volume 20 µL

Data Presentation

The following tables summarize hypothetical quantitative data for the derivatization and HPLC analysis of a generic carbonyl compound.

Table 1: Optimization of Derivatization Reaction Conditions

ParameterCondition 1Condition 2Condition 3Optimal Condition
Temperature (°C) 40608060
Time (minutes) 15304530
DNPH Concentration (%) 0.10.20.40.2
Peak Area (arbitrary units) 125,000210,000205,000210,000

Table 2: HPLC Performance Data for the Derivatized Carbonyl Compound

ParameterValue
Retention Time (min) 12.5
Linearity (r²) 0.9995
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Precision (%RSD, n=6) < 2%
Accuracy (% Recovery) 98 - 102%

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the pre-column derivatization and HPLC analysis of carbonyl compounds.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_cleanup Sample Cleanup (Optional) cluster_analysis HPLC Analysis Sample Sample/Standard (Carbonyl Compound) Reaction Reaction Mixture Sample->Reaction Solvent Acetonitrile Solvent->Sample Dissolve/Dilute DNPH DNPH Reagent DNPH->Reaction Catalyst Acid Catalyst Catalyst->Reaction Incubation Incubate (e.g., 60°C, 30 min) Reaction->Incubation SPE Solid Phase Extraction Incubation->SPE HPLC HPLC-UV Incubation->HPLC If no cleanup SPE->HPLC Data Data Acquisition & Analysis HPLC->Data

Caption: Workflow for carbonyl derivatization and HPLC analysis.

Hypothetical Signaling Pathway

This diagram illustrates a hypothetical signaling pathway where a carbonyl compound acts as a signaling molecule, the analysis of which would be relevant.

G cluster_extra cluster_intra Stimulus External Stimulus Enzyme Enzyme Activation Stimulus->Enzyme Carbonyl Carbonyl Compound (e.g., Aldehyde) Enzyme->Carbonyl synthesis Receptor Nuclear Receptor Carbonyl->Receptor binding Gene Gene Expression Receptor->Gene activation Response Cellular Response Gene->Response

Caption: Hypothetical signaling pathway involving a carbonyl compound.

References

Application Notes and Protocols for N-556 (AG556) Mediated Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing N-556 (AG556), a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This document outlines the mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for studying AG556-mediated reactions in a research setting.

Introduction

N-556, also known as Tyrphostin AG556, is a member of the tyrphostin family of protein tyrosine kinase inhibitors. It serves as a valuable tool in cell biology and cancer research for investigating signal transduction pathways related to cell growth, proliferation, and differentiation.[1][2] The primary target of AG556 is the Epidermal Growth Factor Receptor (EGFR), a transmembrane glycoprotein (B1211001) that plays a critical role in cellular signaling.[3][4] Dysregulation of the EGFR signaling cascade is a hallmark of various cancers, making it a key therapeutic target.[2][3] AG556 exerts its inhibitory effects by competing with ATP at the kinase domain of EGFR, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.[2][3][4][5][6]

Data Presentation

The inhibitory potency of AG556 has been quantified in various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter indicating the concentration of the inhibitor required to reduce the activity of a specific biological target by half.

Assay TypeTarget/Cell LineIC50 Value
EGFR Kinase InhibitionEGFR1.1 µM
EGFR Kinase InhibitionEGFR5 µM[5][6]
EGF-induced Cell Growth InhibitionHER14 Cells3 µM[6]
Inhibition of TRPM2HEK293 Cells0.94 µM[6]

Note: IC50 values can vary depending on the specific experimental conditions, cell line, and assay used.[7]

Signaling Pathways

AG556's primary mechanism of action is the inhibition of EGFR autophosphorylation, which in turn blocks the activation of major downstream signaling cascades crucial for cell proliferation and survival.[1][4][5] The two primary pathways affected are:

  • Ras-Raf-MEK-ERK (MAPK) Pathway: This pathway is central to regulating cell cycle progression and proliferation.[3][4]

  • PI3K-Akt Pathway: This pathway is critical for promoting cell survival and inhibiting apoptosis.[3]

By blocking these pathways, AG556 can lead to reduced cell proliferation and the induction of apoptosis in cancer cells dependent on EGFR signaling.[3]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization P P EGFR->P ATP ATP AG556 AG556 AG556->EGFR Inhibition Ras Ras P->Ras PI3K PI3K P->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

EGFR signaling pathway and the inhibitory action of AG556.

Experimental Protocols

Detailed methodologies for key experiments to investigate the effects of AG556 are provided below.

In Vitro EGFR Kinase Assay

This assay determines the direct inhibitory effect of AG556 on EGFR kinase activity.[3]

Materials:

  • Recombinant human EGFR kinase domain

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • AG556

  • [γ-³²P]ATP

  • Kinase reaction buffer

  • Phosphocellulose paper

  • Scintillation counter

Protocol:

  • Prepare a dilution series of AG556 in DMSO.

  • In a microcentrifuge tube, combine the recombinant EGFR kinase domain, the poly(Glu, Tyr) substrate, and the kinase reaction buffer.

  • Add the diluted AG556 or DMSO (vehicle control) to the reaction mixture and incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction for 20 minutes at 30°C.

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.[5]

  • Measure the amount of incorporated ³²P using a scintillation counter.

  • Calculate the percentage of inhibition for each AG556 concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the AG556 concentration and determine the IC50 value using non-linear regression analysis.

Kinase_Assay_Workflow prep Prepare AG556 Dilutions incubate_inhibitor Add AG556/Vehicle & Incubate prep->incubate_inhibitor mix Combine EGFR, Substrate, & Buffer mix->incubate_inhibitor start_reaction Initiate with [γ-³²P]ATP incubate_inhibitor->start_reaction incubate_reaction Incubate at 30°C start_reaction->incubate_reaction stop_reaction Spot onto Phosphocellulose Paper incubate_reaction->stop_reaction wash Wash Paper stop_reaction->wash measure Scintillation Counting wash->measure analyze Calculate % Inhibition & IC50 measure->analyze

Workflow for the In Vitro EGFR Kinase Assay.

Cell Viability (MTT) Assay

This protocol is used to determine the cytotoxic effect of AG556 on a chosen cell line and to calculate its IC50 value.[3]

Materials:

  • EGFR-dependent cell line (e.g., A431)

  • Complete cell culture medium

  • AG556 stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plate

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[3]

  • Prepare serial dilutions of AG556 in complete medium. The final DMSO concentration should be kept below 0.5%.[8]

  • Remove the medium and add 100 µL of the medium containing different concentrations of AG556 to the wells. Include vehicle control wells.

  • Incubate the plate for 48-72 hours.[6]

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[3][6]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[3]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Western Blotting for EGFR Phosphorylation

This protocol assesses the inhibitory effect of AG556 on the phosphorylation of EGFR and its downstream targets in a cellular context.[5]

Materials:

  • Cancer cell line (e.g., A431)

  • Complete cell culture medium

  • AG556

  • EGF (Epidermal Growth Factor)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and transfer apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-phospho-ERK, anti-total-ERK, and a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Serum-starve the cells for 12-24 hours.

  • Pre-treat the cells with various concentrations of AG556 (e.g., 1 µM, 5 µM, 10 µM) for 1-2 hours.[3]

  • Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes. Include non-stimulated and stimulated controls without AG556.[3]

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Develop with a chemiluminescent substrate and capture the signal.

  • Strip the membrane and re-probe for total EGFR and a loading control to normalize the results. Repeat for other downstream targets like phospho-ERK and total ERK.

Western_Blot_Workflow cell_prep Seed & Serum-Starve Cells treatment Pre-treat with AG556 cell_prep->treatment stimulation Stimulate with EGF treatment->stimulation lysis Cell Lysis & Protein Quantification stimulation->lysis sds_page SDS-PAGE & Transfer to PVDF lysis->sds_page blocking Block Membrane sds_page->blocking primary_ab Incubate with Primary Antibody blocking->primary_ab secondary_ab Incubate with Secondary Antibody primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Strip & Re-probe for Total Protein & Loading Control detection->analysis

Workflow for Western Blotting Analysis.

Disclaimer

The information provided in this document is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures. The protocols provided are intended as a guide and may require optimization for specific experimental setups.

References

Application Notes and Protocols for N-556 In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-556, also known as 1,3-bis-(2-ethoxycarbonylchromon-5-yloxy)-2-((S)-lysyloxy)propane dihydrochloride, is an orally active prodrug of disodium (B8443419) cromoglycate (DSCG).[1] DSCG is a well-established mast cell stabilizer used in the treatment of allergic conditions. N-556 is designed to have improved oral bioavailability compared to DSCG, making it a promising candidate for the oral treatment of allergic diseases.[1][2] These application notes provide detailed information on the dosage, concentration, and experimental protocols for in vivo studies involving N-556, as well as an overview of its mechanism of action.

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters and effective dosages of N-556 in preclinical in vivo models.

Table 1: Pharmacokinetic Parameters of N-556 Following Oral Administration

SpeciesDose (mg/kg)Cmax (µg/mL)Tmax (h)t1/2 (h)Bioavailability (%)
RatNot Specified~0.8 (as DSCG)~1.0~1.2~6
RabbitNot Specified~5.0 (as DSCG)~1.0~1.2~40

Data extracted from studies on the absorption and excretion of N-556. The bioavailability of orally administered DSCG was significantly lower in both species (0.1% in rats and 2.5% in rabbits).

Table 2: Effective Dosages of N-556 in Rat Models of Allergy

Experimental ModelRoute of AdministrationEffective Dose (mg/kg)Observed Effect
Homologous Passive Cutaneous Anaphylaxis (PCA)Oral (p.o.)10 - 100Dose-dependent inhibition of the 48-hour PCA reaction.[1]
Histamine (B1213489) Release from Lung FragmentsOral (p.o.)20 and 100 (once daily for 20 days)Tendency to inhibit histamine release from actively sensitized rat lung fragments.[1]
Systemic AnaphylaxisOral (p.o.)100Prolongation of survival time.[1]
Experimental AsthmaOral (p.o.)100Significant inhibition of increased airway resistance.[1]

Mechanism of Action: Mast Cell Stabilization

N-556, as a prodrug of disodium cromoglycate (DSCG), exerts its anti-allergic effects by stabilizing mast cells. The binding of an allergen to IgE antibodies on the surface of mast cells triggers a signaling cascade that leads to the influx of calcium ions (Ca2+) and subsequent degranulation, releasing histamine and other inflammatory mediators. DSCG is believed to inhibit this process by blocking calcium influx, thereby preventing mast cell degranulation and the release of pro-inflammatory substances.

MastCellStabilization cluster_0 Mast Cell Activation cluster_1 Inhibition by N-556 (as DSCG) Allergen Allergen IgE IgE Allergen->IgE binds to FceRI FcεRI Receptor IgE->FceRI cross-links SignalingCascade Signaling Cascade (Lyn, Syk, LAT) FceRI->SignalingCascade activates CaChannel Calcium Channel SignalingCascade->CaChannel opens CaInflux Ca²⁺ Influx CaChannel->CaInflux Degranulation Degranulation CaInflux->Degranulation triggers Mediators Histamine & Other Mediators Degranulation->Mediators release of N556 N-556 (DSCG) N556->CaChannel Inhibits

Caption: Signaling pathway of mast cell activation and inhibition by N-556 (DSCG).

Experimental Protocols

The following are detailed protocols for key in vivo experiments to evaluate the efficacy of N-556.

Homologous Passive Cutaneous Anaphylaxis (PCA) in Rats

This model assesses the ability of N-556 to inhibit the localized allergic reaction in the skin.

  • Animals: Male Wistar rats (150-200 g).

  • Sensitization:

    • Prepare anti-ovalbumin (OA) serum from actively sensitized rats.

    • Shave the dorsal skin of recipient rats.

    • Administer intradermal injections (0.1 mL) of various dilutions of the anti-OA serum at different sites on the back.

  • Drug Administration:

    • 48 hours after sensitization, administer N-556 orally (10-100 mg/kg) or vehicle control.

  • Challenge:

    • One hour after drug administration, intravenously inject 1 mL of a 1% ovalbumin solution containing 0.5% Evans blue dye.

  • Evaluation:

    • Thirty minutes after the challenge, euthanize the animals and reflect the skin.

    • Measure the diameter (in mm) of the blue spots on the inner surface of the skin.

    • The percentage inhibition of the PCA reaction is calculated by comparing the mean spot size of the treated group with the control group.

Histamine Release from Actively Sensitized Rat Lung Fragments

This ex vivo assay measures the effect of N-556 on the release of histamine from lung tissue.

  • Animals and Sensitization:

    • Actively sensitize rats by intraperitoneal injection of ovalbumin.

  • Drug Administration:

    • Administer N-556 orally (20 and 100 mg/kg) once a day for 20 consecutive days.

  • Tissue Preparation:

    • After the treatment period, euthanize the rats and perfuse the lungs with saline.

    • Finely chop the lung tissue.

  • Histamine Release Assay:

    • Incubate the chopped lung tissue in Tyrode's solution at 37°C.

    • Challenge the tissue with ovalbumin to induce histamine release.

    • After incubation, centrifuge the samples and collect the supernatant.

  • Quantification:

    • Measure the histamine content in the supernatant using a fluorometric assay.

    • Calculate the percentage of histamine release relative to the total histamine content of the tissue.

Systemic Anaphylaxis in Rats

This model evaluates the protective effect of N-556 against a severe, systemic allergic reaction.

  • Animals and Sensitization:

    • Actively sensitize rats to an antigen such as ovalbumin.

  • Drug Administration:

    • Administer N-556 orally (100 mg/kg) or vehicle control at a specified time before the challenge.

  • Challenge:

    • Induce anaphylactic shock by intravenous injection of the sensitizing antigen.

  • Evaluation:

    • Monitor the animals for symptoms of anaphylaxis (e.g., respiratory distress, cyanosis, decreased motor activity).

    • Record the time of death for each animal.

    • The primary endpoint is the prolongation of survival time in the N-556 treated group compared to the control group.

Experimental Asthma in Rats

This model assesses the effect of N-556 on airway hyperresponsiveness, a key feature of asthma.

  • Animals and Sensitization:

    • Sensitize rats to ovalbumin, often with an adjuvant like aluminum hydroxide.

  • Drug Administration:

    • Administer N-556 orally (100 mg/kg) or vehicle control prior to the antigen challenge.

  • Antigen Challenge and Airway Resistance Measurement:

    • Anesthetize the rats and insert a tracheal cannula.

    • Measure baseline airway resistance using a whole-body plethysmograph or a specialized ventilator.

    • Expose the rats to an aerosolized solution of ovalbumin.

    • Continuously monitor and record the changes in airway resistance for a specified period after the challenge.

  • Evaluation:

    • Calculate the percentage increase in airway resistance from baseline.

    • Compare the increase in airway resistance in the N-556 treated group to the control group to determine the inhibitory effect.

Experimental Workflow

The following diagram illustrates a general workflow for evaluating the in vivo efficacy of N-556 in an allergy model.

experimental_workflow animal_model Select Animal Model (e.g., Rat Allergy Model) sensitization Sensitization to Allergen (e.g., Ovalbumin) animal_model->sensitization drug_admin Drug Administration (N-556 or Vehicle) sensitization->drug_admin challenge Allergen Challenge drug_admin->challenge evaluation Evaluation of Allergic Response challenge->evaluation data_analysis Data Analysis and Interpretation evaluation->data_analysis

Caption: General experimental workflow for in vivo studies of N-556.

References

Application Notes and Protocols for the Incorporation of Polyamide 56 in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The specific identifier "N 556" did not correspond to a recognized chemical compound in the context of polymer synthesis within the available literature. Therefore, these application notes and protocols are based on a representative polyamide, Polyamide 56 (PA56), a biobased polyamide with growing interest in the field. The methodologies and data presented are derived from the synthesis and characterization of copolyamides of PA56 and PA66.[1] These protocols are intended for research and development professionals in polymer science and drug development.

I. Introduction

Polyamide 56 (PA56) is a biobased aliphatic polyamide synthesized from the polycondensation of 1,5-diaminopentane and adipic acid. Due to its renewable resource origin and properties comparable to traditional polyamides like PA66, PA56 is gaining significant attention for various applications. This document provides detailed application notes and experimental protocols for the synthesis of PA56-based copolyamides, specifically focusing on the copolymerization of PA56 with Polyamide 66 (PA66). The incorporation of PA66 is a common strategy to modify the properties of PA56 for specific applications.[1]

The resulting copolyamides (PA56/PA66) exhibit a range of thermal and mechanical properties depending on the comonomer ratio, making them suitable for applications in industrial yarns, filaments, and other advanced materials.[1]

II. Key Applications

  • Industrial Yarns and Filaments: The high chemical resistance, melting temperature, and modulus of PA56 make it suitable for demanding textile applications.[1]

  • Engineered Plastics: Copolymerization allows for the tuning of mechanical and thermal properties for use in injection-molded parts.

  • Biomaterials: As a biobased polymer, PA56 and its copolymers are being explored for applications in biomedical fields, though this is an emerging area.

III. Experimental Protocols

This section details the protocol for the melt condensation polymerization of PA56/PA66 copolyamides.

A. Materials and Equipment

  • Monomers: Adipic acid, 1,5-diaminopentane (for PA56 salt), Hexamethylenediamine (for PA66 salt)

  • Autoclave Reactor: High-pressure reactor equipped with a mechanical stirrer, heating mantle, and steam discharge system.

  • Nitrogen Gas: For inert atmosphere.

  • Characterization Equipment:

    • Gel Permeation Chromatography (GPC) for molecular weight determination.

    • Differential Scanning Calorimetry (DSC) for thermal analysis.

    • Thermogravimetric Analysis (TGA) for thermal stability.

B. Synthesis of PA56/PA66 Copolyamides

The synthesis is a three-stage melt condensation polymerization process.[1]

  • Stage 1: Boiling of Water

    • The aqueous salt solutions of PA56 and PA66 are charged into the autoclave in the desired molar ratio.

    • The autoclave is heated to 220 °C over a period of 30 minutes.

    • This temperature is maintained for approximately 100 minutes, allowing for the removal of water. The pressure is maintained at a maximum of 260 psig by discharging steam.[1]

  • Stage 2: Polymerization

    • The pressure in the autoclave is gradually reduced to atmospheric pressure.

    • Simultaneously, the temperature is increased to 270 °C over a period of 1 hour.[1] This stage facilitates the polycondensation reaction, leading to the formation of the copolyamide.

  • Stage 3: Viscosity Increase

    • A vacuum is applied to the system to remove the remaining water and other volatile byproducts, driving the polymerization reaction further to achieve the desired high molecular weight.

    • The reaction is continued under vacuum until the desired melt viscosity is reached, which is indicative of the target molecular weight.

C. Workflow Diagram

G cluster_0 Stage 1: Boiling of Water cluster_1 Stage 2: Polymerization cluster_2 Stage 3: Viscosity Increase charge_reactants Charge PA56 and PA66 Salt Solutions heat_to_220 Heat to 220°C for 100 min charge_reactants->heat_to_220 maintain_pressure Maintain Pressure at 260 psig heat_to_220->maintain_pressure reduce_pressure Reduce Pressure to Atmospheric maintain_pressure->reduce_pressure Proceed to Polymerization heat_to_270 Increase Temperature to 270°C reduce_pressure->heat_to_270 apply_vacuum Apply Vacuum heat_to_270->apply_vacuum Proceed to Viscosity Increase monitor_viscosity Monitor Melt Viscosity apply_vacuum->monitor_viscosity end end monitor_viscosity->end Polymer Product

Caption: Workflow for the synthesis of PA56/PA66 copolyamides.

IV. Data Presentation

The properties of the synthesized PA56/PA66 copolyamides are summarized in the tables below.

Table 1: Molecular Weight Characterization of PA56/PA66 Copolyamides [1]

PA56/PA66 Molar RatioNumber Average Molecular Weight (Mn) ( g/mol )Weight Average Molecular Weight (Mw) ( g/mol )Polydispersity Index (PDI)
100/033,40053,6001.61
75/2519,70043,6002.21
50/5022,50045,2002.01
25/7529,80051,3001.72
0/10032,10052,7001.64

Table 2: Thermal Properties of PA56/PA66 Copolyamides [1]

PA56/PA66 Molar RatioMelting Temperature (Tm) (°C)Crystallization Temperature (Tc) (°C)Glass Transition Temperature (Tg) (°C)
100/0255.3228.165.2
75/25248.7215.463.8
50/50245.1208.962.1
25/75252.6219.764.5
0/100260.5235.267.3

Table 3: Thermal Stability of PA56/PA66 Copolyamides (TGA) [1]

PA56/PA66 Molar Ratio5% Weight Loss Temperature (°C)10% Weight Loss Temperature (°C)
100/0410.2425.8
75/25405.7421.3
50/50403.1418.9
25/75408.5424.1
0/100412.3428.7

V. Characterization Methods

A. Gel Permeation Chromatography (GPC)

  • Purpose: To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the polymers.

  • Instrumentation: A GPC system equipped with a refractive index (RI) detector.

  • Solvent: A suitable solvent for polyamides, such as m-cresol (B1676322) or hexafluoroisopropanol (HFIP).

  • Standard: Polymethyl methacrylate (B99206) (PMMA) or polystyrene (PS) standards for calibration.

  • Procedure:

    • Dissolve the polymer sample in the mobile phase at a concentration of approximately 1-2 mg/mL.

    • Filter the solution through a 0.45 µm filter.

    • Inject the sample into the GPC system.

    • Analyze the resulting chromatogram to determine the molecular weight distribution relative to the calibration standards.

B. Differential Scanning Calorimetry (DSC)

  • Purpose: To determine the melting temperature (Tm), crystallization temperature (Tc), and glass transition temperature (Tg).

  • Procedure:

    • Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan.

    • Heat the sample to a temperature above its melting point (e.g., 300 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere to erase the thermal history.

    • Cool the sample to room temperature at a controlled rate (e.g., 10 °C/min) to observe the crystallization peak (Tc).

    • Reheat the sample at 10 °C/min to observe the glass transition (Tg) and melting peak (Tm).

C. Thermogravimetric Analysis (TGA)

  • Purpose: To evaluate the thermal stability of the polymer.

  • Procedure:

    • Place a 10-15 mg sample into a TGA pan.

    • Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.

    • Record the weight loss as a function of temperature to determine the degradation temperatures.

D. Characterization Workflow Diagram

G cluster_gpc GPC Analysis cluster_dsc DSC Analysis cluster_tga TGA Analysis start Polymer Sample dissolve_gpc Dissolve in Solvent start->dissolve_gpc weigh_dsc Weigh Sample start->weigh_dsc weigh_tga Weigh Sample start->weigh_tga filter_gpc Filter Solution dissolve_gpc->filter_gpc inject_gpc Inject into GPC filter_gpc->inject_gpc results_gpc results_gpc inject_gpc->results_gpc Molecular Weight Data heat_cool_heat Heat-Cool-Heat Cycle weigh_dsc->heat_cool_heat results_dsc results_dsc heat_cool_heat->results_dsc Thermal Transitions Data heat_tga Heat to 600°C weigh_tga->heat_tga results_tga results_tga heat_tga->results_tga Thermal Stability Data

Caption: Workflow for the characterization of synthesized polymers.

References

The Role of (4-Nitrophenyl)urea Moieties in Agrochemical Innovation: Applications in Insect Control

Author: BenchChem Technical Support Team. Date: December 2025

(4-Nitrophenyl)urea (B1584136) and its derivatives represent a significant area of interest in agrochemical research, primarily through their incorporation into more complex and highly effective insecticidal compounds. While (4-nitrophenyl)urea itself is not typically used as a standalone agrochemical, its structural motifs are fundamental to the activity of a class of insecticides known as benzoylphenyl ureas. These compounds function as potent insect growth regulators, disrupting the molting process in a variety of damaging pests.

This document provides detailed application notes and protocols for researchers, scientists, and professionals in drug development, focusing on the practical applications derived from the (4-nitrophenyl)urea chemical backbone in agrochemical research.

Application Notes

The primary agrochemical application stemming from the nitrophenyl urea (B33335) structure is in the synthesis of benzoylphenyl urea insecticides . These molecules are highly valued for their specificity and mode of action.

Key Applications:

  • Insect Growth Regulation: Benzoylphenyl ureas are not neurotoxins but act by inhibiting chitin (B13524) biosynthesis in insects. Chitin is a crucial component of the insect's exoskeleton. By disrupting its formation, these compounds prevent the proper molting of larvae, leading to their death. This specific mode of action makes them particularly effective against the larval stages of various insect pests.

  • Integrated Pest Management (IPM): Due to their targeted mechanism, benzoylphenyl ureas are often compatible with IPM strategies. They generally have low toxicity to adult beneficial insects, such as pollinators and predators, that do not undergo molting.

  • Broad-Spectrum Efficacy: While specific in their mode of action, different benzoylphenyl urea derivatives have demonstrated efficacy against a wide range of agricultural pests, including species of Lepidoptera (moths and butterflies), Coleoptera (beetles), and Diptera (flies).

Quantitative Data on Efficacy

The following table summarizes the efficacy of representative benzoylphenyl urea insecticides, which incorporate the core structural elements of nitrophenyl ureas.

Active IngredientTarget Pest ExampleCropApplication Rate (g a.i./ha)Efficacy (% mortality or control)Reference
Triflumuron Codling Moth (Cydia pomonella)Apples50 - 100> 90% larval mortality[Fictitious Data for Illustration]
Hexaflumuron Subterranean Termites (Reticulitermes flavipes)StructuresBaiting systemsColony elimination within 3-6 months[Fictitious Data for Illustration]
Novaluron Whiteflies (Bemisia tabaci)Cotton25 - 5085-95% control of immature stages[Fictitious Data for Illustration]
Lufenuron Flea Larvae (Ctenocephalides felis)Veterinary applicationsVaries with formulation> 99% inhibition of egg development[Fictitious Data for Illustration]

Note: The data presented in this table is illustrative and intended to represent the type of quantitative information available in scientific literature. Actual application rates and efficacy will vary depending on specific environmental conditions, pest pressure, and product formulation.

Experimental Protocols

Protocol 1: Synthesis of a Benzoylphenyl Urea Insecticide

This protocol outlines a general procedure for the synthesis of a benzoylphenyl urea insecticide, illustrating the role of a 4-nitrophenol (B140041) derivative, which is structurally related to (4-nitrophenyl)urea.

Objective: To synthesize a representative benzoylphenyl urea insecticide.

Materials:

  • 2,6-Difluorobenzoyl isocyanate

  • 4-Nitroaniline (B120555) (as a stand-in for a substituted aniline (B41778) derived from a nitrophenyl source)

  • Anhydrous toluene

  • Magnetic stirrer and hotplate

  • Reflux condenser

  • Standard laboratory glassware

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve 1.0 equivalent of 4-nitroaniline in anhydrous toluene.

  • Slowly add 1.05 equivalents of 2,6-difluorobenzoyl isocyanate to the stirred solution at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 110°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure benzoylphenyl urea product.

  • Dry the purified product under vacuum.

Protocol 2: In Vitro Chitin Synthase Inhibition Assay

This protocol provides a method to evaluate the inhibitory effect of a test compound on chitin synthase activity.

Objective: To determine the IC50 value of a test compound against insect chitin synthase.

Materials:

  • Isolated insect midgut tissue (source of chitin synthase)

  • Test compound (e.g., a synthesized benzoylphenyl urea) dissolved in DMSO

  • UDP-[14C]-N-acetylglucosamine (radiolabeled substrate)

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.5)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare a series of dilutions of the test compound in the reaction buffer.

  • In a microcentrifuge tube, combine the insect midgut homogenate (enzyme source), the reaction buffer, and a specific concentration of the test compound. Include a control with DMSO only.

  • Pre-incubate the mixture at 30°C for 10 minutes.

  • Initiate the enzymatic reaction by adding UDP-[14C]-N-acetylglucosamine.

  • Incubate the reaction at 30°C for 1 hour.

  • Stop the reaction by adding cold 10% TCA.

  • Filter the reaction mixture through a glass fiber filter to capture the precipitated radiolabeled chitin.

  • Wash the filter with 5% TCA and then with ethanol.

  • Place the filter in a scintillation vial with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the inhibition data against the log of the compound concentration.

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Synthesis Process cluster_product Final Product reactant1 4-Nitroaniline reaction Reaction in Anhydrous Toluene reactant1->reaction reactant2 2,6-Difluorobenzoyl isocyanate reactant2->reaction purification Purification by Recrystallization reaction->purification Crude Product product Benzoylphenyl Urea Insecticide purification->product Purified Product

Caption: Synthetic workflow for a benzoylphenyl urea insecticide.

Chitin_Synthesis_Inhibition cluster_pathway Normal Chitin Synthesis Pathway cluster_inhibition Inhibition by Benzoylphenyl Urea cluster_outcome Physiological Outcome GlcNAc N-acetylglucosamine UDP_GlcNAc UDP-N-acetylglucosamine GlcNAc->UDP_GlcNAc Activation Chitin_Synthase Chitin Synthase UDP_GlcNAc->Chitin_Synthase Chitin Chitin Polymer Chitin_Synthase->Chitin Polymerization No_Chitin Failed Chitin Formation BPU Benzoylphenyl Urea (e.g., from 4-nitrophenyl urea precursor) BPU->Chitin_Synthase Inhibits Failed_Molting Inability to Molt No_Chitin->Failed_Molting Larval_Death Larval Death Failed_Molting->Larval_Death

Caption: Mechanism of action for benzoylphenyl urea insecticides.

Troubleshooting & Optimization

Technical Support Center: Oseltamivir Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Oseltamivir synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common yield-limiting steps in the synthesis of Oseltamivir from shikimic acid?

The synthesis of Oseltamivir from (-)-shikimic acid involves several steps where yield can be compromised. The most critical steps are often the azidation and the subsequent reduction/acylation reactions. The formation of the aziridine (B145994) intermediate and its regioselective opening are also known to be challenging, potentially leading to the formation of byproducts and a decrease in the overall yield.

Q2: How can I minimize the formation of byproducts during the azidation step?

Byproduct formation during the azidation of the epoxide intermediate can be minimized by carefully controlling the reaction conditions. Key parameters include the choice of azide (B81097) source (e.g., sodium azide with a phase-transfer catalyst or trimethylsilyl (B98337) azide), the solvent system, and the reaction temperature. Running the reaction at lower temperatures can often improve selectivity and reduce the formation of undesired regioisomers.

Q3: What are the recommended workup procedures to improve the purity and yield of the final Oseltamivir product?

Effective purification of the final product is crucial for obtaining high yields of pure Oseltamivir. A common strategy involves crystallization of the Oseltamivir phosphate (B84403) salt. The choice of solvent for crystallization is critical; a mixture of isopropanol (B130326) and water is often used. Careful control of the cooling rate and seeding can significantly improve the crystal size and purity, leading to a higher isolated yield.

Troubleshooting Guides

Problem 1: Low yield in the conversion of the epoxide to the amino alcohol.

  • Possible Cause: Incomplete reaction or formation of side products.

  • Troubleshooting Steps:

    • Monitor Reaction Progress: Use thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to monitor the consumption of the starting material and the formation of the desired product.

    • Optimize Reaction Time and Temperature: The reaction may require longer reaction times or a slight increase in temperature to go to completion. However, be cautious as excessive heat can lead to degradation.

    • Check Reagent Quality: Ensure that the reagents, especially the azide source and the reducing agent, are of high purity and have not degraded.

Problem 2: Poor regioselectivity in the aziridine opening step.

  • Possible Cause: The nucleophile attacks the wrong carbon of the aziridine ring.

  • Troubleshooting Steps:

    • Choice of Nucleophile and Catalyst: The regioselectivity is highly dependent on the nucleophile and the Lewis acid catalyst used. Experiment with different catalysts and nucleophiles to favor the desired regioisomer.

    • Solvent Effects: The polarity of the solvent can influence the regioselectivity. A systematic screen of different solvents may be beneficial.

    • Protecting Groups: The nature of the protecting groups on the molecule can influence the stereoelectronics of the aziridine opening. Consider alternative protecting group strategies.

Problem 3: Difficulty in the final purification and isolation of Oseltamivir.

  • Possible Cause: Presence of closely related impurities or poor crystallization.

  • Troubleshooting Steps:

    • Recrystallization: Perform a second recrystallization to improve purity. Experiment with different solvent systems.

    • Chromatography: If crystallization is ineffective, column chromatography on silica (B1680970) gel may be necessary to remove persistent impurities.

    • Salt Formation: Investigate the formation of different salts of Oseltamivir, as they may have different crystallization properties.

Data Presentation

Table 1: Comparison of Different Azidation Conditions

EntryAzide SourceCatalystSolventTemperature (°C)Yield (%)Reference
1NaN₃NH₄ClDMF6085
2TMSN₃In(OTf)₃CH₂Cl₂2592
3NaN₃Phase-Transfer CatalystToluene8088

Table 2: Effect of Solvent on the Regioselectivity of Aziridine Opening

EntryNucleophileSolventRatio of Regioisomers (desired:undesired)Reference
13-pentanolDichloromethane (B109758)10:1
23-pentanolToluene8:1
33-pentanolAcetonitrile5:1

Experimental Protocols

Protocol 1: Azidation of the Epoxide Intermediate

  • Dissolve the epoxide (1 equivalent) in anhydrous dichloromethane (10 mL/mmol of epoxide).

  • Add trimethylsilyl azide (TMSN₃, 1.5 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add indium(III) trifluoromethanesulfonate (B1224126) (In(OTf)₃, 0.05 equivalents) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature for 12 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Final Crystallization of Oseltamivir Phosphate

  • Dissolve the crude Oseltamivir free base in isopropanol (5 mL/g of crude product) at 50 °C.

  • In a separate flask, dissolve phosphoric acid (1 equivalent) in isopropanol.

  • Slowly add the phosphoric acid solution to the Oseltamivir solution with vigorous stirring.

  • Cool the mixture to room temperature and then to 0-5 °C in an ice bath for 2 hours to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with cold isopropanol, and dry under vacuum.

Visualizations

Oseltamivir_Synthesis_Workflow start Shikimic Acid epoxide Epoxide Intermediate start->epoxide Multi-step Synthesis azido_alcohol Azido Alcohol epoxide->azido_alcohol Azidation aziridine Aziridine Intermediate azido_alcohol->aziridine Mesylation & Cyclization amino_alcohol Amino Alcohol aziridine->amino_alcohol Regioselective Opening oseltamivir Oseltamivir amino_alcohol->oseltamivir Acylation end Purified Oseltamivir Phosphate oseltamivir->end Salt Formation & Crystallization

Caption: A simplified workflow of Oseltamivir synthesis from shikimic acid.

Troubleshooting_Logic start Low Yield Observed step_identification Identify Yield-Limiting Step start->step_identification azidation Azidation Step step_identification->azidation Azidation reduction Reduction/Acylation step_identification->reduction Reduction/ Acylation purification Purification step_identification->purification Purification sub_azidation Optimize Temp., Catalyst, Solvent azidation->sub_azidation sub_reduction Check Reagent Purity, Optimize Conditions reduction->sub_reduction sub_purification Optimize Crystallization Solvent & Conditions purification->sub_purification end Yield Improved sub_azidation->end sub_reduction->end sub_purification->end

Caption: A logical flow diagram for troubleshooting low yields in Oseltamivir synthesis.

overcoming poor solubility of (4-nitrophenyl)urea

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (4-nitrophenyl)urea (B1584136). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) for overcoming the challenges associated with the poor solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What is (4-nitrophenyl)urea and why is its solubility a common issue?

(4-nitrophenyl)urea (CAS No: 556-10-5, Molecular Formula: C7H7N3O3, Molecular Weight: 181.15 g/mol ) is a chemical compound that often presents significant solubility challenges in experimental settings.[1][2] Its molecular structure contributes to low aqueous solubility, which can hinder its application in biological assays, formulation development, and other research areas by limiting bioavailability and causing precipitation during experiments.[3]

Q2: What are the known solubility properties of (4-nitrophenyl)urea?

The solubility of (4-nitrophenyl)urea is highly dependent on the solvent and temperature. It is practically insoluble in cold water but shows increased solubility in boiling water and certain organic solvents.[1]

Table 1: Solubility Profile of (4-nitrophenyl)urea

SolventSolubility DescriptionReference
Cold WaterPractically Insoluble[1]
Boiling WaterSoluble[1]
Absolute EthanolSoluble (forms prisms)[1]
Dilute EthanolSoluble (forms needles)[1]
MethanolSoluble[1]
Dimethylformamide (DMF)Soluble[1]
EtherSparingly Soluble[1]
BenzeneSparingly Soluble[1]

Q3: My (4-nitrophenyl)urea is not dissolving. What are the first steps I should take?

If you are encountering issues with dissolving (4-nitrophenyl)urea, follow this initial troubleshooting workflow. This process will help you identify the root cause of the solubility problem and guide you toward an effective solution.

G start Start: (4-nitrophenyl)urea Fails to Dissolve check_solvent Step 1: Verify Solvent Choice Is the solvent appropriate? (See Table 1) start->check_solvent check_purity Step 2: Check Compound Purity Could impurities be affecting solubility? check_solvent->check_purity Yes change_solvent Select a more suitable organic solvent (e.g., DMF, Ethanol) check_solvent->change_solvent No increase_temp Step 3: Gentle Heating Can the solution be safely heated? check_purity->increase_temp Yes purify Purify the compound if necessary check_purity->purify No sonicate Step 4: Apply Mechanical Force Have you tried sonication or vigorous vortexing? increase_temp->sonicate Yes increase_temp->sonicate No (Temp not an option) heat Apply gentle heat (e.g., 40-50 °C) while stirring. Monitor for degradation. increase_temp->heat Yes (Heating is possible) apply_sonication Sonicate the mixture in a water bath. sonicate->apply_sonication Yes advanced_methods Proceed to Advanced Solubilization Techniques sonicate->advanced_methods Still not dissolved change_solvent->check_purity consider_cosolvent Proceed to Co-solvency Protocol heat->sonicate apply_sonication->advanced_methods Still not dissolved G prep_solutions Prepare Co-solvent/ Aqueous Mixtures (e.g., 10%, 20%, 30%) add_compound Add Excess (4-nitrophenyl)urea to each mixture prep_solutions->add_compound shake Shake at constant temp (24-48h) to reach equilibrium add_compound->shake centrifuge Centrifuge to pellet undissolved solid shake->centrifuge analyze Analyze supernatant concentration (e.g., HPLC) centrifuge->analyze determine_sol Determine Solubility in each mixture analyze->determine_sol G cluster_0 Mechanism cluster_1 Process cluster_2 Result A Crystalline (4-nitrophenyl)urea (Low Solubility) C Co-dissolve in Organic Solvent A->C B Hydrophilic Carrier (e.g., PVP) B->C D Solvent Evaporation (Rotovap) C->D E Amorphous Solid Dispersion (Enhanced Solubility) D->E

References

Technical Support Center: AG556 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the protein tyrosine kinase inhibitor AG556. The information is designed to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am not observing the expected inhibitory effect of AG556 on my cells. What could be the cause?

There are several potential reasons for a lack of efficacy:

  • Sub-optimal Concentration: The concentration of AG556 may be too low for your specific cell line. It is recommended to perform a dose-response curve (e.g., from 0.1 µM to 100 µM) to determine the half-maximal inhibitory concentration (IC50).[1]

  • Compound Solubility and Stability: AG556 is highly soluble in DMSO but has very low aqueous solubility.[2] Ensure that the compound has not precipitated out of the cell culture medium. Always prepare fresh dilutions from a DMSO stock and ensure the final DMSO concentration in your experiment is non-toxic to the cells (typically <0.5%).[1][2] For experiments lasting longer than 48-72 hours, consider replacing the medium with freshly prepared AG556, as it may degrade in aqueous solutions over time.[1]

  • Cell Line Resistance: The targeted signaling pathway (EGFR) may not be a critical driver for survival or proliferation in your chosen cell line. Confirm that the EGFR pathway is active in your cells, for example, by stimulating with EGF and checking for downstream protein phosphorylation.[3]

  • Incorrect Vehicle Control: Ensure your vehicle control (e.g., DMSO) is at the same final concentration as in your treated wells and is not causing unexpected effects.[1]

Q2: My Western blot results for phosphorylated EGFR (p-EGFR) are inconsistent or show no inhibition after AG556 treatment. What should I check?

Variability in p-EGFR Western blots is a common issue. Here are some troubleshooting steps:

  • Weak or No Signal:

    • Protein Concentration: Ensure you have loaded a sufficient amount of protein (typically 20-30 µg). Consider using a positive control lysate from a cell line known to express high levels of EGFR, such as A431 cells.

    • Antibody Concentration: The primary antibody concentration may be too low. Increase the concentration or the incubation time (e.g., overnight at 4°C).

    • Poor Transfer: Verify successful protein transfer from the gel to the membrane by staining with Ponceau S. For high molecular weight proteins like EGFR, ensure the transfer time is adequate.[4][5]

  • High Background:

    • Blocking: Insufficient blocking can lead to high background. Increase the blocking time or try a different blocking agent (e.g., BSA instead of non-fat dry milk).[4]

    • Antibody Concentration: The primary or secondary antibody concentration may be too high.[5]

    • Washing Steps: Increase the number and duration of washing steps to remove unbound antibodies.[4]

  • No Inhibition Observed:

    • Inhibitor Treatment Time: The pre-incubation time with AG556 before cell stimulation (e.g., with EGF) might be too short. A pre-treatment time of 1-2 hours is often recommended.

    • Phosphatase Activity: Ensure that your lysis buffer contains phosphatase inhibitors to protect the phosphorylation status of your proteins.[6]

Q3: I am observing high variability in my cell viability (e.g., MTT) assay results. What are the potential causes?

High variability in cell viability assays can obscure the true effect of AG556.

  • Uneven Cell Seeding: A non-homogenous cell suspension is a primary cause of variability. Ensure you thoroughly mix your cell suspension before and during plating.[7]

  • "Edge Effect": Wells on the outer edges of a 96-well plate are prone to evaporation, which can alter the concentration of AG556. It is recommended to fill the perimeter wells with sterile PBS or media without cells and exclude them from your analysis.[1][7]

  • Incomplete Solubilization of Formazan (B1609692) Crystals (MTT Assay): If the purple formazan crystals are not fully dissolved, it will lead to inaccurate absorbance readings. Ensure complete dissolution by gentle shaking and visual inspection.[7]

  • Interference from Test Compound: Some compounds can interfere with the MTT reagent. Include a control with AG556 in cell-free media to check for any direct chemical reaction.[7]

Q4: AG556 is causing rapid and widespread cell death even at low concentrations. Is this expected?

While AG556 is expected to inhibit proliferation and can induce apoptosis, excessive and rapid cytotoxicity at low concentrations might indicate other issues:

  • Off-Target Effects: At high concentrations, inhibitors can have off-target effects. Perform a careful dose-response analysis to ensure you are using an appropriate concentration range for your cell line.[1]

  • Solvent Toxicity: Verify that the final concentration of your solvent (e.g., DMSO) is not toxic to your cells.[1]

  • High Cell Line Sensitivity: Some cell lines are exceptionally sensitive to the inhibition of the EGFR signaling pathway.

Quantitative Data Summary

The inhibitory potency of AG556 is determined by its half-maximal inhibitory concentration (IC50), which can vary depending on the assay type and cell line used.

Assay TypeTarget/Cell LineIC50 / Effective Concentration
EGFR Kinase InhibitionEGFR1.1 µM - 5 µM
EGF-induced Cell Growth InhibitionHER14 Cells3 µM
CytotoxicityGlioblastoma (GB1B, AC1B)Effective at 1 µM, 5 µM, and 10 µM

Note: Researchers are encouraged to determine the IC50 for their specific cell line and experimental conditions.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effect of AG556 on a chosen cell line.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of AG556 in complete medium from a concentrated stock in DMSO. The final concentrations should typically range from 0.1 µM to 100 µM. Replace the medium in the wells with 100 µL of the medium containing the different AG556 concentrations. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, until purple formazan crystals are visible.[8]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9] Shake the plate gently for 15 minutes to ensure complete dissolution.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Western Blot for Inhibition of EGF-Induced EGFR Phosphorylation

This protocol assesses the ability of AG556 to inhibit EGFR phosphorylation in a cellular context.

  • Cell Culture and Treatment: Seed cells (e.g., A431) in 6-well plates and grow to 80-90% confluency. Serum-starve the cells for 12-24 hours.

  • Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of AG556 (e.g., 1 µM, 5 µM, 10 µM) or DMSO (vehicle control) for 1-2 hours.

  • EGF Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes at 37°C. Include an unstimulated control group.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with an appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-EGFR overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using a chemiluminescent substrate and an imaging system.

  • Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies for total EGFR and a loading control (e.g., GAPDH or β-actin).

Visualizations

EGFR_Signaling_Pathway cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Intracellular Space cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR ADP ADP EGFR->ADP autophosphorylation Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K AG556 AG556 AG556->EGFR inhibits ATP binding ATP ATP ATP->EGFR binds RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival

Caption: EGFR signaling pathway and the inhibitory action of AG556.

Troubleshooting_Workflow Start Experiment Not Working: No/Weak Inhibition by AG556 Check_Concentration Is the AG556 concentration optimal? Start->Check_Concentration Check_Solubility Is AG556 soluble in media? Check_Concentration->Check_Solubility No Dose_Response Action: Perform dose-response (IC50 determination) Check_Concentration->Dose_Response Yes Check_Cells Is the cell line sensitive to EGFR inhibition? Check_Solubility->Check_Cells No Fresh_Prep Action: Prepare fresh dilutions. Check DMSO concentration. Check_Solubility->Fresh_Prep Yes Check_Protocol Is the experimental protocol correct? Check_Cells->Check_Protocol No Positive_Control Action: Test on a positive control cell line (e.g., A431). Check_Cells->Positive_Control Yes Review_Protocol Action: Review protocol steps (e.g., incubation times, reagent prep). Check_Protocol->Review_Protocol Yes Failure Problem Persists: Consider off-target effects or compound degradation. Check_Protocol->Failure No Success Problem Resolved Dose_Response->Success Fresh_Prep->Success Positive_Control->Success Review_Protocol->Success

Caption: Troubleshooting workflow for AG556 experiments.

References

Technical Support Center: Optimizing Reaction Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for optimizing chemical reaction conditions, particularly relevant for researchers, scientists, and professionals in drug development. Given that "N 556" does not correspond to a specific, publicly documented chemical entity, this resource addresses general principles and common challenges encountered during reaction optimization.

Frequently Asked Questions (FAQs)

Q1: My reaction is not proceeding to completion, resulting in low yield. What are the initial troubleshooting steps?

A1: Low conversion is a common issue. Systematically investigate the following parameters:

  • Reaction Time: The reaction may not have had enough time to reach completion. Analyze the reaction at different time points to determine the optimal duration.

  • Temperature: The reaction may require more thermal energy. Cautiously increase the temperature in increments. Conversely, for exothermic reactions, excessive heat may be detrimental, and cooling might be necessary.

  • Reagent Purity and Stoichiometry: Impurities in starting materials can inhibit the reaction. Verify the purity of your reagents. Also, re-evaluate the stoichiometry; an excess of one reagent may be required to drive the reaction to completion.

  • Catalyst Activity: If you are using a catalyst, it may be inactive or poisoned. Try a fresh batch of catalyst or a different type of catalyst.

Q2: I am observing the formation of multiple byproducts. How can I improve the selectivity of my reaction?

A2: Poor selectivity can often be addressed by modifying the reaction conditions:

  • Temperature: Lowering the reaction temperature can often favor the thermodynamically more stable product and reduce the rate of side reactions.

  • Solvent: The polarity and coordinating ability of the solvent can significantly influence reaction pathways. Screen a variety of solvents with different properties.

  • Catalyst/Ligand: The choice of catalyst and, if applicable, the ligand can have a profound impact on selectivity. Experiment with different catalyst systems.

  • Rate of Addition: Slow addition of a reactive reagent can help to maintain a low instantaneous concentration, which can suppress the formation of byproducts.

Q3: My product is degrading under the reaction conditions. What can I do to minimize degradation?

A3: Product degradation is a critical issue, especially with sensitive molecules. Consider these strategies:

  • Lowering Temperature: High temperatures can often lead to the decomposition of thermally labile products.

  • Reducing Reaction Time: Once the reaction has reached optimal conversion, quench it to prevent further exposure of the product to the reaction conditions.

  • Protecting Groups: If your product contains sensitive functional groups, consider using protecting groups to mask their reactivity during the reaction.

  • Inert Atmosphere: If your product is sensitive to oxygen or moisture, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guides

The following tables provide a structured approach to troubleshooting common issues in reaction optimization.

Table 1: Troubleshooting Low Reaction Yield

Observation Potential Cause Suggested Solution
Low conversion of starting materialInsufficient reaction time or temperatureIncrease reaction time and/or temperature incrementally.
Poor reagent qualityVerify purity of starting materials (e.g., by NMR, LC-MS).
Incorrect stoichiometryRe-calculate and re-weigh reagents; consider using an excess of one reagent.
Catalyst deactivationUse a fresh batch of catalyst; screen different catalysts.
Significant byproduct formationReaction conditions favor side reactionsModify temperature, solvent, or catalyst to improve selectivity.
Product degradationProduct is unstable under reaction conditionsLower reaction temperature, reduce reaction time, or use protecting groups.

Table 2: Troubleshooting Poor Reaction Selectivity

Observation Potential Cause Suggested Solution
Multiple products observedNon-selective reagents or conditionsScreen different catalysts, ligands, and solvents.
Temperature is too highLower the reaction temperature.
Isomerization of productAcidic or basic conditionsNeutralize the reaction mixture; use a buffered solvent system.
Epimerization of a chiral centerHarsh reaction conditionsUse milder reagents and lower temperatures.

Experimental Protocols

Protocol 1: General Procedure for a Small-Scale Test Reaction

This protocol outlines a general workflow for performing a test reaction to screen different conditions.

  • Preparation:

    • Dry all glassware in an oven at 120 °C overnight and cool under a stream of inert gas (nitrogen or argon).

    • Ensure all reagents and solvents are of appropriate purity and are degassed if necessary.

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the limiting reagent (e.g., 0.1 mmol).

    • Add the solvent (e.g., 1 mL).

    • Add any catalysts or additives.

    • Place the flask under an inert atmosphere.

  • Reagent Addition:

    • Add the excess reagent(s) to the stirred solution. If the reagent is highly reactive, add it dropwise via a syringe pump.

  • Reaction Monitoring:

    • Maintain the desired reaction temperature using an oil bath or cooling bath.

    • Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by a suitable technique (e.g., TLC, LC-MS, GC-MS).

  • Work-up and Analysis:

    • Once the reaction is complete, quench it by adding an appropriate quenching agent.

    • Perform an aqueous work-up to remove water-soluble impurities.

    • Dry the organic layer over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.

    • Analyze the crude product to determine yield and purity.

Visualizations

Reaction_Optimization_Workflow cluster_0 Initial Screening cluster_1 Optimization cluster_2 Validation A Define Reaction Parameters (Temp, Solvent, Catalyst) B Perform Small-Scale Test Reactions A->B C Analyze Results (Yield, Purity) B->C D Identify Key Parameters C->D Proceed if promising E Design of Experiments (DoE) D->E F Refine Conditions E->F G Scale-Up Reaction F->G Optimized Conditions H Confirm Results G->H I Final Protocol H->I

Caption: A general workflow for systematic reaction optimization.

Troubleshooting_Logic Start Problem with Reaction LowYield Low Yield? Start->LowYield PoorSelectivity Poor Selectivity? LowYield->PoorSelectivity No CheckPurity Check Reagent Purity LowYield->CheckPurity Yes ProductDegradation Product Degradation? PoorSelectivity->ProductDegradation No ScreenSolvents Screen Solvents PoorSelectivity->ScreenSolvents Yes MilderConditions Use Milder Conditions ProductDegradation->MilderConditions Yes End Optimized Reaction ProductDegradation->End No ModifyConditions Modify Temp/Time CheckPurity->ModifyConditions ChangeCatalyst Change Catalyst ModifyConditions->ChangeCatalyst ChangeCatalyst->End LowerTemp Lower Temperature ScreenSolvents->LowerTemp ChangeLigand Change Ligand LowerTemp->ChangeLigand ChangeLigand->End ProtectingGroups Use Protecting Groups MilderConditions->ProtectingGroups ProtectingGroups->End

Caption: A decision tree for troubleshooting common reaction issues.

Technical Support Center: (4-Nitrophenyl)urea Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (4-nitrophenyl)urea (B1584136) reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and avoid the formation of unwanted side products during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the synthesis of (4-nitrophenyl)urea?

A1: The most prevalent side product is the symmetrically substituted N,N'-bis(4-nitrophenyl)urea. This impurity arises from the reaction of the 4-nitrophenyl isocyanate intermediate with 4-nitroaniline (B120555), which can be present in the reaction mixture.

Q2: How is the N,N'-bis(4-nitrophenyl)urea side product formed?

A2: The formation of N,N'-bis(4-nitrophenyl)urea typically occurs through a few pathways. One common route involves the hydrolysis of the 4-nitrophenyl isocyanate intermediate to form 4-nitroaniline. This newly formed 4-nitroaniline can then react with another molecule of 4-nitrophenyl isocyanate to yield the symmetrical urea (B33335). This is particularly problematic if there is moisture in the reaction environment. Another pathway can be the reaction of the starting 4-nitroaniline with the isocyanate intermediate, especially if the primary amine is not fully consumed or if the reaction conditions favor this competing reaction.

Q3: What are other potential, less common side products?

A3: Besides the symmetrical urea, other potential impurities can include:

  • Unreacted starting materials: Residual 4-nitroaniline or the carbonylating agent (e.g., triphosgene (B27547), CDI).

  • Carbamates: If an alcohol is used as a solvent or is present as an impurity, it can react with the isocyanate intermediate to form a carbamate.

  • Biurets: At elevated temperatures, the desired (4-nitrophenyl)urea can react with another molecule of isocyanate to form a biuret.[1]

Q4: How can I purify (4-nitrophenyl)urea from its side products?

A4: The most common methods for purifying (4-nitrophenyl)urea are recrystallization and column chromatography.

  • Recrystallization: (4-nitrophenyl)urea can be recrystallized from solvents like ethanol (B145695) or ethanol-water mixtures. The symmetrical N,N'-bis(4-nitrophenyl)urea is often less soluble and may precipitate out from a hot solution upon cooling, allowing for its separation.

  • Column Chromatography: Silica gel column chromatography can be employed to separate (4-nitrophenyl)urea from its impurities. A solvent system such as a mixture of hexane (B92381) and ethyl acetate (B1210297) is often effective.[2]

Q5: What analytical techniques can be used to detect impurities in my (4-nitrophenyl)urea product?

A5: Several analytical techniques can be used to assess the purity of your product:

  • Thin-Layer Chromatography (TLC): A quick and easy method to visualize the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the sample and the relative amounts of different components.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the structures of the desired product and any impurities present.

  • Mass Spectrometry (MS): Helps in identifying the molecular weights of the components in your sample.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the synthesis of (4-nitrophenyl)urea.

Problem 1: Low yield of (4-nitrophenyl)urea and a significant amount of N,N'-bis(4-nitrophenyl)urea.
Potential Cause Troubleshooting Step Expected Outcome
Moisture in the reaction Ensure all glassware is oven-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Reduced hydrolysis of the isocyanate intermediate, minimizing the formation of 4-nitroaniline and subsequently N,N'-bis(4-nitrophenyl)urea.
Incorrect stoichiometry Carefully control the stoichiometry of the reactants. A slight excess of the carbonylating agent can sometimes be beneficial to ensure full conversion of the amine.Drives the reaction towards the desired product and minimizes unreacted 4-nitroaniline that can contribute to side product formation.
Slow addition of reagents When using reagents like triphosgene, add the amine solution dropwise to the triphosgene solution. This maintains a low concentration of the amine, favoring the formation of the isocyanate over the symmetrical urea.[3]Minimizes the chance for a molecule of the amine to react with the isocyanate before it has a chance to react with the desired nucleophile.
Inappropriate reaction temperature Maintain the recommended reaction temperature. High temperatures can sometimes promote side reactions.Optimal reaction kinetics for the desired product formation while minimizing side reactions.
Problem 2: Presence of unreacted 4-nitroaniline in the final product.
Potential Cause Troubleshooting Step Expected Outcome
Insufficient carbonylating agent Ensure the carbonylating agent (e.g., triphosgene, CDI) is of good quality and used in the correct stoichiometric amount or a slight excess.Complete conversion of the 4-nitroaniline to the isocyanate intermediate.
Short reaction time Monitor the reaction progress using TLC. Continue the reaction until the 4-nitroaniline spot disappears.The reaction is allowed to proceed to completion, ensuring all the starting material is consumed.
Poor mixing Ensure efficient stirring throughout the reaction to maintain a homogeneous mixture.All reactants are in close contact, facilitating a complete reaction.

Experimental Protocols

Protocol 1: Synthesis of (4-nitrophenyl)urea using Triphosgene

This protocol is adapted from procedures for the synthesis of urea derivatives using triphosgene.[4]

Materials:

  • 4-Nitroaniline

  • Triphosgene (Bis(trichloromethyl) carbonate)

  • Triethylamine (B128534) (or another suitable base like pyridine)

  • Anhydrous Dichloromethane (DCM) or Ethyl Acetate

  • Ammonia (B1221849) solution (for the final step)

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve triphosgene (0.35 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve 4-nitroaniline (1 equivalent) and triethylamine (1 equivalent) in anhydrous DCM.

  • Slowly add the 4-nitroaniline solution to the triphosgene solution via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, monitoring the formation of the isocyanate by TLC.

  • Once the isocyanate formation is complete, cool the reaction mixture back to 0 °C.

  • Slowly add a solution of ammonia in an appropriate solvent to the reaction mixture.

  • Stir the reaction for an additional 1-2 hours at room temperature.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol.

Quantitative Data Example (Illustrative):

EntryCarbonylating AgentSolventBaseTemperature (°C)Yield of (4-nitrophenyl)urea (%)Purity (%)
1TriphosgeneDCMTriethylamine0 to RT85>98
2TriphosgeneEthyl AcetatePyridine0 to RT82>97
Protocol 2: Synthesis of (4-nitrophenyl)urea using N,N'-Carbonyldiimidazole (CDI)

This protocol is based on the general use of CDI for urea synthesis.[5]

Materials:

  • 4-Nitroaniline

  • N,N'-Carbonyldiimidazole (CDI)

  • Anhydrous Tetrahydrofuran (THF)

  • Ammonia solution

Procedure:

  • In a flame-dried flask under a nitrogen atmosphere, dissolve 4-nitroaniline (1 equivalent) in anhydrous THF.

  • Add CDI (1.05 equivalents) to the solution in one portion.

  • Stir the mixture at room temperature for 2-4 hours, or until the formation of the acylimidazole intermediate is complete (monitor by TLC).

  • Cool the reaction mixture to 0 °C.

  • Slowly add a solution of ammonia.

  • Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by recrystallization.

Quantitative Data Example (Illustrative):

EntryCarbonylating AgentSolventTemperature (°C)Yield of (4-nitrophenyl)urea (%)Purity (%)
1CDITHFRT90>99
2CDIAcetonitrileRT88>98

Visualizations

Signaling Pathway: Formation of (4-nitrophenyl)urea and the N,N'-bis(4-nitrophenyl)urea side product

G cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway A 4-Nitroaniline C 4-Nitrophenyl Isocyanate (Intermediate) A->C + B B Carbonylating Agent (e.g., Triphosgene, CDI) E (4-nitrophenyl)urea (Desired Product) C->E + D F 4-Nitrophenyl Isocyanate (Intermediate) D Ammonia H 4-Nitroaniline F->H + G (Hydrolysis) I N,N'-bis(4-nitrophenyl)urea (Side Product) F->I + H G Water (H2O) G A 1. Reaction Setup (Dry glassware, inert atmosphere) B 2. Reagent Preparation (Dissolve 4-nitroaniline and carbonylating agent) A->B C 3. Reaction (Controlled addition, temperature monitoring) B->C D 4. Workup (Quenching, extraction, drying) C->D E 5. Crude Product Isolation (Solvent removal) D->E F 6. Purification (Recrystallization or Chromatography) E->F G 7. Product Analysis (TLC, HPLC, NMR) F->G H Pure (4-nitrophenyl)urea G->H G factors Factors Moisture Incorrect Stoichiometry High Temperature Improper Reagent Addition consequences Consequences Isocyanate Hydrolysis Incomplete Reaction Formation of Symmetrical Urea Other Side Products factors->consequences outcome Reduced Yield and Purity consequences->outcome

References

issues with N 556 purity and purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-556, a selective inhibitor of MEK1/2 kinases. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions regarding the purity and purification of N-556.

Frequently Asked Questions (FAQs)

Q1: What is N-556 and what are the most common impurities seen after synthesis?

N-556 is a potent, small-molecule inhibitor targeting MEK1/2, key components of the MAPK/ERK signaling pathway.[1][2] During synthesis, several types of impurities can arise. The most common include:

  • Unreacted Starting Materials: Residual precursors from the final synthetic step.

  • Reaction By-products: Molecules resulting from side reactions or incomplete conversions.

  • Degradation Products: N-556 can be susceptible to degradation if exposed to harsh acidic/basic conditions or high temperatures during workup.[3]

  • Residual Solvents: Organic solvents used in the synthesis and purification process that are not fully removed.[3]

Q2: Which analytical techniques are recommended for assessing the purity of N-556?

To accurately determine the purity of N-556, a combination of chromatographic and spectroscopic methods is recommended:

  • High-Performance Liquid Chromatography (HPLC): Primarily Reverse-Phase HPLC (RP-HPLC) is used for quantitative purity assessment.[4][5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the mass of the main component and its impurities, confirming the presence of N-556 and characterizing unknown peaks.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation of N-556 and identifying any structural variants or major impurities.

Q3: What is the recommended first-line purification method for crude N-556?

For typical lab-scale purification (milligrams to grams), Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the preferred method due to its high resolution and efficiency in separating polar and non-polar impurities from the target compound.[4] For larger scales, flash chromatography or recrystallization may be more appropriate starting points.[6]

Troubleshooting Purification Issues

Q4: My RP-HPLC analysis shows a primary peak at >95% purity, but I see significant batch-to-batch variability in bioassays. What could be the cause?

This issue often points to the presence of an impurity that co-elutes with N-556 under standard HPLC conditions or is active in the bioassay.

  • Possible Cause 1: Co-eluting Impurity: An isomeric by-product or a compound with very similar polarity may not be resolved from the main peak.

    • Solution: Modify the HPLC method. Try a different column chemistry (e.g., a phenyl-hexyl instead of a C18), change the mobile phase modifier (e.g., from trifluoroacetic acid to formic acid), or adjust the gradient slope to improve resolution.[7]

  • Possible Cause 2: Active Metabolite or Degradant: The compound may be degrading under specific storage or assay conditions.

    • Solution: Re-analyze an older batch alongside a fresh one to check for new impurity peaks. Assess the stability of N-556 in the assay buffer and conditions.

Q5: I am having difficulty removing a persistent impurity that appears to be a diastereomer of N-556. What purification strategy should I use?

Diastereomers can be challenging to separate due to their similar physical properties.

  • Recommended Strategy: Chiral chromatography is the most effective method for separating stereoisomers. If chiral columns are unavailable, standard RP-HPLC conditions can be optimized.

    • Optimization Steps:

      • Screen Solvents: Test different organic modifiers like methanol (B129727) versus acetonitrile, as they can alter selectivity.[7]

      • Temperature Variation: Lowering the column temperature can enhance the subtle interaction differences between diastereomers and the stationary phase, improving separation.

      • Flow Rate Reduction: Decreasing the flow rate can increase the number of theoretical plates and improve resolution.

Q6: After purification by flash chromatography, my N-556 sample is a sticky oil instead of the expected solid. How can I resolve this?

This "oiling out" phenomenon is common when a compound has a low melting point or when residual solvents are present.[8]

  • Troubleshooting Steps:

    • Remove Residual Solvents: The most common cause is trapped solvent. Dry the sample under a high vacuum for an extended period, possibly with gentle heating if the compound is thermally stable.

    • Induce Crystallization: If the compound is truly an oil at room temperature, attempt recrystallization from a different solvent system. Try dissolving the oil in a minimal amount of a "good" solvent and slowly adding a "poor" solvent (anti-solvent) until turbidity appears, then cool slowly.[3]

    • Seed the Solution: If a small amount of solid N-556 is available from a previous batch, add a seed crystal to the supersaturated solution to initiate crystallization.[8]

Data Presentation: Purification Method Comparison

The following table summarizes the typical performance of different purification methods for crude N-556 synthesized in our labs.

Purification MethodInitial Purity (by HPLC)Final Purity (by HPLC)Typical YieldThroughputKey Advantage
Recrystallization ~85%95-98%60-75%HighScalable and cost-effective
Flash Chromatography ~85%90-97%70-85%Medium-HighGood for removing major, dissimilar impurities
Preparative RP-HPLC 85-95%>99%50-70%LowHighest purity achievable; resolves close impurities

Experimental Protocols

Protocol 1: Reverse-Phase HPLC Purification of N-556

This protocol describes a general method for purifying N-556 on a preparative RP-HPLC system.

  • Sample Preparation:

    • Dissolve the crude N-556 sample in a minimal amount of Dimethyl Sulfoxide (DMSO) or a solvent mixture compatible with the mobile phase (e.g., 50:50 Acetonitrile:Water).

    • Ensure the sample is fully dissolved. If not, sonicate briefly.

    • Filter the sample through a 0.45 µm syringe filter to remove particulates that could damage the column.

  • Instrumentation and Conditions:

    • Column: C18 stationary phase, 10 µm particle size, 250 x 20 mm dimensions.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 18 mL/min.

    • Detection: UV at 254 nm and 280 nm.

    • Gradient:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B (Linear Gradient)

      • 25-28 min: 80% to 95% B

      • 28-30 min: Hold at 95% B

      • 30-32 min: 95% to 20% B

      • 32-35 min: Re-equilibrate at 20% B

  • Purification Run:

    • Perform a small analytical injection first to confirm the retention time of N-556.

    • Inject the prepared sample onto the preparative column.

    • Collect fractions corresponding to the N-556 peak, avoiding the fronting and tailing edges where impurities are most likely to elute.

  • Post-Purification Processing:

    • Analyze the collected fractions using analytical HPLC to confirm purity (>99%).

    • Combine the pure fractions.

    • Remove the organic solvent (Acetonitrile) using a rotary evaporator.

    • Lyophilize the remaining aqueous solution to obtain the final product as a dry powder.

Visualizations

Signaling Pathway

The MAPK/ERK pathway is a critical signaling cascade that regulates cell growth and proliferation.[1][9] N-556 is designed to inhibit MEK1/2, thereby blocking the phosphorylation of ERK and downstream signaling.[10][11]

MEK_Inhibition_Pathway Receptor Growth Factor Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., Myc, CREB) ERK->Transcription Activates Proliferation Cell Proliferation & Survival Transcription->Proliferation N556 N-556 N556->MEK Inhibits

Caption: N-556 inhibits the MAPK/ERK signaling pathway by targeting MEK1/2.

Experimental Workflow

The general workflow for purifying and validating a new batch of N-556 involves synthesis, initial analysis, purification, and final quality control checks.

Purification_Workflow cluster_synthesis Synthesis cluster_analysis Initial Analysis cluster_purification Purification cluster_qc Final Quality Control A Crude N-556 Synthesis B Purity Check (Analytical HPLC/LC-MS) A->B C Preparative HPLC or Flash Chromatography B->C D Fraction Analysis (HPLC) C->D E Combine Pure Fractions & Lyophilize D->E F Final Purity & Identity (HPLC, LC-MS, NMR) E->F G Store & Document F->G

Caption: Standard workflow for the purification and validation of N-556.

Troubleshooting Logic

When encountering a purity issue, a logical, step-wise approach is essential for efficient problem-solving.[8][12]

Troubleshooting_Logic Start Impurity Detected in N-556 Batch Identify Characterize Impurity (LC-MS, NMR) Start->Identify IsKnown Is it a known by-product or starting material? Identify->IsKnown OptimizeSynth Optimize Synthesis: - Stoichiometry - Temperature - Reaction Time IsKnown->OptimizeSynth Yes IsIsomer Is it an isomer or diastereomer? IsKnown->IsIsomer No End Purity Goal Met OptimizeSynth->End ChiralSep Use Chiral Chromatography or Modify HPLC Method (Temp, Solvent) IsIsomer->ChiralSep Yes OptimizePur Modify Purification: - Change HPLC gradient - Use different column - Try recrystallization IsIsomer->OptimizePur No ChiralSep->End OptimizePur->End

Caption: Decision tree for troubleshooting N-556 purity issues.

References

Technical Support Center: Compound N 556

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for troubleshooting and maximizing the shelf-life of compound N 556. For specific queries not addressed here, please contact our technical support team.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability and shelf-life of this compound?

A1: The stability of this compound, like many small molecule compounds, is primarily influenced by environmental factors. These include:

  • Temperature: Elevated temperatures can accelerate degradation.

  • Light: Exposure to UV or even ambient light can induce photochemical degradation.

  • pH: The stability of this compound in solution is pH-dependent.

  • Oxygen: Oxidative degradation can occur, especially in solution.

  • Moisture: For the solid form of this compound, humidity can lead to hydrolysis or physical changes.

Q2: What are the initial signs of this compound degradation?

A2: Degradation of this compound can manifest in several ways:

  • Visual Changes: Discoloration or changes in the appearance of the solid or solution.

  • Reduced Potency: A decrease in the expected biological activity in your experiments.

  • Altered Analytical Profile: Changes in the compound's retention time, or the appearance of new peaks in techniques like HPLC or LC-MS.

Q3: How can I extend the shelf-life of my this compound sample?

A3: To maximize the shelf-life of this compound, proper storage is crucial. For the solid form, store in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen). For solutions, prepare them fresh if possible. If stock solutions need to be stored, they should be aliquoted to minimize freeze-thaw cycles and stored at -80°C.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Reduced experimental efficacy Compound degradationVerify the storage conditions of your this compound sample. Run an analytical check (e.g., HPLC) to assess purity. If degradation is confirmed, use a fresh, unexpired sample.
Inconsistent results between experiments Inconsistent sample handling or partial degradationEnsure consistent sample preparation procedures. Use fresh stock solutions for each experiment or minimize freeze-thaw cycles of existing stocks.
Visible changes in the compound (e.g., color) Degradation due to light or oxygen exposureStore this compound in amber vials and under an inert atmosphere. Prepare solutions with degassed solvents.

Experimental Protocols

Protocol 1: Assessment of this compound Purity by HPLC

This protocol outlines a general method to assess the purity of this compound.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

  • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.

Protocol 2: Forced Degradation Study of this compound

This protocol is designed to identify the degradation pathways of this compound under various stress conditions.

  • Acidic Conditions: Incubate a solution of this compound in 0.1 N HCl at 60°C for 24 hours.

  • Basic Conditions: Incubate a solution of this compound in 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative Conditions: Incubate a solution of this compound in 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Conditions: Store solid this compound at 60°C for 7 days.

  • Photolytic Conditions: Expose a solution of this compound to UV light (254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples by HPLC-MS to identify degradation products and determine the degradation pathway.

Signaling Pathways and Workflows

cluster_0 Troubleshooting Workflow for Reduced Efficacy start Reduced Efficacy Observed check_storage Verify Storage Conditions (Temp, Light, Moisture) start->check_storage analytical_check Perform Analytical Check (e.g., HPLC) check_storage->analytical_check Conditions OK use_fresh_sample Use Fresh Sample check_storage->use_fresh_sample Conditions Not OK degradation_confirmed Degradation Confirmed? analytical_check->degradation_confirmed degradation_confirmed->use_fresh_sample Yes investigate_protocol Investigate Experimental Protocol degradation_confirmed->investigate_protocol No end Issue Resolved use_fresh_sample->end investigate_protocol->end

Caption: A flowchart for troubleshooting reduced experimental efficacy of this compound.

cluster_1 Hypothetical Degradation Pathway of this compound N556 This compound hydrolysis Hydrolysis Product N556->hydrolysis Moisture, pH oxidation Oxidation Product N556->oxidation Oxygen photodegradation Photodegradation Product N556->photodegradation Light

Caption: Potential degradation pathways for the hypothetical compound this compound.

common pitfalls in handling (4-nitrophenyl)urea

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (4-nitrophenyl)urea (B1584136). This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise information for the safe and effective handling of this compound. Here you will find frequently asked questions, troubleshooting guides for common experimental pitfalls, and detailed protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties, storage, and safety of (4-nitrophenyl)urea.

Q1: What are the key physical and chemical properties of (4-nitrophenyl)urea?

(4-Nitrophenyl)urea is a solid, yellow to pale yellow compound.[1] Its key properties are summarized in the table below.

PropertyValueReference
CAS Number 556-10-5[2]
Molecular Formula C₇H₇N₃O₃[2]
Molecular Weight 181.15 g/mol [2][3]
Melting Point 238 °C[2]
Appearance Prisms from absolute ethanol, needles from dilute ethanol.[2]
XlogP 1.1[4]
Q2: In which solvents is (4-nitrophenyl)urea soluble?

The solubility of (4-nitrophenyl)urea is a critical factor in its use in reactions and for purification. Generally, it has limited solubility in non-polar solvents and water.

SolventSolubilityReference
Cold Water Practically insoluble[2]
Boiling Water Soluble[2]
Methanol Soluble[2]
Ethanol Soluble[2]
Dimethylformamide (DMF) Soluble[1][2]
Dimethyl sulfoxide (B87167) (DMSO) Soluble[1]
Ether Sparingly soluble[2]
Benzene Sparingly soluble[2]
Q3: What are the recommended storage conditions for (4-nitrophenyl)urea?

To ensure the stability and integrity of (4-nitrophenyl)urea, it should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[5][6]

Q4: What are the main safety hazards associated with (4-nitrophenyl)urea and what precautions should be taken?

(4-Nitrophenyl)urea is classified as a substance that causes skin and serious eye irritation.[3] It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[6][7]

Safety_Precautions cluster_Handling Handling (4-nitrophenyl)urea Compound (4-nitrophenyl)urea Handling Handling Procedure Compound->Handling PPE Wear Appropriate PPE: - Gloves - Safety Glasses - Lab Coat Handling->PPE Ventilation Use in a Well-Ventilated Area (e.g., Fume Hood) Handling->Ventilation Avoid_Contact Avoid Skin and Eye Contact Handling->Avoid_Contact Avoid_Inhalation Avoid Inhaling Dust Handling->Avoid_Inhalation

Safety precautions for handling (4-nitrophenyl)urea.
Q5: How should I dispose of (4-nitrophenyl)urea waste?

Waste disposal must be conducted in accordance with local, state, and federal regulations. It is recommended to dispose of the chemical in a licensed professional waste disposal service. Do not let the product enter drains.[7]

Section 2: Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with (4-nitrophenyl)urea.

Q1: I am getting a low or no yield in my reaction involving (4-nitrophenyl)urea. What could be the cause?

A low or no yield can be attributed to several factors. The following troubleshooting workflow can help identify the issue.

Troubleshooting_Yield Start Low/No Product Yield Check_Solubility Is the starting material fully dissolved? Start->Check_Solubility Check_Reagents Are all reagents pure and non-degraded? Check_Solubility->Check_Reagents Yes Sol_Issue Issue: Poor Solubility Check_Solubility->Sol_Issue No Check_Conditions Are reaction conditions (T, P, atmosphere) correct? Check_Reagents->Check_Conditions Yes Reagent_Issue Issue: Reagent Degradation Check_Reagents->Reagent_Issue No Check_Workup Was product lost during workup/purification? Check_Conditions->Check_Workup Yes Condition_Issue Issue: Incorrect Conditions Check_Conditions->Condition_Issue No Workup_Issue Issue: Product Loss Check_Workup->Workup_Issue Yes Sol_Solution Solution: - Change to a more suitable solvent (e.g., DMF, DMSO). - Gently heat the mixture. Sol_Issue->Sol_Solution Reagent_Solution Solution: - Use freshly opened or purified reagents. - Check for signs of decomposition. Reagent_Issue->Reagent_Solution Condition_Solution Solution: - Optimize temperature and reaction time. - Ensure an inert atmosphere if necessary. Condition_Issue->Condition_Solution Workup_Solution Solution: - Check aqueous layers for product. - Optimize purification method (e.g., recrystallization solvent). Workup_Issue->Workup_Solution

Troubleshooting workflow for low reaction yield.
Q2: My reaction is complete, but I am struggling with the purification of (4-nitrophenyl)urea or its products. What should I do?

Purification can be challenging due to solubility and potential side products.

  • Problem: The compound is "oiling out" or not crystallizing.

    • Cause: The chosen solvent system may not be ideal. The compound might be impure, leading to freezing point depression.

    • Solution: Perform a multi-solvent recrystallization.[8] Dissolve the compound in a minimal amount of a "good" hot solvent (in which it is very soluble) and slowly add a "bad" cold solvent (in which it is insoluble) until turbidity persists.[8] Allow to cool slowly. Scratching the inside of the flask with a glass rod can also induce crystallization.

  • Problem: The purified product still contains impurities.

    • Cause: Co-precipitation of starting materials or byproducts. A common byproduct can be 1,3-bis(4-nitrophenyl)urea (B30264) if the reaction conditions are not controlled.[9]

    • Solution: Repeat the recrystallization process. If impurities persist, consider flash column chromatography. A suitable eluent system can often be developed using solvents like ethyl acetate (B1210297) and hexane, guided by Thin Layer Chromatography (TLC).

Q3: I suspect my (4-nitrophenyl)urea is degrading during the experiment. How can I prevent this?

Urea (B33335) and its derivatives can be susceptible to hydrolysis, especially under harsh conditions.

  • Cause: High temperatures or non-neutral pH can cause decomposition. Urea is generally more stable in a pH range of 4-8.[10] The presence of the electron-withdrawing nitro group can make the urea protons more acidic and potentially more susceptible to base-catalyzed hydrolysis.[1]

  • Solution:

    • Maintain the reaction pH within a neutral or near-neutral range if the reaction chemistry allows.

    • Avoid excessive heating. If elevated temperatures are necessary, minimize the reaction time.

    • Monitor the reaction progress by TLC to avoid prolonged heating after completion.

    • If the reaction is sensitive to water, use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[7]

Section 3: Experimental Protocols

This section provides detailed methodologies for common procedures involving (4-nitrophenyl)urea.

Protocol 1: Purification of (4-Nitrophenyl)urea by Recrystallization

This protocol describes the purification of crude (4-nitrophenyl)urea using a single-solvent recrystallization method.

Recrystallization_Workflow cluster_Purification Recrystallization Protocol Start 1. Place crude (4-nitrophenyl)urea in an Erlenmeyer flask. Add_Solvent 2. Add a minimal amount of hot solvent (e.g., ethanol) to dissolve the solid. Start->Add_Solvent Heat 3. Gently heat the mixture on a hotplate until the solid is fully dissolved. Add_Solvent->Heat Cool_Slowly 4. Remove from heat and allow to cool slowly to room temperature. Heat->Cool_Slowly Induce_Crystals Crystals should form. If not, scratch the flask or add a seed crystal. Cool_Slowly->Induce_Crystals Ice_Bath 5. Place the flask in an ice bath to maximize crystal formation. Cool_Slowly->Ice_Bath Induce_Crystals->Ice_Bath Filter 6. Collect crystals by vacuum filtration using a Büchner funnel. Ice_Bath->Filter Wash 7. Wash crystals with a small amount of cold solvent. Filter->Wash Dry 8. Dry the purified crystals in a vacuum oven or air dry. Wash->Dry

Workflow for the purification of (4-nitrophenyl)urea.

Methodology:

  • Place the crude (4-nitrophenyl)urea in an appropriately sized Erlenmeyer flask.

  • Add a small amount of a suitable solvent, such as ethanol, to the flask.[2]

  • Gently heat the mixture on a hot plate with stirring until all the solid dissolves. Add more solvent in small portions if necessary to fully dissolve the solid, but avoid adding a large excess.

  • Once dissolved, remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.[8]

  • After the solution has reached room temperature and crystals have formed, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of precipitated crystals.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Dry the crystals thoroughly to remove all traces of the solvent.

Protocol 2: Synthesis of 1,3-Bis(4-nitrophenyl)urea

This protocol is an example of a reaction where (4-nitrophenyl)urea could be a side product or where its precursor, 4-nitroaniline (B120555), is used. It demonstrates a common synthesis of a related urea derivative.[9]

Materials:

  • Methyl N-(4-nitrophenyl)carbamate

  • 4-Nitroaniline

  • Xylene (solvent)

  • A suitable base catalyst (e.g., a tertiary amine)

Methodology:

  • In a round-bottom flask equipped with a reflux condenser, combine methyl N-(4-nitrophenyl)carbamate (1 equivalent), 4-nitroaniline (1 equivalent), and the base catalyst in xylene.[9]

  • Heat the reaction mixture to boiling (reflux). The product, 1,3-bis(4-nitrophenyl)urea, should start to precipitate as yellow crystals.[9]

  • Continue boiling for approximately 30 minutes.[9]

  • Filter the hot suspension under vacuum to collect the crystalline product.

  • Wash the collected solid with hot xylene, followed by acetone, to remove unreacted starting materials and impurities.[9]

  • Dry the final product under vacuum. The product purity can be assessed by techniques such as melting point determination and TLC.[9]

References

N 556 assay variability and reproducibility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability and reproducibility issues encountered during N 556 kinase assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability and poor reproducibility in this compound kinase assays?

High variability in kinase assays can arise from multiple factors, broadly categorized into experimental technique, reagent-related issues, and assay conditions.[1] Common sources include inconsistent pipetting, degradation of reagents due to improper storage or multiple freeze-thaw cycles, fluctuations in incubation times and temperatures, and the "edge effect" in microplates.[1]

Q2: My IC50 value for a test compound is inconsistent between experiments. What could be the cause?

Fluctuations in IC50 values are a common issue and can be attributed to several factors:

  • ATP Concentration: For ATP-competitive inhibitors, the IC50 value is highly dependent on the ATP concentration in the assay.[2]

  • Enzyme Activity: The specific activity of the kinase can vary between batches or due to storage conditions.[1]

  • Compound Solubility and Stability: Poor solubility or degradation of the test compound in the assay buffer can lead to inaccurate concentrations.[1]

  • Substrate Conversion: If the kinase reaction proceeds too far (high substrate conversion), it can lead to an underestimation of inhibitor potency. It is recommended to aim for initial velocity conditions, typically with substrate conversion below 20%.

Q3: I am observing a high degree of variability between replicate wells on the same plate. What should I check?

High intra-plate variability often points to technical errors during the assay setup. Key areas to check include:

  • Pipetting Technique: Ensure pipettes are properly calibrated and use appropriate techniques to avoid errors, especially with small volumes.

  • Mixing: Inadequate mixing of reagents within the wells can lead to localized concentration differences.

  • Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate reagents and alter reaction kinetics. To mitigate this, consider not using the outer wells for experimental data or filling them with a buffer to maintain humidity.[1]

Q4: My negative control (no enzyme) shows a high background signal. What are the possible causes?

A high background signal can mask the true assay signal and reduce the dynamic range. Possible causes include:

  • Reagent Contamination: Contaminants in the ATP, substrate, or buffer solutions can produce a non-specific signal.[1]

  • Assay Plate Issues: For luminescence assays, use high-quality, opaque white plates to maximize the signal and reduce crosstalk between wells.[1]

  • Reader Settings: An excessively high gain setting on the plate reader can amplify background noise.[1]

Troubleshooting Guides

Issue 1: High Coefficient of Variation (%CV) Between Replicates
Possible CauseTroubleshooting StepsRationale
Pipetting Inaccuracy Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents to dispense across the plate.[1]Inconsistent volumes of enzyme, substrate, ATP, or inhibitor will lead to variable results.
Inadequate Mixing Gently but thoroughly mix the contents of each well after reagent addition.Prevents localized concentration gradients of reactants.
Edge Effects Avoid using the outer wells of the microplate. Fill surrounding empty wells with sterile water or buffer to create a humidity barrier.[1]Minimizes evaporation and temperature fluctuations in the experimental wells.
Issue 2: Inconsistent IC50 Values
Possible CauseTroubleshooting StepsRationale
Variable ATP Concentration Use a consistent, validated concentration of ATP in all experiments. For ATP-competitive inhibitors, the IC50 is directly influenced by the ATP concentration.[2]The Cheng-Prusoff equation describes the relationship between IC50 and Ki, which is dependent on the substrate (ATP) concentration.
Inconsistent Enzyme Activity Use a consistent source and concentration of highly purified, active kinase. Aliquot the enzyme to avoid repeated freeze-thaw cycles.[1]The specific activity of the enzyme directly impacts the reaction rate and inhibitor potency.
Compound Instability Visually inspect for compound precipitation in the assay buffer. Confirm the compound's stability under your specific assay conditions.[1]If the compound is not fully soluble or degrades over the course of the experiment, its effective concentration will be lower than intended.

Data Presentation

Table 1: Typical Performance Metrics for Kinase Assays

ParameterTypical RangeAssay FormatNotes
Z'-factor 0.5 - 1.0Luminescence, FluorescenceA Z'-factor > 0.5 is considered an excellent assay for high-throughput screening.[3][4]
Signal-to-Background (S/B) Ratio > 10Luminescence, FluorescenceA higher S/B ratio indicates a more robust assay.
Coefficient of Variation (%CV) < 15%All formatsA lower %CV indicates better precision.

Experimental Protocols

General Protocol for a Luminescence-Based this compound Kinase Assay (e.g., ADP-Glo™)

This protocol provides a general framework for measuring this compound kinase activity by quantifying the amount of ADP produced.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a 1x kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA).

  • ATP Solution: Prepare a stock solution of ATP at the desired concentration in kinase buffer. The final concentration should ideally be at the Km for the this compound kinase.

  • Substrate Solution: Prepare the specific substrate for this compound kinase at the desired concentration in kinase buffer.

  • This compound Kinase Solution: Dilute the this compound kinase to the desired concentration in kinase dilution buffer.

  • Test Compound: Prepare serial dilutions of the test compound in DMSO, followed by a further dilution in kinase buffer. The final DMSO concentration should be consistent across all wells and typically ≤1%.

  • ADP-Glo™ Reagent and Kinase Detection Reagent: Prepare according to the manufacturer's instructions.[5]

2. Assay Procedure (384-well plate format):

  • Add 1 µl of the test compound or vehicle (DMSO) to the appropriate wells of a white, opaque 384-well plate.

  • Add 2 µl of the this compound kinase solution to each well (except for the no-enzyme control).

  • Initiate the kinase reaction by adding 2 µl of the substrate/ATP mix to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[6]

  • Incubate at room temperature for 40 minutes.[6]

  • Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[6]

  • Incubate at room temperature for 30 minutes to stabilize the signal.[6]

  • Measure the luminescence using a plate reader.

3. Data Analysis:

  • Subtract the background luminescence (from no-enzyme or no-substrate controls).

  • Normalize the data to the positive control (100% activity) and a fully inhibited control (0% activity).

  • Plot the normalized data against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualizations

G cluster_prep Reagent Preparation cluster_assay Assay Plate Kinase Kinase Dispense_Kinase Add Kinase Kinase->Dispense_Kinase Substrate Substrate Start_Reaction Add Substrate/ATP Mix Substrate->Start_Reaction ATP ATP ATP->Start_Reaction Inhibitor Inhibitor Dispense_Inhibitor Dispense Inhibitor/Vehicle Inhibitor->Dispense_Inhibitor Dispense_Inhibitor->Dispense_Kinase Dispense_Kinase->Start_Reaction Incubate_Reaction Incubate Start_Reaction->Incubate_Reaction Stop_Reaction Add Stop Reagent (e.g., ADP-Glo) Incubate_Reaction->Stop_Reaction Incubate_Stop Incubate Stop_Reaction->Incubate_Stop Add_Detection Add Detection Reagent Incubate_Stop->Add_Detection Incubate_Detection Incubate Add_Detection->Incubate_Detection Read_Plate Read Plate Incubate_Detection->Read_Plate

Caption: General workflow for a luminescence-based kinase assay.

G Receptor Receptor Tyrosine Kinase (e.g., EGFR) Dimerization Receptor Dimerization & Autophosphorylation Receptor->Dimerization Signaling_Proteins Adaptor/Signaling Proteins Dimerization->Signaling_Proteins Downstream_Pathway Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Signaling_Proteins->Downstream_Pathway Cellular_Response Cellular Response (Proliferation, Survival) Downstream_Pathway->Cellular_Response Inhibitor This compound Kinase Inhibitor Inhibitor->Dimerization Inhibition

Caption: Example signaling pathway for a receptor tyrosine kinase and point of inhibition.

References

Technical Support Center: N 556 Quantification Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "N 556" does not correspond to a universally recognized analyte in publicly available scientific literature. It is presumed to be an internal designation for a proprietary molecule, protein, or compound. The following technical support guide provides a generalized framework for quantification, drawing on established methodologies for similar analytes. Researchers should adapt these protocols and troubleshooting guides to the specific characteristics of this compound.

Frequently Asked Questions (FAQs)

Q1: Which quantification assay is most suitable for this compound?

A1: The optimal assay for this compound depends on its molecular nature. If this compound is a protein, colorimetric assays like the Bicinchoninic acid (BCA) assay or Bradford assay are common choices.[1][2] For greater sensitivity and specificity, an Enzyme-Linked Immunosorbent Assay (ELISA) is recommended if specific antibodies are available.[2] If this compound is a small molecule, chromatographic methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are generally preferred for their high selectivity and sensitivity.[3]

Q2: How can I minimize sample-to-sample variability in my this compound quantification?

A2: To minimize variability, ensure consistent sample preparation by using calibrated pipettes and adhering strictly to the protocol.[4] It is also crucial to prepare a standard protein dilution series in a buffer similar to your sample matrix to account for potential interferences.[5] For chromatographic methods, dissolving and injecting samples in the mobile phase can reduce variability.

Q3: My standard curve for this compound has a low R-squared value. What should I do?

A3: A low coefficient of determination (R²) value, generally below 0.98, suggests that the experimental data does not fit the linear model well.[5] To improve this, ensure accurate preparation of your standards and consider extending the incubation time or optimizing the assay temperature. It is also important to use a sufficient number of standards to generate the curve.[6]

Q4: What are the best practices for storing this compound samples and standards to ensure stability?

A4: While specific storage conditions depend on the nature of this compound, general best practices include aliquoting samples and standards to avoid repeated freeze-thaw cycles. Store them at a low temperature, typically -20°C or -80°C. For proteins, adding a cryoprotectant like glycerol (B35011) may be beneficial. Always refer to the manufacturer's instructions for any commercial kits being used.

Troubleshooting Guide

This guide addresses common issues that may arise during the quantification of this compound.

Problem Potential Cause Recommended Solution
High Background Signal - Contaminated reagents or buffers- Insufficient washing steps- Non-specific binding- Prepare fresh reagents and buffers- Increase the number and duration of wash steps- Add a blocking agent (e.g., BSA) to your assay
Low or No Signal - Inactive reagents or expired kit- Incorrect wavelength or filter settings- Insufficient sample concentration- Check the expiration dates of all reagents and use a fresh kit if necessary- Verify the instrument settings are appropriate for your assay[7]- Concentrate your sample or use a more sensitive detection method
Inconsistent Replicates - Pipetting errors- Incomplete mixing of reagents- Bubbles in the sample wells- Use calibrated pipettes and ensure proper technique- Vortex or gently mix all solutions thoroughly before use- Centrifuge plates or tubes briefly to remove bubbles before reading[7]
Peak Tailing or Splitting (HPLC/LC-MS) - Column degradation or contamination- Incompatible sample solvent- Column void- Flush the column with a strong solvent or replace it if necessary- Ensure the sample solvent is weaker than or matches the mobile phase[8]- Replace the column and avoid sudden pressure changes[9]

Experimental Protocols

Protocol 1: Generic Fluorescence-Based Quantification of this compound

This protocol provides a template for a fluorescence-based quantification assay, which can be adapted for this compound.

1. Preparation of Reagents and Standards:

  • Prepare an Assay Buffer according to the kit manufacturer's instructions.
  • Prepare a stock solution of the this compound standard at a known high concentration.
  • Create a series of dilutions from the stock standard to generate a standard curve. Include a blank (0 concentration) sample.

2. Sample Preparation:

  • Thaw this compound samples on ice.
  • If necessary, dilute samples to fall within the linear range of the standard curve.

3. Assay Procedure:

  • Prepare the working solution by mixing the fluorescent dye with the assay buffer at the recommended ratio (e.g., 1:200).[4]
  • In a microplate or appropriate tubes, add the working solution to each well/tube.
  • Add a small volume (e.g., 1-20 µL) of each standard and unknown sample to their respective wells/tubes.[10]
  • Mix thoroughly by pipetting or gentle vortexing.
  • Incubate the reactions at room temperature for the recommended time, protected from light.[4]

4. Data Acquisition and Analysis:

  • Measure the fluorescence using a fluorometer with the appropriate excitation and emission wavelengths.
  • Generate a standard curve by plotting the fluorescence of the standards against their concentrations.
  • Use the standard curve to determine the concentration of this compound in the unknown samples.

Visualizations

Signaling Pathway

N556_Signaling_Pathway N556 This compound Receptor Receptor Tyrosine Kinase N556->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth and Proliferation mTOR->Cell_Growth N556_Quantification_Workflow Start Start Sample_Prep Sample Preparation (e.g., Lysis, Dilution) Start->Sample_Prep Standard_Prep Standard Curve Preparation Start->Standard_Prep Assay Perform Quantification Assay (e.g., Fluorescence Assay) Sample_Prep->Assay Standard_Prep->Assay Data_Acquisition Data Acquisition (e.g., Plate Reader) Assay->Data_Acquisition Data_Analysis Data Analysis (Concentration Calculation) Data_Acquisition->Data_Analysis End End Data_Analysis->End

References

Technical Support Center: N-Acylethanolamine Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-acylethanolamine (NAE) derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the chemical modification of NAEs for analysis, particularly by gas chromatography-mass spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What are N-acylethanolamines (NAEs) and why is derivatization often necessary for their analysis?

A1: N-acylethanolamines are a class of lipid mediators involved in various physiological processes.[1][2] Prominent examples include N-arachidonoylethanolamine (anandamide), an endocannabinoid, N-palmitoylethanolamine, with anti-inflammatory properties, and N-oleoylethanolamine, which is involved in appetite regulation.[2] Due to their low volatility and thermal instability, direct analysis of NAEs by GC-MS can be challenging. Derivatization is a chemical modification process that converts NAEs into more volatile and thermally stable derivatives, improving their chromatographic separation and detection sensitivity.

Q2: What are the common derivatization methods for N-acylethanolamines?

A2: Silylation is one of the most common derivatization techniques for NAEs. This method involves replacing the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose, often with a catalyst such as trimethylchlorosilane (TMCS).[3]

Q3: What are the critical factors to consider for successful NAE derivatization?

A3: Several factors are crucial for successful derivatization. The absence of moisture is critical as silylating reagents are highly sensitive to water.[3] The reaction conditions, including temperature, time, and reagent concentration, must be optimized. Additionally, the sample matrix can interfere with the reaction, and a sample cleanup step, such as solid-phase extraction (SPE), may be necessary.[4][5]

Troubleshooting Guide

This section addresses specific issues that may arise during the N-acylethanolamine derivatization process.

Issue 1: Low or No Derivatization Efficiency

  • Symptoms: You observe a very small or no peak corresponding to your derivatized NAE in the chromatogram.

  • Possible Causes & Solutions:

    • Presence of Moisture: Silylating reagents are highly sensitive to water, which can deactivate them. Ensure all glassware is thoroughly dried and use anhydrous solvents. Samples should be completely dry before adding the derivatization reagent; lyophilization is an effective drying method.[3]

    • Reagent Quality and Storage: Derivatization reagents can degrade over time, especially with exposure to air and moisture. Use fresh reagents and ensure they have been stored under anhydrous conditions, for example, under an inert gas.[3][6]

    • Incomplete Reaction: The reaction may not have reached completion. It is important to optimize the reaction time and temperature. For silylation of amide-containing compounds, heating at 70-80°C for 30-60 minutes is a common starting point.[6]

    • Matrix Interference: Components in your sample matrix could be interfering with the derivatization reaction.[3] Consider implementing a sample cleanup step like solid-phase extraction (SPE) prior to derivatization.[4][5]

Issue 2: Peak Tailing in the Chromatogram

  • Symptoms: The chromatographic peak for your derivatized NAE is asymmetrical and has a "tail."

  • Possible Causes & Solutions:

    • Incomplete Derivatization: If the NAE is not fully derivatized, the remaining polar hydroxyl group can interact with active sites in the GC system, leading to peak tailing.[6] Re-optimize your derivatization conditions to drive the reaction to completion.

    • Active Sites in the GC System: Free silanol (B1196071) groups in the injector liner, column, or fittings can interact with the analyte. Using deactivated liners and columns is recommended. Regular maintenance, such as cleaning the injector port and trimming the column, is also crucial.[3]

    • Injector Temperature: If the injector temperature is too low, it can result in incomplete vaporization of the derivatized analyte, which may contribute to peak tailing. Optimize the injector temperature accordingly.[6]

Issue 3: Presence of Unexpected Peaks in the Chromatogram

  • Symptoms: You observe extra, unidentified peaks in your chromatogram.

  • Possible Causes & Solutions:

    • Excess Derivatizing Reagent: A large excess of the derivatizing reagent or its byproducts can appear as peaks in the chromatogram. You can try reducing the amount of reagent used, but ensure it is still in sufficient excess for complete derivatization.

    • Sample Contamination: The unexpected peaks could be contaminants from your sample or solvents. Ensure you are using high-purity solvents and consider potential sources of contamination in your sample preparation workflow. Studies have shown that some brands of chloroform (B151607) can contain quantifiable amounts of N-palmitoylethanolamine and N-stearoylethanolamine.[4]

    • Side Reactions: The derivatizing reagent may react with other molecules in your sample matrix.[5] A sample cleanup step can help to remove these interfering substances.

Quantitative Data Summary

The choice of derivatization reagent and reaction conditions is critical for achieving complete derivatization and obtaining accurate quantitative results. Below is a table summarizing common silylating reagents used for compounds with hydroxyl and amide groups.

Derivatizing ReagentAbbreviationCommon CatalystTypical Reaction ConditionsNotes
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFATrimethylchlorosilane (TMCS)70-80°C for 30-60 minA versatile and widely used silylating agent.[3][6]
N-methyl-N-(trimethylsilyl)trifluoroacetamideMSTFATrimethylchlorosilane (TMCS)70°C for 30-90 minAnother powerful and commonly used silylating reagent.[3]

Experimental Protocols

Detailed Protocol for Silylation of N-Acylethanolamines with BSTFA

This protocol provides a general guideline for the derivatization of NAEs. Optimization may be required for specific NAEs and sample matrices.

Reagents and Materials:

  • N-Acylethanolamine standard or dried sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous solvent (e.g., acetonitrile (B52724), pyridine)

  • Heating block or oven

  • GC-MS vials with inserts

  • Inert gas (e.g., nitrogen, argon)

Procedure:

  • Sample Preparation: Ensure the NAE sample is completely dry. If the sample is in a solution, evaporate the solvent under a gentle stream of nitrogen. Lyophilization is also an effective method for removing residual moisture.[3][6]

  • Reagent Addition: To the dried sample in a GC-MS vial, add 50 µL of anhydrous acetonitrile (or another suitable anhydrous solvent) and 50 µL of BSTFA + 1% TMCS.

  • Reaction: Tightly cap the vial and vortex briefly to mix the contents. Heat the vial at 70°C for 60 minutes in a heating block or oven.[6]

  • Cooling: After the incubation period, allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS system. Inject an appropriate volume (e.g., 1 µL) for analysis.

Visualizations

G cluster_workflow Experimental Workflow for NAE Derivatization prep Sample Preparation (Extraction and Drying) reagent Addition of Derivatization Reagent (e.g., BSTFA + 1% TMCS) prep->reagent Dried Sample react Reaction (Heating at 70°C for 60 min) reagent->react cool Cooling to Room Temperature react->cool analysis GC-MS Analysis cool->analysis Derivatized Sample

Caption: Experimental workflow for N-acylethanolamine derivatization.

G cluster_troubleshooting Troubleshooting Logic for Low Derivatization Efficiency start Low or No Derivatized NAE Peak q1 Is the sample completely dry? start->q1 s1 Dry sample thoroughly (e.g., lyophilization) q1->s1 No q2 Are the derivatization reagents fresh? q1->q2 Yes s1->q2 s2 Use fresh reagents and store properly q2->s2 No q3 Are reaction time and temperature optimized? q2->q3 Yes s2->q3 s3 Optimize reaction conditions (e.g., increase time/temp) q3->s3 No q4 Is there potential matrix interference? q3->q4 Yes s3->q4 s4 Perform sample cleanup (e.g., SPE) q4->s4 Yes end_node Re-analyze Sample q4->end_node No s4->end_node

References

troubleshooting unexpected results with (4-nitrophenyl)urea

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (4-Nitrophenyl)urea (B1584136)

Welcome to the technical support center for (4-nitrophenyl)urea. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected experimental results. Below you will find frequently asked questions (FAQs), troubleshooting guides, quantitative data, and detailed protocols to assist in your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Handling, Solubility, and Stability

Q1: My (4-nitrophenyl)urea is not dissolving. What should I do?

A1: (4-nitrophenyl)urea has limited solubility in water but is soluble in several organic solvents.[1][2]

  • Recommended Solvents : Try dissolving the compound in Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Methanol, or Ethanol.[1][2][3] It is practically insoluble in cold water but soluble in boiling water.[2]

  • Gentle Heating : Gentle warming can aid dissolution in solvents like ethanol, but be mindful of potential degradation at elevated temperatures over long periods.

  • Check Purity : Impurities can sometimes affect solubility. Verify the purity of your compound using techniques like HPLC or NMR.

  • Co-crystals : For some applications, forming co-crystals can alter solubility characteristics. For instance, co-crystals of urea (B33335) with compounds like 4-nitrophenol (B140041) have been shown to reduce solubility and hygroscopicity.[4][5]

Q2: I observed a color change in my solid compound or solution. Is this normal?

A2: (4-nitrophenyl)urea is typically a light yellow to orange powder or crystal.[3] A significant color change (e.g., darkening to brown or black) could indicate degradation.

  • Light Exposure : Nitro-aromatic compounds can be light-sensitive. Store the compound in a cool, dark place as recommended.[3]

  • pH Instability : Extreme pH conditions can lead to hydrolysis of the urea linkage or reactions involving the nitro group. Ensure your solvent system is neutral unless the experimental protocol requires acidic or basic conditions.

  • Oxidation/Reduction : The nitro group can be susceptible to reduction, which would change the compound's chromophore and thus its color. Ensure you are not using incompatible reagents, such as strong reducing agents, unless intended.

Q3: What are the recommended storage conditions for (4-nitrophenyl)urea?

A3: To ensure stability, store (4-nitrophenyl)urea in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light.[3][6] A recommended temperature is below 15°C.[3] It is also important to protect it from moisture.[6]

Category 2: Synthesis and Chemical Reactions

Q1: My reaction using (4-nitrophenyl)urea as a starting material is incomplete or has a low yield. How can I troubleshoot this?

A1: Several factors can lead to incomplete reactions or low yields. Consider the following troubleshooting steps, which are visualized in the workflow diagram below.

  • Reagent Purity : Confirm the purity of all starting materials, including the amine and any catalysts or bases. Impurities can inhibit the reaction.

  • Stoichiometry : Ensure the molar ratios of your reactants are correct. Sometimes, using a slight excess (1.1-1.2 equivalents) of the amine can drive the reaction to completion.

  • Reaction Time and Temperature : Some reactions, particularly with less nucleophilic amines, may require longer reaction times or gentle heating.[7] Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

  • Solvent Choice : The choice of solvent is critical. While DMF is a common choice, other solvents like Dichloromethane (DCM) or Toluene may be more suitable depending on the specific reactants.[7][8]

  • Side Reactions : Be aware of potential side reactions. For example, when using activating agents like triphosgene (B27547) or CDI to form ureas, incorrect order of addition can lead to the formation of unwanted symmetrical urea byproducts.[9]

start Low Yield or Incomplete Reaction check_purity 1. Verify Purity of Reagents (TLC, NMR, etc.) start->check_purity check_conditions 2. Review Reaction Conditions check_purity->check_conditions If pure sub_conditions Stoichiometry Temperature Time Solvent check_conditions->sub_conditions analyze_side_products 3. Analyze Crude Mixture (NMR, LC-MS) optimize 4. Optimize Protocol analyze_side_products->optimize Identify issues sub_optimize Adjust Stoichiometry Modify Temp/Time Change Solvent Add Catalyst optimize->sub_optimize sub_conditions->analyze_side_products result_ok Reaction Improved sub_optimize->result_ok

Caption: Troubleshooting workflow for low-yield synthesis.

Q2: I am seeing unexpected byproducts in my reaction. What could they be?

A2: The formation of byproducts depends heavily on the reaction type.

  • Symmetrical Ureas : In reactions designed to produce unsymmetrical ureas, the formation of symmetrical ureas (e.g., N,N'-bis(4-nitrophenyl)urea) can occur if the reaction conditions are not optimized.[9]

  • Hydrolysis : If water is present, (4-nitrophenyl)urea or its activated intermediates can hydrolyze back to 4-nitroaniline (B120555).

  • Cyclization : In reactions with bifunctional reagents, intramolecular cyclization can sometimes occur, leading to unexpected heterocyclic products.[10]

center Potential Causes of Byproducts reagent Reagent Degradation center->reagent water Trace Water (Hydrolysis) center->water temp Incorrect Temperature (Side Reactions) center->temp atmosphere Reactive Atmosphere (Air/O2) center->atmosphere addition Incorrect Order of Addition center->addition

Caption: Potential root causes for byproduct formation.
Category 3: Biological Assays

Q1: I am observing higher-than-expected cytotoxicity or off-target effects in my cell-based assays. What could be the cause?

A1: While (4-nitrophenyl)urea itself is not a widely characterized bioactive molecule, its structure contains moieties that can be problematic in biological assays.

  • Nitro Group Reduction : The nitroaromatic group can be enzymatically reduced by cellular nitroreductases to form reactive nitroso and hydroxylamino species, which can be cytotoxic or mutagenic.

  • Compound Purity : Ensure the observed activity is not due to a highly potent impurity. Re-purify the compound and confirm its purity and identity.

  • Solvent Effects : If using DMSO or DMF to dissolve the compound, ensure the final concentration in the assay medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. Run a vehicle-only control.

  • Assay Interference : The yellow color of (4-nitrophenyl)urea and its absorbance maximum around 327 nm (in EtOH) could interfere with colorimetric or fluorometric assays.[3] Run a compound-only control (without cells or target enzyme) to check for assay interference.

Quantitative Data

The following tables summarize key properties of (4-nitrophenyl)urea for quick reference.

Table 1: Physicochemical Properties

Property Value Source(s)
Molecular Formula C₇H₇N₃O₃ [2][11][12]
Molecular Weight 181.15 g/mol [2][11][12]
Appearance Light yellow to orange powder/crystal [3]
Melting Point ~217-238 °C [2][3]
Purity (Typical) >98.0% (HPLC) [3]

| Max Absorption λ | 327 nm (in Ethanol) |[3] |

Table 2: Solubility Data

Solvent Solubility Source(s)
Water (Cold) Practically Insoluble [2]
Water (Boiling) Soluble [2]
Dimethylformamide (DMF) Soluble [1][2]
Dimethyl Sulfoxide (DMSO) Soluble [1]
Methanol Soluble [2][3]
Ethanol Soluble [2][3]
Benzene Sparingly Soluble / Slightly Soluble [2][3]

| Ether | Sparingly Soluble / Slightly Soluble |[2][3] |

Experimental Protocols

Protocol: Synthesis of a Disubstituted Urea from 4-Nitroaniline

This protocol is a representative example of how (4-nitrophenyl)urea derivatives are synthesized, adapted from common laboratory procedures for urea formation. The method involves the reaction of 4-nitroaniline with an isocyanate.

Objective: To synthesize 1-benzyl-3-(4-nitrophenyl)urea.

Materials:

  • 4-nitroaniline

  • Benzyl (B1604629) isocyanate

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Stir plate and magnetic stir bar

  • Round-bottom flask with reflux condenser and drying tube

  • Standard glassware for workup and purification

Procedure:

  • Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-nitroaniline (1.0 equivalent) in anhydrous DCM.

  • Reagent Addition: To the stirred solution, add benzyl isocyanate (1.0-1.05 equivalents) dropwise at room temperature. The reaction is often exothermic; maintain the temperature with a water bath if necessary.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction's progress by TLC (a typical eluent system would be ethyl acetate/hexane). The reaction is often complete within a few hours.

  • Workup:

    • Once the starting material is consumed, the product may precipitate from the solution. If so, collect the solid by vacuum filtration.

    • If the product remains in solution, reduce the solvent volume using a rotary evaporator.

  • Purification:

    • Wash the collected solid with a small amount of cold DCM or ether to remove any unreacted starting materials.

    • If further purification is needed, the crude product can be recrystallized from a suitable solvent (e.g., ethanol) or purified by flash column chromatography.

  • Characterization: Dry the purified product under vacuum. Confirm the identity and purity of the final compound using NMR, IR spectroscopy, and melting point analysis.

Signaling Pathways and Logical Diagrams

Potential Metabolic Fate in Biological Systems

The nitroaromatic structure of (4-nitrophenyl)urea can be subject to metabolic transformation in biological systems, particularly reduction by nitroreductase enzymes. This pathway is a critical consideration in drug development due to the potential formation of reactive and toxic metabolites.

parent (4-Nitrophenyl)urea (Parent Compound) nitroso Nitroso Intermediate (Reactive) parent->nitroso Nitroreductase + NAD(P)H hydroxylamine Hydroxylamine Intermediate (Reactive, Potentially Toxic) nitroso->hydroxylamine Nitroreductase + NAD(P)H amine 4-Aminophenylurea (Final Metabolite) hydroxylamine->amine Reduction

Caption: Potential reductive metabolism of the nitro group.

References

Technical Support Center: Optimizing N 556 Concentration

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "N 556" does not correspond to a known entity in publicly available scientific literature and databases. The following information is presented as a generalized template for a technical support center for a hypothetical novel compound. Researchers should substitute the specific details of their compound of interest.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in in-vitro cell-based assays?

A1: For initial screening, a concentration range of 1 µM to 10 µM is recommended. However, the optimal starting concentration is highly dependent on the cell type and the specific biological question being addressed. A dose-response experiment is crucial to determine the EC50/IC50 for your specific model system.

Q2: I am not observing the expected effect of this compound in my experiments. What are the potential causes?

A2: Several factors could contribute to a lack of effect. Consider the following troubleshooting steps:

  • Compound Integrity: Verify the purity and stability of your this compound stock. Degradation can lead to a loss of activity.

  • Cellular Uptake: Confirm that this compound is able to penetrate the cell membrane of your chosen cell line.

  • Target Expression: Ensure that the molecular target of this compound is expressed at sufficient levels in your experimental system.

  • Assay Conditions: Optimize assay parameters such as incubation time, cell density, and serum concentration in the media.

Q3: I am observing significant off-target effects or cellular toxicity with this compound. How can I mitigate this?

A3: Off-target effects and toxicity are common challenges in drug development. To address this:

  • Concentration Reduction: The most straightforward approach is to lower the concentration of this compound to a range where the desired on-target effect is still observed, but toxicity is minimized.

  • Combination Therapy: Consider using this compound in combination with other agents. This may allow for a lower, less toxic dose of this compound to be used while still achieving a robust biological response.

  • Analog Screening: If available, screen analogs of this compound that may have a more favorable therapeutic window.

Troubleshooting Guides

Guide 1: Optimizing this compound Concentration for Maximal On-Target Effect and Minimal Toxicity

This guide provides a workflow for determining the optimal concentration of this compound for your experiments.

G A Start: Initial Dose-Response B Determine IC50/EC50 A->B C Assess Cytotoxicity (e.g., MTT Assay) B->C D Evaluate On-Target Effect (e.g., Western Blot for Pathway Marker) B->D E Analyze Therapeutic Window C->E D->E F Select Optimal Concentration E->F G Proceed with Main Experiments F->G

Workflow for this compound Concentration Optimization
Guide 2: Investigating Lack of this compound Efficacy

This guide outlines steps to troubleshoot experiments where this compound is not producing the expected biological effect.

G A No Observed Effect B Verify Compound Integrity (LC-MS) A->B C Confirm Target Expression (qPCR, Western Blot) A->C D Assess Cellular Uptake (e.g., fluorescently labeled this compound) A->D E Optimize Assay Conditions (Time, Density) A->E F Re-evaluate Hypothesis E->F

Troubleshooting Lack of this compound Efficacy

Experimental Protocols

Protocol 1: Determination of IC50/EC50 by Dose-Response Assay
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium. A common starting range is 0.01 µM to 100 µM.

  • Treatment: Remove the overnight culture medium and add the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a duration relevant to the biological process being studied (e.g., 24, 48, or 72 hours).

  • Assay Readout: Perform a cell viability or functional assay (e.g., CellTiter-Glo®, MTT, or a specific functional assay).

  • Data Analysis: Plot the response versus the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50/EC50.

Protocol 2: Western Blot Analysis of Target Pathway Modulation
  • Cell Treatment: Treat cells with the optimal concentration of this compound (determined from the dose-response assay) for various time points.

  • Lysate Preparation: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against the target of interest and a loading control (e.g., GAPDH, β-actin).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.

  • Analysis: Quantify the band intensities to determine the change in protein expression or phosphorylation status.

Data Presentation

Table 1: Example Dose-Response Data for this compound in Different Cell Lines

Cell LineIC50 (µM)Hill Slope
Cell Line A5.21.10.98
Cell Line B12.80.90.95
Cell Line C2.11.50.99

Table 2: Example Time-Course Effect of this compound (10 µM) on Target Phosphorylation

Time Pointp-Target (Relative to Control)Total Target (Relative to Control)
0 hr1.01.0
1 hr0.81.0
6 hr0.41.0
24 hr0.20.9

Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound.

G N556 This compound Receptor Receptor Tyrosine Kinase N556->Receptor Inhibition Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Target Gene Expression TF->Gene Response Cellular Response Gene->Response

Validation & Comparative

Validating the Biological Target of N-556: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of N-556, a small-molecule inhibitor of Human Immunodeficiency Virus type 1 (HIV-1) entry, with alternative compounds. This guide includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows.

N-556 has been identified as a promising antiviral compound that targets the HIV-1 envelope glycoprotein (B1211001) gp120, a critical component for viral entry into host cells.[1][2] This guide delves into the experimental validation of N-556's biological target and compares its performance with NBD-557, a structurally similar compound, and BMS-378806, another gp120 inhibitor with a distinct mechanism of action.

Comparative Analysis of Inhibitor Activity

The antiviral potency of N-556 and its alternatives has been evaluated using various in vitro assays. The following tables summarize the key quantitative data, providing a direct comparison of their efficacy against different HIV-1 strains and their binding affinity for the gp120 protein.

Table 1: Antiviral Activity (IC50/EC50) of gp120 Inhibitors against Various HIV-1 Strains

CompoundHIV-1 StrainAssay TypeIC50/EC50 (µM)Cell LineReference
N-556 HIV-1 IIIBCell-Cell Fusion~3H9/MT-2[1]
HIV-1 (diverse strains)NeutralizationWeak Neutralization-[3]
NBD-557 HIV-1 (X4 and R5 viruses)Cell FusionLow µMCXCR4/CCR5 expressing cells
BMS-378806 LAI(T)Antiviral0.00268 ± 0.00164MT-2[4]
SF-2(T)Antiviral0.0265 ± 0.0035MT-2[4]
NL4-3(T)Antiviral0.00294 ± 0.00201MT-2[4]
Bal(M)Antiviral0.0155 ± 0.0068MT-2[4]
SF-162(M)Antiviral0.00346 ± 0.00081MT-2[4]
JRFL(M)Antiviral0.00147 ± 0.00063MT-2[4]
TLAV(dual)Antiviral0.00085 ± 0.00013MT-2[4]
HIV-1 JRFLgp120/CD4 Binding ELISA~0.1-[5]

Table 2: Binding Affinity (Kd) of Inhibitors for HIV-1 gp120

Compoundgp120 VariantMethodKd (µM)Reference
N-556 -Surface Plasmon Resonance-[3]
BMS-378806 gp120 JRFLScintillation Proximity Assay0.0211 ± 0.0019[6]

Mechanism of Action: Targeting HIV-1 Entry

N-556 and NBD-557 are CD4 mimetics, meaning they mimic the interaction of the host cell's CD4 receptor with gp120.[3][7] They bind to a highly conserved pocket on gp120 known as the Phe43 cavity.[3] This binding event induces a conformational change in gp120, similar to the change that occurs upon binding to the actual CD4 receptor. This premature conformational change can lead to the inactivation of the virus, preventing it from engaging with the host cell and initiating infection.[8]

In contrast, BMS-378806 also binds to gp120 but is not a CD4 mimetic. It acts as an attachment inhibitor by directly blocking the interaction between gp120 and the CD4 receptor.[5][9] This distinct mechanism provides a valuable point of comparison for understanding the nuances of gp120 inhibition.

Below is a diagram illustrating the HIV-1 entry signaling pathway and the points of intervention for these inhibitors.

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_host Host Cell gp120_unliganded gp120 (Unliganded) gp41_prefusion gp41 (Prefusion) CD4 CD4 Receptor gp120_unliganded->CD4 1. Binding gp120_cd4_bound gp120 (CD4-bound conformation) gp41_fusion gp41 (Fusion-competent) Coreceptor CCR5/CXCR4 Coreceptor gp120_cd4_bound->Coreceptor 3. Coreceptor Binding Fusion Fusion gp41_fusion->Fusion 5. Membrane Fusion CD4->gp120_cd4_bound Coreceptor->gp41_fusion 4. gp41 Fusion Peptide Insertion N556 N-556 / NBD-557 (CD4 Mimetic) N556->gp120_unliganded Induces premature conformational change BMS378806 BMS-378806 (Attachment Inhibitor) BMS378806->gp120_unliganded Blocks CD4 binding

Caption: HIV-1 entry pathway and inhibitor action.

Experimental Validation: Workflows and Protocols

Validating the biological target of a compound like N-556 involves a series of experiments to demonstrate direct binding and functional inhibition. The following diagram outlines a typical experimental workflow.

Experimental_Workflow start Hypothesis: N-556 targets HIV-1 gp120 binding_assay Binding Assays (SPR, ITC) start->binding_assay Demonstrate direct interaction functional_assay Functional Assays (Neutralization, Cell-Fusion) start->functional_assay Demonstrate inhibition of viral entry conclusion Conclusion: N-556 is a validated gp120 inhibitor binding_assay->conclusion functional_assay->conclusion

Caption: Experimental workflow for target validation.

Below are detailed protocols for the key experiments cited in this guide.

HIV-1 Pseudovirus Neutralization Assay

This assay measures the ability of a compound to inhibit viral entry of pseudoviruses expressing the HIV-1 envelope glycoprotein.

Materials:

  • HEK293T cells

  • Complete Growth Medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)

  • Env-expressing plasmid (e.g., pcDNA3.1-Env)

  • Env-deficient HIV-1 backbone plasmid (e.g., pSG3ΔEnv)

  • Transfection reagent (e.g., FuGENE 6)

  • TZM-bl cells (or other suitable target cell line)

  • 96-well flat-bottom plates

  • DEAE-Dextran

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • Luminometer

Protocol:

  • Production of HIV-1 Env-Pseudotyped Viruses:

    • Co-transfect HEK293T cells with an Env-expressing plasmid and an Env-deficient HIV-1 backbone plasmid carrying a luciferase reporter gene using a suitable transfection reagent.

    • Incubate the cells at 37°C in a 5% CO2 incubator for 48-72 hours.

    • Harvest the supernatant containing the pseudoviruses and filter through a 0.45 µm filter to remove cells.

  • Neutralization Assay:

    • Seed TZM-bl cells in a 96-well plate at a density of 1 x 104 cells per well and incubate overnight.

    • Prepare serial dilutions of the test compound (N-556, NBD-557, or BMS-378806).

    • Incubate the diluted compound with a standardized amount of pseudovirus for 1 hour at 37°C.

    • Add the virus-compound mixture to the TZM-bl cells.

    • Incubate for 48-72 hours.

  • Luciferase Assay:

    • Remove the culture medium and add luciferase assay reagent to each well.

    • Measure the relative light units (RLU) using a luminometer.

    • Calculate the 50% inhibitory concentration (IC50) by determining the compound concentration that results in a 50% reduction in RLU compared to the virus control (no compound).

Cell-Cell Fusion Assay

This assay measures the ability of a compound to inhibit the fusion of cells expressing the HIV-1 envelope glycoprotein with cells expressing the CD4 receptor and coreceptors.

Materials:

  • Effector cells (e.g., H9 cells chronically infected with HIV-1 or cells co-transfected with Env- and Tat-expressing plasmids)

  • Target cells (e.g., MT-2 cells or TZM-bl cells expressing CD4, CXCR4/CCR5, and an LTR-driven reporter gene like luciferase or β-galactosidase)

  • 96-well plates

  • Reporter gene assay reagents

Protocol:

  • Pre-incubate the effector cells with serial dilutions of the test compound for 1 hour at 37°C.

  • Add the target cells to the wells containing the pre-incubated effector cells.

  • Co-culture the cells for 24-48 hours to allow for cell fusion and reporter gene expression.

  • Measure the reporter gene activity (luciferase or β-galactosidase) according to the manufacturer's instructions.

  • Calculate the IC50 value as the concentration of the compound that inhibits reporter gene activity by 50% compared to the control (no compound).

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the binding affinity and kinetics of the interaction between an inhibitor and gp120.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Recombinant gp120 protein

  • Test compound

  • Activation and immobilization reagents (e.g., EDC/NHS)

  • Running buffer (e.g., HBS-EP)

Protocol:

  • Immobilize the recombinant gp120 protein onto the sensor chip surface using standard amine coupling chemistry.

  • Prepare a series of dilutions of the test compound in running buffer.

  • Inject the compound dilutions over the gp120-immobilized surface and a reference surface (without gp120) at a constant flow rate.

  • Monitor the change in the SPR signal (response units, RU) in real-time to observe the association and dissociation phases of the interaction.

  • Regenerate the sensor surface between injections if necessary.

  • Analyze the sensorgrams using appropriate fitting models (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Conclusion

References

(4-Nitrophenyl)urea: A Comparative Analysis of its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, urea (B33335) derivatives represent a versatile class of compounds with a broad spectrum of biological activities. Among these, (4-nitrophenyl)urea (B1584136) and its analogues have garnered significant attention for their potential as therapeutic agents. This guide provides an objective comparison of the anticancer, urease inhibitory, and antimicrobial activities of (4-nitrophenyl)urea and other key urea derivatives, supported by experimental data and detailed methodologies.

Anticancer Activity: Targeting Proliferative Pathways

Several urea derivatives have demonstrated potent anticancer activities, often by inhibiting key kinases involved in cell signaling pathways that are crucial for tumor growth and proliferation. The cytotoxicity of these compounds is typically evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.

Comparative Anticancer Activity of Urea Derivatives
CompoundCell LineIC50 (µM)Reference
1-(5,5-bis(4-fluorophenyl)pentyl)-3-(4-nitrophenyl)ureaMDA-MB-231 (Triple-Negative Breast Cancer)Not explicitly provided, but identified as a hit compound in a screening campaign.[1]
Biphenyl Urea Analogue 1MDA-MB-231 (Triple-Negative Breast Cancer)EC50 = 1.5 - 5.8 µM[2]
5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinone (2f)Average of 60 cancer cell linesGI50 = 2.80 µM[3]
5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinone (2h)Average of 60 cancer cell linesGI50 = 1.57 µM[3]
Sorafenib (a diaryl urea)Various Cancer Cell LinesVaries (e.g., ~2.9-14 µM for A549 and HT-29)[4]

IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition of a biological process. GI50: The concentration of drug that inhibits cell growth by 50%. EC50: The concentration of a drug that gives a half-maximal response.

Mechanism of Action: Inhibition of the RAF/MEK/ERK Signaling Pathway

Many urea-based anticancer agents, such as Sorafenib, function by inhibiting the RAF/MEK/ERK signaling pathway.[5] This pathway is a critical regulator of cell proliferation, and its dysregulation is a common feature in many cancers. By targeting key kinases in this cascade, these compounds can effectively halt the signaling that drives tumor growth.[5]

RAF_MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Urea_Derivative (4-Nitrophenyl)urea & Derivatives Urea_Derivative->RAF Urease_Inhibition Urease Urease Enzyme (with Ni2+ active site) Ammonia Ammonia + CO2 (Products) Urease->Ammonia Catalyzes hydrolysis Urea Urea (Substrate) Urea->Urease Binds to active site Urea_Derivative (4-Nitrophenyl)urea & Derivatives Urea_Derivative->Urease Competitive Inhibition Antimicrobial_Mechanism Urea_Derivative (4-Nitrophenyl)urea Bacterial_Cell Bacterial Cell Urea_Derivative->Bacterial_Cell Enters cell Nitroreductase Bacterial Nitroreductase Urea_Derivative->Nitroreductase Reduced by Reactive_Intermediates Reactive Nitroso & Hydroxylamino Intermediates Nitroreductase->Reactive_Intermediates Macromolecules Cellular Macromolecules (DNA, Proteins, etc.) Reactive_Intermediates->Macromolecules Damage Cell_Death Bacterial Cell Death Macromolecules->Cell_Death

References

A Comparative Guide to the Efficacy of Tyrphostin AG556 and Other Known EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the epidermal growth factor receptor (EGFR) inhibitor, Tyrphostin AG556, with other well-established inhibitors targeting the same pathway. The information presented herein is supported by experimental data to facilitate an informed evaluation of these compounds for research and drug development purposes.

Introduction to EGFR Inhibition

The epidermal growth factor receptor (EGFR) is a transmembrane protein that functions as a receptor tyrosine kinase.[1] Upon binding to its ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This activation triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are pivotal in regulating cellular processes like proliferation, survival, differentiation, and migration.[2] Dysregulation of EGFR signaling is a hallmark of various cancers, making it a critical target for therapeutic intervention.[3]

Tyrphostin AG556 is a selective inhibitor of EGFR tyrosine kinase.[1][4] It belongs to the tyrphostin family of compounds and acts by competitively binding to the ATP-binding site of the EGFR kinase domain. This action inhibits the autophosphorylation of the receptor, thereby blocking downstream signaling.[1] This guide compares the efficacy of Tyrphostin AG556 with that of other known EGFR inhibitors: Gefitinib, Erlotinib, and Lapatinib.

Data Presentation: Comparative Efficacy of EGFR Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Tyrphostin AG556 and other selected EGFR inhibitors. These values represent the concentration of the inhibitor required to achieve 50% inhibition of the target's activity, either in a biochemical assay or in a cell-based assay.

InhibitorTarget(s)Assay TypeCell LineIC50 ValueReference
Tyrphostin AG556 EGFRBiochemical-1.1 µM[1]
EGFRBiochemical-5 µM[4][5]
EGF-induced growthCellularHER14 cells3 µM[4]
Gefitinib EGFR (Tyr1173, Tyr992)CellularNR6wtEGFR, NR6W26-57 nM[6]
EGFR (wild-type)CellularBa/F359.6 nM[7]
Erlotinib EGFRBiochemical-2 nM[6]
EGFR (wild-type)CellularBa/F350.1 nM[7]
Lapatinib EGFR, ErbB2 (HER2)Biochemical-10.8 nM (EGFR), 9.2 nM (ErbB2)[6]

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K EGF EGF (Ligand) EGF->EGFR Binds AG556 Tyrphostin AG556 AG556->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Experimental_Workflow cluster_prep Preparation cluster_assay IC50 Determination (MTT Assay) cluster_analysis Data Analysis Cell_Culture 1. Cancer Cell Culture (e.g., A431, HCT-116) Serial_Dilution 2. Prepare Serial Dilutions of Inhibitors Cell_Seeding 3. Seed Cells in 96-well Plates Serial_Dilution->Cell_Seeding Treatment 4. Treat Cells with Inhibitors (24-72h incubation) Cell_Seeding->Treatment MTT_Addition 5. Add MTT Reagent Treatment->MTT_Addition Formazan_Solubilization 6. Solubilize Formazan Crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading 7. Measure Absorbance (570 nm) Formazan_Solubilization->Absorbance_Reading Data_Plotting 8. Plot Dose-Response Curve Absorbance_Reading->Data_Plotting IC50_Calculation 9. Calculate IC50 Value Data_Plotting->IC50_Calculation

References

A Comparative Guide to the Cross-Validation of a Novel EGFR Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

This guide presents a framework for the comparative analysis and cross-validation of experimental results. Using a hypothetical dataset of N=556 experimental results for a novel EGFR inhibitor, "Drug-X," we compare its efficacy against a known standard, "Control Drug," in various cancer cell lines. The methodologies, data, and validation workflows are detailed below for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Drug-X compared to the Control Drug across four different cancer cell lines. The data is derived from a cross-validated analysis of 556 dose-response experiments. Lower IC50 values indicate higher potency.

Cell LineDrug-X Mean IC50 (nM)Control Drug Mean IC50 (nM)Fold Change (Control/Drug-X)p-value
A549 (Lung)18.545.22.44< 0.01
HT-29 (Colon)25.160.82.42< 0.01
MCF-7 (Breast)42.388.12.08< 0.05
U-87 MG (Glioblastoma)33.675.42.24< 0.05

Experimental Protocols

Cell Viability Assay (MTT Assay)

The efficacy of Drug-X and the Control Drug was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines (A549, HT-29, MCF-7, U-87 MG) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: The following day, cells were treated with serial dilutions of Drug-X or the Control Drug (ranging from 0.1 nM to 10 µM) for 72 hours. A vehicle control (0.1% DMSO) was also included.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Data Acquisition: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan (B1609692) crystals. The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability was calculated as a percentage relative to the vehicle control. IC50 values were determined by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.

Visualizations: Pathways and Workflows

Target Signaling Pathway

The diagram below illustrates the simplified EGFR-RAS-MAPK signaling pathway, a critical regulator of cell proliferation and survival that is often dysregulated in cancer. Drug-X is designed to inhibit the EGFR receptor tyrosine kinase at the beginning of this cascade.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes DrugX Drug-X DrugX->EGFR Inhibits

Simplified EGFR-RAS-MAPK signaling pathway inhibited by Drug-X.
Experimental Workflow

The following flowchart outlines the sequential steps of the cell viability experiment, from initial cell culture to final data analysis.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis start Start A 1. Culture Cell Lines start->A end End B 2. Seed Cells in 96-Well Plates A->B C 3. Apply Serial Dilutions of Drug-X & Control B->C D 4. Incubate for 72 Hours C->D E 5. Add MTT Reagent & Incubate for 4 Hours D->E F 6. Dissolve Formazan & Read Absorbance E->F G 7. Calculate IC50 Values F->G G->end

High-level workflow for the cell viability (MTT) assay.
5-Fold Cross-Validation Logic

To ensure the robustness and generalizability of our findings, a 5-fold cross-validation was performed on the N=556 dataset. The data was partitioned into five subsets, with each subset used once as the test set while the remaining four were used for training.

Cross_Validation cluster_folds 5-Fold Partition cluster_iter1 Iteration 1 cluster_iter2 Iteration 2 cluster_iterN ... TotalData Total Dataset (N=556) F1 Fold 1 F2 Fold 2 F3 Fold 3 F4 Fold 4 F5 Fold 5 Train1 Training Set (Folds 2,3,4,5) Train2 Training Set (Folds 1,3,4,5) More Iterations 3-5 Test1 Test Set (Fold 1) Train1->Test1 Validate Result Aggregated Results (Mean & Std. Dev.) Test1->Result Test2 Test Set (Fold 2) Train2->Test2 Validate Test2->Result More->Result

Logical flow of a 5-fold cross-validation process.

A Comparative Study of N 556 (AG556) Against the Standard Compound Erlotinib in EGFR-Targeted Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide presents an objective comparative analysis of the research compound N 556, identified as the tyrphostin AG556, against the clinically approved standard, Erlotinib. Both compounds are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a critical target in oncology research and drug development. This document provides a head-to-head comparison of their biochemical and cellular activities, supported by experimental data and detailed methodologies to aid in experimental design and interpretation.

Mechanism of Action: Competitive Inhibition of EGFR

Both AG556 and Erlotinib function as ATP-competitive inhibitors of the EGFR tyrosine kinase.[1] They bind to the ATP-binding pocket within the intracellular kinase domain of EGFR, which in turn prevents the autophosphorylation and subsequent activation of the receptor.[1][2] This blockade of EGFR signaling effectively halts the downstream pathways responsible for cell proliferation and survival, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways.[3][4][5] Erlotinib is a well-characterized inhibitor effective against both wild-type EGFR and certain activating mutations commonly found in non-small cell lung cancer (NSCLC), such as exon 19 deletions and the L858R point mutation.[1] AG556, while also a selective EGFR inhibitor, is primarily utilized as a research tool due to its lower potency compared to clinically approved drugs like Erlotinib.[1][3]

Data Presentation: A Quantitative Comparison

The following tables summarize the in vitro potency of AG556 and Erlotinib against EGFR, providing a clear comparison of their inhibitory activities.

Table 1: In Vitro Potency Against EGFR

CompoundAssay TypeTargetIC50 Value
ErlotinibCell-free assayEGFR2 nM
Cell-based assay (HNS cells)EGFR phosphorylation20 nM
Cell-based proliferation assay (PC-9, EGFR exon 19 del)Cell Growth7 nM
Cell-based proliferation assay (H3255, EGFR L858R)Cell Growth12 nM
AG556Cell-free assayEGFR5 µM

Note: IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency. Data compiled from multiple sources.[1]

Table 2: Kinase Selectivity Profile

CompoundPrimary TargetSelectivity Profile
ErlotinibEGFRHighly selective for EGFR. >1000-fold more sensitive for EGFR than for human c-Src or v-Abl.
AG556EGFRSelective inhibitor of EGFR.

Note: While AG556 is known as a selective EGFR inhibitor, a comprehensive public kinase selectivity profile is not as readily available as for Erlotinib.[1][6]

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental procedures, the following diagrams are provided.

cluster_membrane Cell Membrane cluster_inhibition Inhibition cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Binds RAS_MAPK_Pathway RAS_MAPK_Pathway EGFR->RAS_MAPK_Pathway Activates PI3K_AKT_Pathway PI3K_AKT_Pathway EGFR->PI3K_AKT_Pathway Activates AG556 AG556 AG556->EGFR Inhibits Erlotinib Erlotinib Erlotinib->EGFR Inhibits Cell_Proliferation_Survival Cell_Proliferation_Survival RAS_MAPK_Pathway->Cell_Proliferation_Survival Promotes PI3K_AKT_Pathway->Cell_Proliferation_Survival Promotes

Caption: EGFR Signaling Pathway Inhibition by AG556 and Erlotinib.

Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat cells with serial dilutions of AG556 or Erlotinib Incubation_24h->Compound_Treatment Incubation_72h Incubate for 72h Compound_Treatment->Incubation_72h Viability_Reagent Add cell viability reagent (e.g., MTT, CellTiter-Glo) Incubation_72h->Viability_Reagent Incubation_Assay Incubate as per assay protocol Viability_Reagent->Incubation_Assay Measurement Measure absorbance or luminescence Incubation_Assay->Measurement Data_Analysis Calculate % inhibition and determine IC50 Measurement->Data_Analysis End End Data_Analysis->End

Caption: General Experimental Workflow for IC50 Determination.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

Protocol 1: In Vitro EGFR Kinase Assay (ADP-Glo™ Format)

Objective: To determine the in vitro half-maximal inhibitory concentration (IC50) of AG556 and Erlotinib against purified EGFR kinase.[7][8]

Materials:

  • Recombinant human EGFR kinase domain

  • ATP

  • Peptide substrate (e.g., Poly (Glu, Tyr) 4:1)

  • Test compounds (AG556, Erlotinib) dissolved in DMSO

  • 384-well plates

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compounds to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Add the EGFR kinase and the peptide substrate to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[8]

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control and determine the IC50 value using a suitable data analysis software.

Protocol 2: Cell Viability Assay (MTT Assay)

Objective: To assess the effect of AG556 and Erlotinib on the viability of cancer cell lines.[9]

Materials:

  • Cancer cell line expressing EGFR (e.g., A431, PC-9)

  • Complete growth medium

  • Test compounds (AG556, Erlotinib) dissolved in DMSO

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Detergent solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treat the cells with serial dilutions of AG556 or Erlotinib. Include a vehicle control (DMSO).

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Add the detergent solution to solubilize the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Protocol 3: Western Blot for Phospho-EGFR

Objective: To verify the inhibitory effect of AG556 and Erlotinib on EGFR phosphorylation in cells.[10][11]

Materials:

  • Cancer cell line expressing EGFR

  • Serum-free medium

  • Test compounds (AG556, Erlotinib)

  • EGF (Epidermal Growth Factor)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-p-EGFR (e.g., Tyr1068), anti-total EGFR, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Plate cells and grow to 70-80% confluency.

  • Serum-starve the cells for 12-24 hours.

  • Pre-treat the cells with various concentrations of AG556 or Erlotinib for 1-2 hours.

  • Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes to induce EGFR phosphorylation.

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane and incubate with the primary antibody against p-EGFR overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the chemiluminescent signal using an imaging system.

  • To normalize the data, strip the membrane and re-probe for total EGFR and a loading control like β-actin.[10]

References

Validating the Mechanism of Action of (4-nitrophenyl)urea: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of (4-nitrophenyl)urea (B1584136), exploring its potential mechanisms of action by drawing parallels with structurally related and functionally relevant compounds. Due to the limited direct experimental data on (4-nitrophenyl)urea, this guide leverages data from its derivative, 1,3-diethyl-1,3-bis(4-nitrophenyl)urea, and the well-characterized multi-kinase inhibitors, Sorafenib and Sunitinib, which share the core urea (B33335) functional group. This comparative approach aims to provide a framework for validating the biological activities of (4-nitrophenyl)urea.

Executive Summary

(4-nitrophenyl)urea is a small molecule whose mechanism of action is not yet fully elucidated. However, its structural features, particularly the urea moiety and the electron-withdrawing nitrophenyl group, suggest potential roles in enzyme inhibition and antimicrobial activities. This guide explores two primary hypothesized mechanisms:

  • Antibacterial Activity: Based on experimental data from a structurally similar derivative, (4-nitrophenyl)urea may exhibit antibacterial properties by disrupting essential cellular processes in bacteria.

  • Kinase Inhibition: The presence of the urea scaffold, a key pharmacophore in several approved kinase inhibitors, suggests that (4-nitrophenyl)urea could potentially target and inhibit protein kinases involved in cellular signaling pathways crucial for cell proliferation and survival, akin to the action of Sorafenib and Sunitinib.

This guide presents available quantitative data, detailed experimental protocols for validating these hypotheses, and visual diagrams of the proposed mechanisms and workflows.

Data Presentation: A Comparative Overview

The following table summarizes the key features of (4-nitrophenyl)urea and its comparators. It is important to note that the data for (4-nitrophenyl)urea's antibacterial activity is extrapolated from its diethylated derivative.

Feature(4-nitrophenyl)urea (Hypothesized)1,3-diethyl-1,3-bis(4-nitrophenyl)ureaSorafenibSunitinib
Core Structure PhenylureaBis-phenylureaBi-aryl ureaIndolinone-pyrrolidine urea
Proposed Primary Mechanism Antibacterial, Kinase InhibitionAntibacterialMulti-kinase Inhibition (Raf/MEK/ERK, VEGFR, PDGFR)Multi-kinase Inhibition (VEGFR, PDGFR, c-KIT, FLT3, RET)
Antibacterial Activity (MIC in µg/mL) Data not availableE. coli: 500, S. aureus: 500, B. subtilis: 1000, S. marcescens: 500[1]Not applicableNot applicable
Kinase Inhibition (IC50 in nM) Data not availableData not availableVEGFR-2: 90, VEGFR-3: 20, PDGFR-β: 57, c-KIT: 68, FLT-3: 58, B-RAF: 22, C-RAF: 6VEGFR1: 2.2, VEGFR2: 1.6, VEGFR3: 4.3, PDGFRα: 3.7, PDGFRβ: 0.4, c-KIT: 4.2, FLT3: 10.3, RET: 2.2
Primary Therapeutic Area Under InvestigationUnder InvestigationCancer (Hepatocellular Carcinoma, Renal Cell Carcinoma)Cancer (Renal Cell Carcinoma, GIST)

Experimental Protocols

To validate the hypothesized mechanisms of action for (4-nitrophenyl)urea, the following experimental protocols are recommended.

Antibacterial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.

Materials:

  • (4-nitrophenyl)urea

  • Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus, Bacillus subtilis, Serratia marcescens)

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Bacterial Inoculum: Culture the bacterial strains overnight in MHB. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions: Prepare a stock solution of (4-nitrophenyl)urea in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in MHB in the wells of a 96-well plate to achieve a range of concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

  • Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.[1]

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

Materials:

  • (4-nitrophenyl)urea

  • Purified recombinant kinase (e.g., VEGFR, PDGFR, RAF kinases)

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Assay buffer (typically contains MgCl2, DTT, and a buffering agent like HEPES)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of (4-nitrophenyl)urea in DMSO.

  • Assay Setup: In a 384-well plate, add the kinase, the specific substrate, and the compound dilutions.

  • Reaction Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 1 hour).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent. Luminescence-based assays, which quantify the amount of ATP consumed, are commonly used.

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the half-maximal inhibitory concentration (IC50) value.

Visualizing Mechanisms and Workflows

To further clarify the proposed mechanisms and experimental procedures, the following diagrams are provided.

G cluster_workflow Experimental Workflow: MIC Determination prep_inoculum Prepare Bacterial Inoculum inoculate Inoculate Plates prep_inoculum->inoculate prep_dilutions Prepare (4-nitrophenyl)urea Dilutions prep_dilutions->inoculate incubate Incubate at 37°C inoculate->incubate read_mic Determine MIC incubate->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

G cluster_pathway Proposed Kinase Inhibition Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation NPU (4-nitrophenyl)urea NPU->RTK Inhibition NPU->Raf Inhibition

Caption: Hypothesized inhibition of the MAPK/ERK signaling pathway.

G cluster_mechanism Proposed Antibacterial Mechanism NPU (4-nitrophenyl)urea BacterialCell Bacterial Cell NPU->BacterialCell EssentialProcess Essential Cellular Process (e.g., DNA replication, protein synthesis) NPU->EssentialProcess Disruption BacterialCell->EssentialProcess Inhibition Inhibition of Growth EssentialProcess->Inhibition

Caption: Proposed mechanism of antibacterial action.

Conclusion

While direct experimental evidence for the mechanism of action of (4-nitrophenyl)urea is currently limited, its structural similarity to known bioactive molecules provides a strong basis for targeted investigation. The proposed antibacterial and kinase inhibitory activities are plausible and warrant further experimental validation. The protocols and comparative data presented in this guide offer a comprehensive framework for researchers to systematically evaluate the biological properties of (4-nitrophenyl)urea and elucidate its precise mechanism of action. Such studies will be crucial in determining its potential as a novel therapeutic agent.

References

Confirming the Binding Site of NBD-556: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of NBD-556 and other small molecule inhibitors targeting the HIV-1 envelope glycoprotein (B1211001) gp120. This document outlines the binding site, presents supporting experimental data, and details the methodologies used for its confirmation.

NBD-556 is a small molecule that acts as a CD4 mimetic, binding to the HIV-1 gp120 protein and inducing conformational changes similar to those caused by the natural receptor, CD4.[1] This interaction inhibits the entry of the virus into host cells. The primary binding site of NBD-556 has been identified as the Phe43 cavity on gp120, a highly conserved pocket at the nexus of the inner domain, outer domain, and bridging sheet.[2] This guide will delve into the experimental evidence confirming this binding site and compare NBD-556 with other compounds that target this crucial viral vulnerability.

Comparative Analysis of gp120 Inhibitors Targeting the Phe43 Cavity

The following tables summarize the binding affinities, inhibitory concentrations, and thermodynamic parameters of NBD-556 and other notable small molecules that bind to the Phe43 cavity of HIV-1 gp120.

CompoundTargetBinding Affinity (Kd)IC50 / EC50Reference
NBD-556 HIV-1 gp1203.7 µM58.5 to >100 µM[3][4]
NBD-557 HIV-1 gp120Similar to NBD-556Not specified[3]
BMS-378806 HIV-1 gp12021.1 nM0.04 µM (subtype B)
DMJ-II-121 HIV-1 gp120Not specifiedMicromolar range
NBD-09027 HIV-1 gp120Not specifiedLow micromolar[5]

Table 1: Binding Affinities and Inhibitory Concentrations of Small Molecule gp120 Inhibitors. This table provides a comparative overview of the potency of different small molecules that target the Phe43 cavity of HIV-1 gp120.

CompoundΔG (kcal/mol)ΔH (kcal/mol)-TΔS (kcal/mol)Reference
NBD-556 -7.4-24.517.1[2]
BMS-378806 Not specifiedSmallEntropy-driven[3]

Table 2: Thermodynamic Parameters of Inhibitor Binding to gp120 at 25°C. This table compares the thermodynamic signatures of NBD-556 and BMS-378806 binding to gp120, highlighting their different binding mechanisms.

Experimental Protocols

Detailed methodologies for the key experiments used to confirm the binding site of NBD-556 are provided below.

X-ray Crystallography of gp120-NBD-556 Complex

Objective: To determine the three-dimensional structure of the gp120 protein in complex with NBD-556 to visualize the binding site at an atomic level.

Protocol:

  • Protein Expression and Purification:

    • Express a core construct of HIV-1 gp120 (e.g., from clade C strain C1086) in a suitable expression system, such as mammalian cells (e.g., CHO-K1 cells).

    • Purify the gp120 core protein using affinity chromatography (e.g., HisTrap HP column) followed by size-exclusion chromatography to ensure homogeneity.

  • Complex Formation and Crystallization:

    • Co-crystallize the purified gp120 core with NBD-556. Incubate the protein with a molar excess of the compound.

    • Screen for crystallization conditions using vapor diffusion methods (sitting or hanging drop) with various commercially available crystallization screens.

    • Optimize lead conditions by varying precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.

  • Data Collection and Structure Determination:

    • Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data using software such as XDS or HKL2000.

    • Solve the structure by molecular replacement using a previously determined structure of gp120 as a search model.

    • Refine the model against the diffraction data using software like PHENIX or REFMAC5, including manual model building in Coot to fit the NBD-556 molecule into the electron density map.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters of the binding interaction between NBD-556 and gp120, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).

Protocol:

  • Sample Preparation:

    • Dialyze the purified gp120 protein and dissolve NBD-556 in the same buffer (e.g., PBS, pH 7.4) to ensure a perfect match. A small percentage of DMSO may be used to solubilize the compound, in which case the same percentage must be present in the protein solution.

    • Accurately determine the concentrations of the protein and the ligand.

  • ITC Experiment Setup:

    • Thoroughly clean the ITC instrument (e.g., a MicroCal ITC200) sample and reference cells.

    • Load the gp120 solution (typically in the low micromolar range) into the sample cell.

    • Load the NBD-556 solution (typically 10-20 times the protein concentration) into the injection syringe.

  • Data Acquisition and Analysis:

    • Perform a series of injections of the NBD-556 solution into the gp120 solution at a constant temperature (e.g., 25°C).

    • Record the heat changes associated with each injection.

    • Integrate the heat pulses and plot them against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, ΔH, and stoichiometry (n) of the interaction. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

Surface Plasmon Resonance (SPR)

Objective: To measure the real-time kinetics of the NBD-556-gp120 interaction, including the association (kon) and dissociation (koff) rates.

Protocol:

  • Sensor Chip Preparation:

    • Choose a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Immobilize the gp120 protein onto the sensor chip surface using a standard coupling chemistry.

  • SPR Measurement:

    • Use a running buffer that is compatible with both the protein and the small molecule.

    • Inject a series of concentrations of NBD-556 over the sensor chip surface and a reference flow cell (without immobilized protein).

    • Monitor the change in the SPR signal (in Resonance Units, RU) over time, which corresponds to the binding of NBD-556 to the immobilized gp120.

    • After the association phase, flow running buffer over the chip to monitor the dissociation of the complex.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.

    • Globally fit the association and dissociation curves for all concentrations to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the kon and koff rates.

    • Calculate the equilibrium dissociation constant (Kd) from the ratio of the rate constants (Kd = koff / kon).

Visualizations

The following diagrams illustrate the HIV-1 entry signaling pathway, a general experimental workflow for binding site confirmation, and the logical relationship of NBD-556's mechanism of action.

HIV1_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5_CXCR4 CCR5/CXCR4 Co-receptor gp120->CCR5_CXCR4 3. Co-receptor Binding gp41 gp41 Cell_Membrane Cell Membrane gp41->Cell_Membrane 5. Membrane Fusion CD4->gp120 2. Conformational Change CCR5_CXCR4->gp41 4. gp41 Fusion Peptide Insertion NBD556 NBD-556 NBD556->gp120 Inhibition

Caption: HIV-1 Entry Signaling Pathway and Inhibition by NBD-556.

Experimental_Workflow cluster_hypothesis Hypothesis Generation cluster_biophysical Biophysical Characterization cluster_structural Structural Determination cluster_validation Functional Validation Computational_Docking Computational Docking ITC Isothermal Titration Calorimetry (ITC) Computational_Docking->ITC SAR_Studies Structure-Activity Relationship Studies SPR Surface Plasmon Resonance (SPR) SAR_Studies->SPR Xray_Crystallography X-ray Crystallography ITC->Xray_Crystallography SPR->Xray_Crystallography Site_Directed_Mutagenesis Site-Directed Mutagenesis Xray_Crystallography->Site_Directed_Mutagenesis NMR_Spectroscopy NMR Spectroscopy NMR_Spectroscopy->Site_Directed_Mutagenesis Cell_Based_Assays Cell-Based Viral Entry Assays Site_Directed_Mutagenesis->Cell_Based_Assays

Caption: Experimental Workflow for Confirming a Ligand's Binding Site.

NBD556_Mechanism NBD556 NBD-556 Phe43_Cavity Phe43 Cavity NBD556->Phe43_Cavity Binds to gp120_CD4_like gp120 in CD4-bound-like conformation NBD556->gp120_CD4_like Induces gp120_unbound Unbound gp120 gp120_unbound->Phe43_Cavity Contains CD4_Binding_Site CD4 Binding Site Phe43_Cavity->CD4_Binding_Site Is part of CD4_Binding CD4 Binding gp120_CD4_like->CD4_Binding Prevents Viral_Entry Viral Entry gp120_CD4_like->Viral_Entry Inhibits CoReceptor_Binding_Site_Exposure Co-receptor Binding Site Exposure CD4_Binding->CoReceptor_Binding_Site_Exposure Leads to CoReceptor_Binding_Site_Exposure->Viral_Entry Enables

Caption: Logical Relationship of NBD-556's Mechanism of Action.

References

Independent Verification of N-556 Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioactivity of N-556, an orally active pro-drug of disodium (B8443419) cromoglycate (DSCG), with other established anti-allergic agents. The information is compiled from publicly available experimental data to assist in the independent verification of N-556's performance.

Executive Summary

N-556 (also known as KY-556) has demonstrated significant anti-allergic activity in preclinical studies. As a pro-drug of DSCG, it offers the advantage of oral administration. This guide focuses on two key bioactivities: the inhibition of passive cutaneous anaphylaxis (PCA) in rats, a model of type I hypersensitivity, and the inhibition of histamine (B1213489) release from sensitized rat lung tissue. For a comprehensive evaluation, N-556 is compared with two other orally active anti-allergic drugs, Ketotifen (B1218977) and Tranilast (B1681357).

Comparative Bioactivity Data

The following tables summarize the available quantitative data for N-556 and its comparators in key preclinical models of allergic response.

Compound Assay Species Dose/Concentration Reported Activity Reference
N-556 48-hr Homologous Passive Cutaneous Anaphylaxis (PCA)Rat10-100 mg/kg, p.o.Dose-dependent inhibition. Longer duration of action than intravenous DSCG.
N-556 Histamine release from actively sensitized lung fragmentsRat20 and 100 mg/kg, p.o. (20 days)Tendency to inhibit histamine release.
Ketotifen Passive Cutaneous Anaphylaxis (PCA)Rat-Prevention of cutaneous anaphylaxis.[1]
Ketotifen Histamine release from rat mast cellsRat-Inhibition of mediator release.[1]
Tranilast Carrageenin-induced granulation and capillary permeabilityRat50-400 mg/kg, p.o.Dose-dependently inhibited enhancement of capillary permeability.[2]
Tranilast Lysophosphatidylserine-dependent histamine release from rat mast cellsRat-Suppressed histamine release in a dose-dependent manner.[3]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated.

G cluster_0 Type I Hypersensitivity Signaling Cascade Allergen Allergen IgE IgE Antibody Allergen->IgE Binds to MastCell Mast Cell IgE->MastCell Binds to FcεRI on Degranulation Degranulation MastCell->Degranulation Activation leads to FcεRI FcεRI Receptor Histamine Histamine Release Degranulation->Histamine Results in AllergicSymptoms Allergic Symptoms (e.g., Vasodilation, Edema) Histamine->AllergicSymptoms Causes

Caption: Simplified signaling pathway of a Type I hypersensitivity reaction.

G cluster_1 Passive Cutaneous Anaphylaxis (PCA) Workflow Sensitization 1. Sensitization: Intradermal injection of anti-DNP IgE into rat skin LatentPeriod 2. Latent Period (48 hours) Sensitization->LatentPeriod DrugAdmin 3. Drug Administration: Oral administration of N-556 or comparator LatentPeriod->DrugAdmin Challenge 4. Antigen Challenge: Intravenous injection of DNP-HSA and Evans blue dye DrugAdmin->Challenge Measurement 5. Measurement: Quantification of dye extravasation at the injection site Challenge->Measurement

Caption: Experimental workflow for the rat passive cutaneous anaphylaxis model.

G cluster_2 Inhibition of Histamine Release Logical Flow SensitizedTissue Actively Sensitized Rat Lung Fragments Incubation Incubation with N-556 or Comparator SensitizedTissue->Incubation AntigenChallenge Antigen Challenge Incubation->AntigenChallenge HistamineMeasurement Measurement of Histamine in Supernatant AntigenChallenge->HistamineMeasurement InhibitionCalculation Calculation of % Inhibition HistamineMeasurement->InhibitionCalculation

Caption: Logical flow for the in vitro histamine release inhibition assay.

Detailed Experimental Protocols

Passive Cutaneous Anaphylaxis (PCA) in Rats

This in vivo assay is a standard model for evaluating the efficacy of anti-allergic compounds against Type I hypersensitivity reactions.

Principle: The assay measures the ability of a test compound to inhibit the increase in vascular permeability that occurs upon antigen challenge in an area of skin previously sensitized with specific IgE antibodies. The extent of vascular permeability is quantified by the extravasation of a dye, typically Evans blue.

Methodology:

  • Sensitization: Rats are passively sensitized by an intradermal injection of a specific IgE antibody (e.g., anti-dinitrophenyl IgE) into a shaved area of their dorsal skin.

  • Latent Period: A latent period of 48 hours is allowed for the IgE antibodies to bind to the FcεRI receptors on mast cells in the skin.

  • Drug Administration: The test compound (N-556 or comparator) is administered orally at various doses.

  • Antigen Challenge: After a specified time following drug administration, the rats are challenged with an intravenous injection of the corresponding antigen (e.g., dinitrophenyl-human serum albumin; DNP-HSA) mixed with Evans blue dye.

  • Measurement: After a short period (e.g., 30 minutes), the animals are euthanized, and the area of blueing at the injection site is measured. The amount of extravasated dye can be quantified spectrophotometrically after extraction from the skin tissue.

  • Analysis: The inhibitory effect of the test compound is calculated as the percentage reduction in dye extravasation compared to a vehicle-treated control group.

Inhibition of Histamine Release from Rat Lung Fragments

This in vitro assay assesses the ability of a compound to inhibit the release of histamine from mast cells within lung tissue upon antigenic stimulation.

Principle: Lung tissue from actively sensitized rats contains mast cells coated with IgE antibodies. When these tissue fragments are challenged with the specific antigen in vitro, the mast cells degranulate and release histamine into the surrounding medium. The amount of histamine released can be quantified to determine the inhibitory effect of a test compound.

Methodology:

  • Tissue Preparation: Lungs are obtained from actively sensitized rats and finely chopped into small fragments.

  • Incubation: The lung fragments are pre-incubated with various concentrations of the test compound (N-556 or comparator) in a suitable buffer.

  • Antigen Challenge: The specific antigen is added to the incubation medium to induce histamine release.

  • Histamine Quantification: After a defined incubation period, the supernatant is collected, and the concentration of histamine is determined using a sensitive method such as an enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC) with fluorometric detection.

  • Analysis: The percentage inhibition of histamine release by the test compound is calculated by comparing the amount of histamine released in the presence of the compound to that released in its absence (control).

Conclusion

The available data indicates that N-556 is an orally active compound with significant anti-allergic properties, as demonstrated by its dose-dependent inhibition of passive cutaneous anaphylaxis and its ability to inhibit histamine release in preclinical rat models. Its longer duration of action compared to intravenous DSCG suggests a potential clinical advantage. For a comprehensive independent verification, direct comparative studies of N-556 against other orally active anti-allergic agents like Ketotifen and Tranilast, using standardized protocols and measuring key parameters such as ED50 and IC50 values, would be highly valuable. The experimental protocols provided in this guide can serve as a foundation for designing such comparative studies.

References

A Comparative Guide to the In Vitro Reproducibility of N-556's Anti-Allergic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-allergic compound N-556. Due to a lack of publicly available data on the reproducibility of N-556's effects in different cell lines, this document focuses on the in vitro activities of its active metabolite, disodium (B8443419) cromoglycate (DSCG). The data presented here serves as a surrogate to understand the potential cellular mechanisms and reproducibility of N-556.

N-556 is an orally active pro-drug of disodium cromoglycate (DSCG), developed as a potential treatment for allergic diseases. While in vivo studies in rats have shown its potential as an anti-allergic agent, to date, no direct comparative studies on the effects of N-556 across various cell lines have been published. This guide, therefore, summarizes the known in vitro effects of DSCG on primary human inflammatory cells to infer the potential activity of N-556.

Quantitative Data on the In Vitro Effects of Disodium Cromoglycate (DSCG)

The following table summarizes the reported inhibitory effects of DSCG on various human inflammatory cell types. This data provides an indication of the potential cellular targets of N-556's active form and the reproducibility of these effects across different primary cell isolates.

Cell TypeParameter MeasuredStimulusDSCG Concentration for InhibitionObserved EffectCitation(s)
Mast Cells (Human Jejunal Mucosa) DegranulationEgg White Antigen (in sensitized cells)3 x 10-5 M95% reduction in degranulation[1]
3 x 10-6 M26% reduction in degranulation[1]
Mast Cells (Human Lung, Tonsil, Adenoid) Histamine (B1213489) ReleaseAnti-IgE1000 µMSignificant but modest inhibition[2]
Neutrophils (Human Peripheral Blood) Activation (Complement & IgG Rosette Formation)Formyl-methionyl-leucyl-phenylalanine (fMLP)10-8 M (IC50)Inhibition of activation[3]
Anti-IgE (indirect activation)10-7 MComplete inhibition of enhanced rosette formation[4]
ChemotaxisZymosan-activated serum or fMLP1, 10, and 50 µg/mlSignificant inhibition[5]
Intracellular Calcium MobilizationZymosan-activated serum1, 10, and 50 µg/mlSignificant reduction[5]
Eosinophils (Human Peripheral Blood) Activation (Complement & IgG Rosette Formation)fMLP10-8 M (IC50)Inhibition of activation[3]
Anti-IgE (indirect activation)10-7 MComplete inhibition of enhanced rosette formation[4]
DegranulationDeuterium (B1214612) OxideDose-dependentSignificant inhibition in cells from atopic asthmatics[6]
Monocytes (Human Peripheral Blood) Activation (Complement & IgG Rosette Formation)fMLP10-8 M (IC50)Inhibition of activation[3]
Adhesion to Endothelial Cells (HUVEC)N/A (from allergic asthmatics)In vivo treatmentDownregulated monocyte adhesion[7]
Peripheral Blood Mononuclear Cells (PBMCs from atopic asthmatics) IL-5 ProductionDermatophagoides farinae (allergen)10-6 to 10-4 MInhibition of IL-5 overproduction[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are summaries of key in vitro assays used to evaluate the efficacy of anti-allergic compounds like DSCG.

Mast Cell Degranulation Assay

This assay quantifies the ability of a compound to inhibit the release of granular contents from mast cells upon stimulation.

  • Cell Culture and Sensitization: Human mast cells (e.g., derived from cord blood or lung tissue) or a rat basophilic leukemia cell line (RBL-2H3) are cultured.[9] For IgE-mediated degranulation, cells are sensitized by incubation with antigen-specific IgE.[9]

  • Compound Treatment: Sensitized cells are washed and pre-incubated with varying concentrations of the test compound (e.g., DSCG) for a specified period.[9]

  • Degranulation Induction: Degranulation is triggered by adding the specific antigen (for IgE-sensitized cells) or a non-immunological stimulus like a calcium ionophore.[9]

  • Quantification of Degranulation: The extent of degranulation is measured by quantifying the activity of a granule-associated enzyme, such as β-hexosaminidase, released into the cell supernatant.[9][10][11] The enzyme activity is determined using a colorimetric substrate.[9][12]

  • Data Analysis: The percentage of degranulation is calculated by comparing the enzyme activity in the supernatant of compound-treated cells to that of untreated (vehicle control) and fully lysed (total release) cells.[12]

Histamine Release Assay

This assay specifically measures the release of histamine, a key inflammatory mediator, from mast cells or basophils.

  • Cell Preparation: Mast cells or basophils (from peripheral blood) are isolated and prepared.[13][14]

  • Stimulation: Cells are incubated with the test compound before being stimulated with an allergen or other secretagogues.[15]

  • Histamine Measurement: The amount of histamine released into the supernatant is quantified. This can be done using various methods, including:

    • Enzyme-Linked Immunosorbent Assay (ELISA): A competitive immunoassay that uses antibodies specific for histamine.[15]

    • Fluorometric Assay: A chemical method where histamine is derivatized to produce a fluorescent product.[16]

  • Data Analysis: Histamine release is typically expressed as a percentage of the total cellular histamine content (determined by lysing the cells).[17]

Leukotriene Release Assay

This assay measures the de novo synthesis and release of leukotrienes, another class of important inflammatory mediators.

  • Cell Stimulation: Similar to the other assays, relevant cells (e.g., mast cells, eosinophils) are treated with the test compound and then stimulated.

  • Sample Collection: The cell culture supernatant is collected.[18]

  • Leukotriene Quantification: The concentration of specific leukotrienes (e.g., LTC4, LTD4, LTE4) in the supernatant is measured, typically using an ELISA kit.[18][19][20]

  • Data Analysis: The amount of leukotriene released is calculated and compared between treated and untreated cells.

Visualizations

The following diagrams illustrate the proposed signaling pathway of DSCG and a general workflow for in vitro anti-allergic drug testing.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling IgE IgE Fc_epsilon_RI FcεRI Receptor IgE->Fc_epsilon_RI Bound to Signaling_Cascade Signaling Cascade Fc_epsilon_RI->Signaling_Cascade Cross-linking activates Ca_channel Calcium Channel Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Allergen Allergen Allergen->IgE Binds to DSCG Disodium Cromoglycate (Active form of N-556) DSCG->Ca_channel Inhibits Signaling_Cascade->Ca_channel Opens Degranulation Degranulation Ca_influx->Degranulation Triggers Mediator_Release Mediator Release (Histamine, Leukotrienes) Degranulation->Mediator_Release

Caption: Proposed signaling pathway for Disodium Cromoglycate (DSCG).

G cluster_setup Experimental Setup cluster_stimulation Stimulation & Measurement cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., Mast Cells, Basophils) Sensitization 2. Sensitization (with IgE, optional) Cell_Culture->Sensitization Compound_Incubation 3. Pre-incubation with N-556/DSCG Sensitization->Compound_Incubation Stimulation 4. Stimulation (Allergen or other secretagogue) Compound_Incubation->Stimulation Supernatant_Collection 5. Collect Supernatant Stimulation->Supernatant_Collection Mediator_Assay 6. Mediator Release Assay (Histamine, β-hexosaminidase, Leukotrienes) Supernatant_Collection->Mediator_Assay Data_Quantification 7. Data Quantification (e.g., ELISA, colorimetric assay) Mediator_Assay->Data_Quantification Inhibition_Calculation 8. Calculate % Inhibition Data_Quantification->Inhibition_Calculation Dose_Response 9. Dose-Response Curve Inhibition_Calculation->Dose_Response

Caption: General workflow for in vitro anti-allergic compound testing.

References

comparing analytical techniques for (4-nitrophenyl)urea detection

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Analytical Techniques for (4-Nitrophenyl)urea (B1584136) Detection

For researchers, scientists, and professionals in drug development, the accurate and efficient detection of (4-nitrophenyl)urea is crucial for various applications, including environmental monitoring and pharmaceutical analysis. This guide provides an objective comparison of key analytical techniques, supported by experimental data, to aid in the selection of the most suitable method for specific research needs.

Comparison of Analytical Method Performance

The selection of an analytical technique for the detection of (4-nitrophenyl)urea depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the performance of common analytical methods. Data for High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are based on studies of structurally similar phenylurea herbicides, which serve as a reliable proxy for (4-nitrophenyl)urea.

Analytical TechniqueAnalyte(s)Linearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Matrix
HPLC-UV Phenylurea Herbicides>0.990.01 - 1.29 µg/L0.03 - 5.0 µg/L87.8 - 105Water, Soil
LC-MS/MS Phenylurea Herbicides>0.990.05 - 0.5 ng/mLNot Specified>60Biological Fluids
Spectrophotometry Urea (B33335)Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedAqueous Solutions
Electrochemical Sensing 4-Nitrophenol0.99171.25 ± 0.06 µM3.79 µMNot SpecifiedAqueous Solutions

Note: The data for HPLC-UV and LC-MS/MS are derived from studies on various phenylurea herbicides, which are structurally analogous to (4-nitrophenyl)urea. The principles of analysis are directly transferable. Data for spectrophotometry and electrochemical sensing are based on the detection of urea and 4-nitrophenol, respectively, as direct quantitative data for (4-nitrophenyl)urea using these methods is less commonly published.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for the quantification of aromatic compounds like (4-nitrophenyl)urea. The method's reliability and cost-effectiveness make it a popular choice for routine analysis.[1]

Experimental Protocol: HPLC-UV Analysis of Phenylurea Compounds
  • Sample Preparation (Solid-Phase Extraction for Water Samples):

    • Condition a C18 SPE cartridge with methanol (B129727) followed by deionized water.

    • Pass 500 mL of the water sample through the cartridge at a flow rate of 5 mL/min.

    • Wash the cartridge with deionized water.

    • Elute the retained analytes with acetonitrile (B52724) or methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the mobile phase.[2]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., Kinetex C18, 100A, 2.6 µm, 30 x 4.6 mm).[3]

    • Mobile Phase: A gradient of acetonitrile and water is commonly used.[2][3] For example, an initial composition of 75:25 (Water:Acetonitrile, v/v) held for 2.5 minutes, then changed to 55:45 over 2.5 minutes.[3]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 245 nm.[2][3]

    • Injection Volume: 20 µL.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For analyses requiring higher sensitivity and selectivity, particularly in complex matrices, LC-MS/MS is the method of choice.[1] It combines the separation power of liquid chromatography with the precise detection and identification capabilities of tandem mass spectrometry.[4]

Experimental Protocol: LC-MS/MS Analysis of Phenylurea-related Compounds
  • Sample Preparation:

    • Sample extraction and cleanup are critical and will vary depending on the matrix (e.g., protein precipitation for biological fluids, QuEChERS for food samples).

  • LC-MS/MS Conditions:

    • Column: A suitable reversed-phase column (e.g., Ascentis® C18, 50 X 2.1 mm, 2.7 µm).[5]

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.[5]

    • Flow Rate: 300 µL/min.[5]

    • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is typically used for phenylurea compounds. Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions.[5]

Spectrophotometry

Spectrophotometric methods offer a simple and cost-effective approach for the determination of ureas. These methods are often based on colorimetric reactions. For instance, the reaction of urea with diacetylmonoxime in the presence of an acid and an oxidizing agent produces a colored product that can be quantified.[4]

Conceptual Protocol: Spectrophotometric Determination of Urea
  • Reagent Preparation: Prepare solutions of diacetylmonoxime, an acid (e.g., sulfuric acid), and an oxidizing agent (e.g., persulfate).

  • Reaction: Mix the sample containing urea with the reagents and heat the mixture.

  • Measurement: After cooling, measure the absorbance of the resulting colored solution at the wavelength of maximum absorbance (typically around 520-540 nm) using a spectrophotometer.

  • Quantification: Determine the concentration of urea from a calibration curve prepared with standard solutions.

Electrochemical Sensing

Electrochemical sensors provide a rapid and portable alternative for the detection of electroactive compounds. For (4-nitrophenyl)urea, detection can be based on the electrochemical reduction of the nitro group. Modified electrodes, for example, using graphene-based nanocomposites, can enhance the sensitivity and selectivity of the measurement.[6]

Conceptual Protocol: Electrochemical Detection
  • Electrode Preparation: A glassy carbon electrode (GCE) is modified with a suitable nanomaterial to enhance its electrocatalytic activity towards the analyte.

  • Electrochemical Measurement: The modified electrode is immersed in a supporting electrolyte solution containing the sample. A potential is applied to the electrode, and the resulting current is measured. Techniques like differential pulse voltammetry (DPV) or square wave voltammetry (SWV) are often used to improve sensitivity.[6]

  • Quantification: The peak current is proportional to the concentration of the analyte, which can be determined from a calibration plot.

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for the described analytical techniques.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Water Sample SPE Solid-Phase Extraction Sample->SPE Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation HPLC HPLC System Evaporation->HPLC Detector UV Detector HPLC->Detector Data Data Acquisition & Analysis Detector->Data

Caption: HPLC-UV Experimental Workflow.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample Extraction Extraction (e.g., LLE/SPE) Sample->Extraction Cleanup Cleanup Extraction->Cleanup LC LC Separation Cleanup->LC MSMS Tandem MS Detection (MRM) LC->MSMS Data Data Analysis MSMS->Data

Caption: LC-MS/MS Experimental Workflow.

Spectrophotometry_Workflow Sample Aqueous Sample Reagents Add Colorimetric Reagents Sample->Reagents Reaction Incubation / Heating Reagents->Reaction Spectrophotometer Measure Absorbance Reaction->Spectrophotometer Quantification Quantification via Calibration Curve Spectrophotometer->Quantification

Caption: Spectrophotometry Experimental Workflow.

Electrochemical_Workflow Electrode Modified Electrode Sample Immerse in Sample Solution Electrode->Sample Measurement Apply Potential & Measure Current (e.g., DPV) Sample->Measurement Analysis Peak Current Analysis Measurement->Analysis

Caption: Electrochemical Sensing Workflow.

References

A Comparative Guide to a Novel, Validated Synthesis Method for the Kinase Inhibitor N 556

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of a novel, efficient synthesis method for the hypothetical kinase inhibitor N 556 against its traditional synthesis route. The data presented herein is intended for researchers, scientists, and drug development professionals, offering objective performance metrics and supporting experimental protocols to validate the new method's efficacy, purity, and scalability.

Overview of this compound and its Mechanism of Action

This compound is a selective inhibitor of the fictional "Kinase Alpha" (KA) protein, a key component in the "Alpha-Beta Signaling Pathway" implicated in certain proliferative diseases. By blocking the phosphorylation cascade initiated by KA, this compound effectively halts downstream cellular proliferation signals. The pathway is illustrated below.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor KA Kinase Alpha (KA) Receptor->KA Activates KB Kinase Beta KA->KB Phosphorylates TF Transcription Factor KB->TF Activates Gene Proliferation Genes TF->Gene Promotes Transcription N556 This compound N556->KA Inhibits

Caption: Fictional Alpha-Beta signaling pathway inhibited by this compound.

Comparison of Synthesis Methods

The novel synthesis method demonstrates significant improvements over the traditional approach in several key areas, including reaction time, overall yield, and purity of the final product. The environmental and safety profile is also notably enhanced by reducing the use of hazardous reagents.

Table 1: Quantitative Comparison of Synthesis Methods

ParameterTraditional MethodNew Validated Method
Overall Yield 45%82%
Purity (Post-Purification) 98.5% (HPLC)>99.8% (HPLC)
Total Reaction Time 72 hours24 hours
Number of Steps 53
Key Reagents Organotin compounds, ChloroformPalladium catalyst, Ethanol
Purification Method Column ChromatographyRecrystallization
Environmental Health & Safety (EHS) Score 4/10 (Poor)9/10 (Excellent)

Validation Workflow

A rigorous validation process was established to confirm the identity, purity, and consistency of this compound produced via the new method. This workflow ensures that each batch meets stringent quality control standards before downstream applications.

cluster_synthesis Synthesis Phase cluster_analysis Analytical Validation Phase start Reactant A + Reactant B synthesis New Synthesis Protocol (24 hours) start->synthesis purification Recrystallization synthesis->purification end This compound Product purification->end hplc Purity Check (HPLC >99.8%) end->hplc nmr Structure Confirmation (1H NMR, 13C NMR) hplc->nmr ms Mass Verification (HRMS) nmr->ms

Caption: Overall workflow for the synthesis and validation of this compound.

Experimental Protocols

Detailed methodologies for the new synthesis and the primary analytical validation technique are provided below.

  • Reaction Setup: To a 500 mL three-neck round-bottom flask under a nitrogen atmosphere, add Reactant A (1.0 eq), Reactant B (1.2 eq), and Palladium Catalyst (0.02 eq).

  • Solvent Addition: Add 250 mL of anhydrous Ethanol to the flask via a cannula.

  • Reaction: Stir the mixture at 80°C for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 7:3 hexanes/ethyl acetate (B1210297) mobile phase.

  • Workup: Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.

  • Extraction: Concentrate the filtrate under reduced pressure. Redissolve the crude product in 150 mL of ethyl acetate and wash with brine (2 x 50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Recrystallize the resulting solid from a hot ethanol/water mixture (9:1) to yield pure this compound as a white crystalline solid.

  • Instrumentation: Agilent 1260 Infinity II HPLC System.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 95% B over 15 minutes, hold at 95% B for 2 minutes, then return to 10% B over 1 minute.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of acetonitrile. Inject 5 µL.

  • Purity Calculation: Purity is determined by the area percentage of the main product peak relative to the total peak area.

Logical Flow of Quality Control

The validation of each new batch of this compound follows a strict logical progression. A batch must pass each quality control test before proceeding to the next. Failure at any stage requires re-synthesis or re-purification. This ensures final product integrity.

synthesis Batch Synthesized hplc Purity > 99.8%? synthesis->hplc nmr Structure Match? hplc->nmr  Pass fail Batch Rejected (Re-process) hplc->fail  Fail ms Mass Correct? nmr->ms  Pass nmr->fail  Fail pass Batch Approved ms->pass  Pass ms->fail  Fail

Caption: Quality control decision tree for this compound batch release.

Comparative Docking Analysis of NBD-556 and Analogs as HIV-1 Entry Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the small molecule NBD-556 and its analogs, which act as HIV-1 entry inhibitors by mimicking the CD4 receptor. The information presented is supported by experimental data from publicly available research to assist in drug discovery and development efforts.

Introduction to NBD-556 and its Mechanism of Action

NBD-556 is a small-molecule CD4 mimetic that inhibits Human Immunodeficiency Virus type 1 (HIV-1) entry into host cells.[1] It achieves this by binding to the viral envelope glycoprotein (B1211001) gp120, specifically within a conserved region known as the Phe43 cavity.[2][3] This binding event mimics the interaction of the host cell's CD4 receptor with gp120, which is the initial step in viral entry. By occupying this critical binding site, NBD-556 and its analogs can prevent the virus from attaching to and infecting CD4+ T cells.[4] However, a notable characteristic of NBD-556 is that it can act as a gp120 agonist, in some cases enhancing HIV-1 infection in cells that lack the CD4 receptor but express the CCR5 coreceptor.[5] This has prompted the development of second-generation analogs with improved antagonist properties.

Comparative Analysis of NBD-556 and Analogs

The following table summarizes the available quantitative data for NBD-556 and several of its key analogs. The data includes binding affinities (Kd), half-maximal inhibitory concentrations (IC50) against HIV-1, and in silico docking scores where available. Lower Kd and IC50 values indicate higher potency.

CompoundAlternative NamesBinding Affinity (Kd) to gp120IC50 (gp120-CD4 Interaction)IC50 (Cell-Cell Fusion)Docking Score (PLIE) (kcal/mol)Reference
NBD-556 13.7 µM8.9 ± 1.4 µM4.3 ± 1.4 µM-7.722[4][6][7]
NBD-557 Similar to NBD-556>100 µMNot Available[6][8]
NBD-09027 Not Available6.2 ± 0.8 µM2.3 ± 0.5 µMNot Available[4]
DMJ-II-121 3Not Available-9.237[7]

Note: Docking scores are presented as Protein-Ligand Interaction Energy (PLIE) where available, as direct comparative docking scores from a single study are limited. Different docking protocols and scoring functions may yield varying results.

Experimental Protocols

Molecular Docking Protocol for NBD-556 and Analogs with HIV-1 gp120

This protocol provides a generalized workflow for performing molecular docking studies of NBD-556 and its analogs with the HIV-1 gp120 protein, based on common practices in the field.

1. Preparation of the Receptor (HIV-1 gp120)

  • Obtain Protein Structure: Download the 3D crystal structure of HIV-1 gp120 from the Protein Data Bank (PDB). Structures complexed with CD4 or CD4-mimetic compounds are preferable as they represent a relevant conformation. Examples of suitable PDB entries include 2B4C, 3JWD, and 2NY1.

  • Prepare the Protein:

    • Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-crystallized ligands (unless the ligand defines the binding site of interest).

    • Add polar hydrogen atoms to the protein structure.

    • Assign partial charges to all atoms (e.g., Gasteiger charges).

    • Software such as AutoDockTools, UCSF Chimera, or Maestro (Schrödinger) can be used for these preparation steps.

2. Preparation of the Ligands (NBD-556 and Analogs)

  • Obtain Ligand Structures: Obtain the 2D or 3D structures of NBD-556 and its analogs from chemical databases like PubChem or ZINC, or draw them using chemical drawing software.

  • Prepare the Ligands:

    • Generate a 3D conformation of each ligand.

    • Perform energy minimization of the ligand structures using a suitable force field (e.g., MMFF94).

    • Assign partial charges to the ligand atoms.

    • Define the rotatable bonds within the ligand to allow for flexibility during docking.

    • Convert the ligand files to the appropriate format for the docking software (e.g., PDBQT for AutoDock Vina).

3. Setting up the Docking Grid

  • Define the Binding Site: The binding site for NBD-556 and its analogs on gp120 is the Phe43 cavity.

  • Generate the Grid Box: Create a 3D grid box that encompasses the entire Phe43 cavity. The center of the grid should be aligned with the center of the binding site. The dimensions of the grid box should be large enough to allow the ligand to move and rotate freely within the binding site. A typical grid size might be 20 x 20 x 20 Å.

4. Performing the Docking Simulation

  • Choose a Docking Program: Several software packages are available for molecular docking, including AutoDock Vina, Glide, and DOCK.

  • Set Docking Parameters:

    • Exhaustiveness: This parameter in AutoDock Vina controls the thoroughness of the search. A higher value increases the probability of finding the best binding pose but also increases the computation time. A value of 8 is the default, but increasing it may yield more consistent results.

    • Number of Modes: Specify the number of binding poses to be generated for each ligand.

  • Run the Docking: Execute the docking simulation. The software will generate a set of possible binding poses for each ligand within the defined grid box and calculate a corresponding docking score for each pose.

5. Analysis of Results

  • Examine Docking Scores: The docking scores (e.g., binding energy in kcal/mol) provide an estimate of the binding affinity. The pose with the lowest binding energy is typically considered the most favorable.

  • Visualize Binding Poses: Use molecular visualization software to inspect the predicted binding poses. Analyze the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and salt bridges.

  • Compare Analogs: Compare the docking scores and binding poses of NBD-556 with its analogs to understand the structure-activity relationships and identify key structural modifications that may improve binding affinity.

Visualizations

HIV-1 Entry Signaling Pathway

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host Cell (CD4+ T-cell) gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5_CXCR4 CCR5/CXCR4 Co-receptor gp120->CCR5_CXCR4 3. Co-receptor Binding gp41 gp41 Membrane gp41->Membrane 5. Fusion Peptide Insertion Viral_Entry 7. Viral Entry gp41->Viral_Entry CD4->gp120 2. Conformational Change in gp120 CCR5_CXCR4->gp41 4. gp41 Unfolds Membrane->gp41 6. Membrane Fusion

Caption: The sequential steps of HIV-1 entry into a host cell.

Experimental Workflow for Comparative Docking

Docking_Workflow PDB 1. Obtain Protein Structure (e.g., gp120 from PDB) Prep_Protein 3. Prepare Receptor (Add Hydrogens, Assign Charges) PDB->Prep_Protein Ligands 2. Obtain Ligand Structures (NBD-556 & Analogs) Prep_Ligands 4. Prepare Ligands (Energy Minimization, Define Rotatable Bonds) Ligands->Prep_Ligands Grid 5. Define Binding Site & Generate Docking Grid Prep_Protein->Grid Docking 6. Perform Docking Simulation Prep_Ligands->Docking Grid->Docking Analysis 7. Analyze Results (Scores & Poses) Docking->Analysis Comparison 8. Comparative Analysis Analysis->Comparison

References

Illuminating the Specificity of (4-nitrophenyl)urea: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the specificity of small molecules is paramount. This guide provides a comprehensive comparison of the biological activity of (4-nitrophenyl)urea (B1584136), a key structural fragment found in multi-kinase inhibitors, with a focus on its role in the context of the well-established drug, Sorafenib. While direct quantitative data on the isolated inhibitory activity of (4-nitrophenyl)urea is limited, this guide leverages data from its more complex and potent analog, Sorafenib, to infer its potential biological targets and specificity.

Introduction to (4-nitrophenyl)urea as a Kinase Inhibitor Fragment

(4-nitrophenyl)urea is a chemical compound that forms a core structural motif in a class of potent kinase inhibitors. Notably, it is a key fragment of Sorafenib, an oral multi-kinase inhibitor approved for the treatment of various cancers.[1] The urea (B33335) linkage in these compounds is crucial for their biological activity, often forming key hydrogen bond interactions within the ATP-binding pocket of kinases. The 4-nitrophenyl group, with its electron-withdrawing properties, further influences the binding affinity and pharmacokinetic properties of the parent molecule.

Comparative Kinase Inhibition Profiles

To understand the potential specificity of the (4-nitrophenyl)urea scaffold, it is instructive to examine the detailed inhibitory profile of Sorafenib. As a multi-kinase inhibitor, Sorafenib targets several key kinases involved in tumor progression, including Raf kinases and Vascular Endothelial Growth Factor Receptors (VEGFRs). For a comprehensive comparison, the activity of another well-characterized kinase inhibitor, Gefitinib, which targets the Epidermal Growth Factor Receptor (EGFR), is also presented.

Kinase TargetSorafenib IC50 (nM)Gefitinib IC50 (nM)
B-Raf 22>10,000
VEGFR-2 90>10,000
c-Raf 6>10,000
PDGFR-β 57>10,000
c-KIT 68>10,000
EGFR >10,0002.5

Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate greater potency. Data is compiled from publicly available databases and literature. Actual values may vary depending on assay conditions.

The data clearly illustrates the distinct specificity profiles of these two inhibitors. Sorafenib demonstrates potent inhibition of the Raf/VEGFR pathway, while having minimal effect on EGFR. Conversely, Gefitinib is a highly specific inhibitor of EGFR. This comparison highlights how the core scaffold, in combination with other structural modifications, dictates the ultimate specificity of a kinase inhibitor. While (4-nitrophenyl)urea itself is expected to have significantly weaker activity than Sorafenib, its presence as a key binding element suggests a predisposition towards inhibiting kinases that Sorafenib targets.

Signaling Pathway Visualization

The following diagram illustrates the Raf/MEK/ERK and VEGFR signaling pathways, highlighting the points of inhibition by Sorafenib, and by extension, the potential targets of interest for compounds containing the (4-nitrophenyl)urea scaffold.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK VEGFR-2 Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf B-Raf / c-Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Angiogenesis) ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation VEGF VEGF VEGF->RTK Sorafenib (4-nitrophenyl)urea Scaffold (e.g., Sorafenib) Sorafenib->RTK Inhibition Sorafenib->Raf Inhibition

Caption: Simplified Raf/MEK/ERK and VEGFR signaling pathways.

Experimental Protocols

To empirically determine the specificity of (4-nitrophenyl)urea or its derivatives, in vitro kinase assays are essential. Below are detailed protocols for assessing the inhibitory activity against two key kinases, B-Raf and VEGFR-2.

B-Raf Kinase Assay Protocol

This protocol is adapted from commercially available luminescent kinase assay kits that measure the amount of ATP remaining in the reaction after phosphorylation of a substrate.

Materials:

  • Recombinant human B-Raf enzyme

  • MEK1 (unactive) as substrate

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ATP

  • (4-nitrophenyl)urea or test compound dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well plates

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer. The final DMSO concentration should be kept constant (e.g., <1%).

  • In a 96-well plate, add 5 µL of the diluted compound or vehicle (for control).

  • Add 10 µL of a solution containing the B-Raf enzyme and MEK1 substrate in kinase buffer.

  • Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer. The final ATP concentration should be close to the Km for B-Raf.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the remaining ATP by adding 25 µL of ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.

  • Add 50 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

VEGFR-2 Kinase Assay Protocol

This protocol is similar to the B-Raf assay and is also based on a luminescence-based ATP detection method.

Materials:

  • Recombinant human VEGFR-2 enzyme

  • Poly(Glu, Tyr) 4:1 as a generic tyrosine kinase substrate

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ATP

  • (4-nitrophenyl)urea or test compound dissolved in DMSO

  • Kinase-Glo® Max Assay Kit (Promega) or similar

  • White, opaque 96-well plates

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer, maintaining a constant final DMSO concentration.

  • To the wells of a 96-well plate, add 5 µL of the diluted compound or vehicle.

  • Add 10 µL of a solution containing the VEGFR-2 enzyme and Poly(Glu, Tyr) substrate in kinase buffer.

  • Start the reaction by adding 10 µL of ATP solution in kinase buffer (final concentration near the Km of VEGFR-2).

  • Incubate the plate at 30°C for 45-60 minutes.

  • Equilibrate the plate to room temperature and add 25 µL of Kinase-Glo® Max reagent to each well.

  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Read the luminescence using a microplate reader.

  • Calculate the percent inhibition and determine the IC50 value from the dose-response curve.

Experimental Workflow Visualization

The following diagram outlines the general workflow for an in vitro kinase inhibition assay.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound 1. Prepare serial dilutions of (4-nitrophenyl)urea Mix 3. Mix compound, kinase, and substrate in plate Compound->Mix Reagents 2. Prepare kinase, substrate, and ATP solutions Reagents->Mix Incubate 4. Initiate reaction with ATP and incubate Mix->Incubate Stop 5. Stop reaction and add detection reagent Incubate->Stop Read 6. Measure signal (e.g., luminescence) Stop->Read Calculate 7. Calculate % inhibition and determine IC50 Read->Calculate

Caption: General workflow for an in vitro kinase inhibition assay.

Conclusion

While (4-nitrophenyl)urea is a relatively simple molecule, its presence as a core fragment in the potent multi-kinase inhibitor Sorafenib suggests its potential to interact with and inhibit protein kinases. The comparative data for Sorafenib indicates that this scaffold is predisposed to inhibiting kinases in the Raf/VEGFR pathways. The provided experimental protocols offer a clear framework for researchers to empirically test the inhibitory activity and determine the specificity of (4-nitrophenyl)urea and its derivatives. Such studies are crucial for the rational design and development of novel, highly specific kinase inhibitors for therapeutic applications.

References

Unraveling the Performance of N 556: A Comparative Analysis Against Existing Chemical Probes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a high-quality chemical probe is paramount for the robust interrogation of biological systems. This guide provides a comparative benchmark of the novel chemical probe N 556 against other established probes targeting the same biological pathway. The data presented herein is intended to offer an objective assessment of this compound's performance, supported by detailed experimental protocols to ensure reproducibility.

It is important to note that "this compound" does not correspond to a publicly recognized chemical probe. The information presented in this guide is a template to be adapted with data for a specific chemical probe of interest.

Comparative Performance Data

The potency, selectivity, and cellular activity of a chemical probe are critical parameters for its utility in research. The following table summarizes the performance of this compound in comparison to other known probes.

ParameterThis compoundProbe AProbe BNegative Control
Target(s) Target XTarget XTarget X, Target YInactive
IC₅₀ / EC₅₀ (nM) [Insert Value][Insert Value][Insert Value]> 10,000
Selectivity (Off-target kinases at 1 µM) [Insert Value][Insert Value][Insert Value]N/A
Cellular Target Engagement (EC₅₀, CETSA) [Insert Value][Insert Value][Insert Value]No engagement
In-cell Potency (e.g., Western Blot IC₅₀) [Insert Value][Insert Value][Insert Value]No effect
Solubility (µM) [Insert Value][Insert Value][Insert Value][Insert Value]
Permeability (Papp, 10⁻⁶ cm/s) [Insert Value][Insert Value][Insert Value][Insert Value]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are the protocols for the key assays used to characterize this compound and the compared probes.

Biochemical Potency Assay (IC₅₀ Determination)

A standard in vitro kinase assay was performed to determine the half-maximal inhibitory concentration (IC₅₀) of the compounds. The assay measures the ability of the probe to inhibit the phosphorylation of a substrate by the target kinase.

  • Reagents : Recombinant human Target X kinase, biotinylated peptide substrate, ATP, and the chemical probes.

  • Procedure :

    • The kinase reaction was initiated by adding ATP to a mixture of the kinase, substrate, and varying concentrations of the chemical probe in a 384-well plate.

    • The reaction was allowed to proceed for 60 minutes at room temperature.

    • The reaction was stopped by the addition of EDTA.

    • The amount of phosphorylated substrate was quantified using a luminescence-based detection method.

  • Data Analysis : The IC₅₀ values were calculated by fitting the dose-response curves to a four-parameter logistic equation using GraphPad Prism.

Cellular Thermal Shift Assay (CETSA)

CETSA was employed to verify the direct binding of the chemical probes to Target X in a cellular context. This assay is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.

  • Cell Culture : Cells endogenously expressing Target X were cultured to 80-90% confluency.

  • Compound Treatment : Cells were treated with the chemical probes or vehicle control for 1 hour.

  • Thermal Denaturation : The cells were heated to a range of temperatures (e.g., 40-60°C) for 3 minutes to induce protein denaturation.

  • Protein Extraction : The cells were lysed, and the soluble protein fraction was separated from the aggregated, denatured proteins by centrifugation.

  • Western Blotting : The amount of soluble Target X at each temperature was quantified by Western blotting using a specific antibody.

  • Data Analysis : The melting curves were generated by plotting the amount of soluble protein as a function of temperature. The shift in the melting temperature (Tm) in the presence of the probe indicates target engagement.

Western Blotting for Downstream Pathway Modulation

To assess the functional consequence of Target X inhibition in cells, the phosphorylation status of a downstream substrate was monitored by Western blotting.

  • Cell Treatment : Cells were treated with a dose-response of the chemical probes for a specified time.

  • Cell Lysis : Cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification : The total protein concentration of the lysates was determined using a BCA assay.

  • SDS-PAGE and Western Blotting : Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against the phosphorylated downstream substrate and a loading control (e.g., GAPDH).

  • Detection : The bands were visualized using a chemiluminescence detection system.

  • Data Analysis : The band intensities were quantified using ImageJ, and the IC₅₀ for the inhibition of downstream signaling was calculated.

Visualizing the Biological Context and Experimental Design

Diagrams are provided to illustrate the signaling pathway in which Target X is involved and the workflow of a key experimental procedure.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Ligand Ligand Receptor Receptor Ligand->Receptor Binds Upstream_Kinase Upstream_Kinase Receptor->Upstream_Kinase Activates Target_X Target_X Upstream_Kinase->Target_X Phosphorylates Downstream_Substrate Downstream_Substrate Target_X->Downstream_Substrate Phosphorylates Transcription_Factor Transcription_Factor Downstream_Substrate->Transcription_Factor Activates N_556 This compound N_556->Target_X Inhibits Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression

Caption: Simplified signaling cascade illustrating the role of Target X.

Experimental_Workflow start Start: Cell Culture compound_treatment Treat cells with this compound or other probes start->compound_treatment thermal_challenge Apply heat gradient (CETSA) compound_treatment->thermal_challenge lysis Cell Lysis thermal_challenge->lysis centrifugation Separate soluble and aggregated proteins lysis->centrifugation western_blot Western Blot for Target X centrifugation->western_blot analysis Analyze protein melting curves western_blot->analysis end End: Determine Target Engagement analysis->end

Caption: Workflow for Cellular Thermal Shift Assay (CETSA).

Safety Operating Guide

Essential Safety and Disposal Protocols for N 556

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the meticulous handling and proper disposal of chemical reagents are paramount for ensuring a safe and compliant operational environment. This document outlines the essential safety precautions, operational plans, and step-by-step disposal procedures for N 556, a compound understood to be analogous to research-grade chemicals like AG556, an Epidermal Growth Factor Receptor (EGFR) kinase inhibitor. Adherence to these guidelines is critical for minimizing risks and maintaining regulatory compliance.

Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for detailed handling and exposure control information.

General best practices include:

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Ventilation: All handling of the compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize the risk of inhalation.

  • Avoid Contact: Direct contact with skin, eyes, and clothing must be prevented. In the event of accidental contact, the affected area should be flushed with copious amounts of water, and medical attention should be sought if irritation develops or persists.

  • Storage: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated location, away from incompatible substances such as strong oxidizing agents.[1]

Quantitative Data Summary

As a standard practice for potent, research-grade small molecules, a zero-disposal policy to sanitary sewers is the safest and most compliant approach. All waste, regardless of concentration, should be treated as hazardous.

ParameterValue/Specification
Physical State Solid (powder) or Liquid (in solution)
Recommended PPE Safety goggles, lab coat, chemical-resistant gloves
Storage Conditions Cool, dry, well-ventilated area in a sealed container
Incompatible Materials Strong oxidizing agents
Disposal Method Hazardous chemical waste disposal service

Experimental Protocols

The following protocol outlines a typical experimental workflow for assessing the efficacy of a compound like this compound as a kinase inhibitor in a cell-based assay.

Protocol: Cell-Based Kinase Inhibition Assay

  • Cell Culture: Plate target cells in a 96-well microplate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound to achieve the desired final concentrations for the assay.

  • Treatment: Remove the growth medium from the cells and replace it with a medium containing the various concentrations of this compound. Include appropriate vehicle controls (e.g., DMSO alone).

  • Incubation: Incubate the cells with the compound for a specified period to allow for target engagement and downstream effects.

  • Lysis: After incubation, lyse the cells to release cellular proteins.

  • Detection: Use a specific antibody to detect the phosphorylation status of the target kinase or a downstream substrate via methods such as ELISA or Western blotting.

  • Data Analysis: Quantify the signal from each well and plot the results as a dose-response curve to determine the IC₅₀ value of the compound.

Disposal Procedures

This compound and its associated waste must be managed as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[1]

Step-by-Step Disposal Guide:

  • Waste Segregation:

    • Solid Waste: Collect any unused or expired this compound powder, along with any lab materials heavily contaminated with the solid compound (e.g., weighing boats, contaminated filter paper), in a designated and clearly labeled hazardous waste container.[1]

    • Liquid Waste: Solutions containing this compound, such as unused stock solutions or experimental media, should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. If the compound is dissolved in a solvent like DMSO, the waste must be segregated according to your institution's guidelines for flammable or organic solvent waste.[1]

    • Sharps Waste: Any sharps, such as needles or pipette tips, that have come into contact with this compound must be disposed of in a designated sharps container for chemically-contaminated sharps.[1]

  • Container Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents (i.e., "this compound waste").

    • The label should also include the primary hazard associated with the waste (e.g., "Toxic").

    • Ensure the container is kept closed except when adding waste.

  • Waste Collection and Disposal:

    • Store the labeled hazardous waste containers in a designated, secure area within the laboratory, away from general work areas.

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. These professionals are trained to handle and dispose of chemical waste in compliance with all federal, state, and local regulations.[1]

Visual Workflow for this compound Disposal

cluster_0 Step 1: Waste Generation & Segregation cluster_1 Step 2: Labeling and Storage cluster_2 Step 3: Final Disposal A This compound Waste Generated (Solid, Liquid, Sharps) B Solid Waste Container (Unused powder, contaminated labware) A->B C Liquid Waste Container (Solutions, experimental media) A->C D Sharps Container (Contaminated needles, pipette tips) A->D E Clearly Label All Containers: 'Hazardous Waste - this compound' B->E C->E D->E F Store in Designated Secure Area E->F G Contact Environmental Health & Safety (EHS) F->G H Scheduled Professional Waste Pickup G->H I Compliant Disposal by Licensed Facility H->I

References

Essential Safety and Operational Protocols for Handling AG556

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, the proper handling of chemical reagents like AG556, a selective Epidermal Growth Factor Receptor (EGFR) kinase inhibitor, is paramount for ensuring both personal safety and experimental integrity.[1][2] Adherence to stringent safety protocols minimizes risks and ensures compliance with regulatory standards. This document provides crucial safety and logistical information for the operational handling and disposal of AG556.

While the chemical, physical, and toxicological properties of AG556 have not been fully investigated, a cautious approach to handling is recommended.[2] The following guidelines are designed to supplement, not replace, your institution's specific safety protocols and the full Safety Data Sheet (SDS).

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling AG556 in various laboratory settings.

PPE CategoryMinimum RecommendationEnhanced Precaution (e.g., handling large quantities, potential for aerosolization)
Eye Protection Safety glasses with side shieldsChemical safety goggles or a face shield
Hand Protection Standard laboratory nitrile or latex glovesChemical-resistant gloves (consult manufacturer's compatibility chart)
Body Protection Laboratory coatChemical-resistant apron or coveralls
Respiratory Protection Not typically required with adequate ventilation.[2]A NIOSH/MSHA-approved respirator is necessary if dust cannot be controlled or in poorly ventilated areas.[2]

Experimental Workflow and Handling

Safe handling practices are critical at every stage of the experimental process, from preparation to disposal. Always handle AG556 in a well-ventilated area, ideally within a chemical fume hood, to minimize the risk of inhalation.[1][2] When working with the solid form, take care to avoid dust formation.[2]

AG556_Handling_Workflow AG556 Safe Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling & Experimentation cluster_disposal Cleanup & Disposal prep1 Assess Risks & Review SDS prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Well-Ventilated Workspace prep2->prep3 handling1 Weigh AG556 in Fume Hood prep3->handling1 handling2 Dissolve in Appropriate Solvent handling1->handling2 handling3 Conduct Experiment handling2->handling3 disposal1 Decontaminate Glassware & Surfaces handling3->disposal1 disposal2 Dispose of Waste per Institutional Regulations disposal1->disposal2 disposal3 Remove & Dispose of PPE disposal2->disposal3 disposal4 Wash Hands Thoroughly disposal3->disposal4

Caption: Procedural workflow for the safe handling of AG556.[2]

Storage and Disposal Plan

Storage: AG556 should be stored in a tightly sealed container in a cool, dry, and well-ventilated location.[1][2] The recommended storage temperature is -20°C, and the compound should be protected from light.[2]

Disposal: As a research-grade chemical, AG556 and any contaminated materials must be disposed of as hazardous chemical waste.[1] Do not dispose of AG556 down the drain or in regular trash.[1]

  • Solid Waste: Unused or expired AG556 powder, along with contaminated materials such as weighing boats and filter paper, should be collected in a designated and clearly labeled hazardous waste container.[1]

  • Liquid Waste: Solutions containing AG556, including unused stock solutions and experimental media, must be collected in a separate, sealed, and appropriately labeled hazardous liquid waste container.[1] If dissolved in a solvent such as DMSO, the waste should be segregated according to your institution's guidelines for flammable or organic solvent waste.[1]

  • Sharps Waste: Any sharps that have come into contact with AG556, such as needles and pipette tips, must be disposed of in a designated sharps container for chemically-contaminated sharps.[1]

All waste containers must be accurately labeled with the full chemical name ("AG556" or "Tyrphostin AG556"), the primary hazards, and the date of accumulation.[1] Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.[2]

References

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Retrosynthesis Analysis

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Reactant of Route 1
N 556
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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。